molecular formula C8H7BrFNO2 B1447190 Methyl 2-amino-4-bromo-6-fluorobenzoate CAS No. 1698028-23-7

Methyl 2-amino-4-bromo-6-fluorobenzoate

Cat. No.: B1447190
CAS No.: 1698028-23-7
M. Wt: 248.05 g/mol
InChI Key: RBMIFLUDJHVUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-bromo-6-fluorobenzoate is a useful research compound. Its molecular formula is C8H7BrFNO2 and its molecular weight is 248.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-bromo-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMIFLUDJHVUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of Methyl 2-amino-4-bromo-6-fluorobenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated anthranilates have emerged as particularly valuable scaffolds. This guide provides a comprehensive technical overview of Methyl 2-amino-4-bromo-6-fluorobenzoate, a trifunctionalized aromatic building block identified by the CAS number 1698028-23-7 .[1][2] We will delve into its physicochemical properties, explore a logical and field-proven synthetic approach, and illuminate its potential applications in medicinal chemistry, grounded in the principles of scientific integrity and practical utility.

Core Compound Identification and Properties

This compound is a polysubstituted aniline derivative with a unique arrangement of functional groups that offer multiple avenues for synthetic elaboration. The presence of an amine, a bromine atom, and a fluorine atom on the phenyl ring, in addition to the methyl ester, makes it a highly versatile intermediate for the construction of complex heterocyclic systems and other scaffolds of pharmaceutical interest.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1698028-23-7[2]
Molecular Formula C₈H₇BrFNO₂[2]
Molecular Weight 248.05 g/mol [2]
Synonyms Benzoic acid, 2-amino-4-bromo-6-fluoro-, methyl ester[2]
Storage Conditions 4°C, protect from light[2]
Purity ≥97% (commercially available)[2]

Strategic Synthesis of this compound

The synthesis of polysubstituted anilines often involves a carefully planned sequence of electrophilic aromatic substitution and functional group interconversion reactions. A plausible and efficient route to this compound would likely start from a more readily available substituted aniline or benzoic acid derivative.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from a commercially available fluorinated anthranilic acid. This approach prioritizes regiochemical control and utilizes robust and scalable reactions.

G A 2-Amino-6-fluorobenzoic acid B Methyl 2-amino-6-fluorobenzoate A->B Esterification reagent1 Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) C This compound (Target Molecule) B->C Regioselective Bromination reagent2 Brominating Agent (e.g., N-Bromosuccinimide - NBS) G A This compound B Quinazolinone Derivatives A->B Cyclization with Amides/Nitriles C Benzodiazepine Derivatives A->C Cyclization with Amino Acids D Benzothiazole Derivatives A->D Cyclization with Thiocyanates

Sources

Introduction: The Strategic Value of Halogenated Anthranilates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-4-bromo-6-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of this compound, a key halogenated anthranilate intermediate. It is tailored for researchers, medicinal chemists, and professionals in drug development. The document details the compound's core physicochemical properties, including its precise molecular weight, and presents a plausible, detailed synthetic pathway with accompanying experimental protocols. Furthermore, it explores the strategic applications of this versatile building block in modern synthetic chemistry and drug discovery, underpinned by authoritative references and visual workflows to ensure scientific integrity and practical utility.

Substituted anthranilic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their intrinsic structural features and diverse functional handles allow for the generation of vast compound libraries, which are essential for structure-activity relationship (SAR) studies in drug development.[1] These scaffolds are central to a wide range of pharmaceuticals, including anti-inflammatory agents, antivirals, and novel therapeutics targeting cancer and metabolic disorders.[1]

This compound is a particularly valuable building block within this class. Its trifunctional nature—an amine, a methyl ester, and two distinct halogen atoms (bromine and fluorine) on an aromatic ring—offers chemists a powerful platform for controlled, sequential modifications. The strategic placement of these groups allows for orthogonal chemical transformations, such as palladium-catalyzed cross-coupling reactions at the bromine site, nucleophilic substitution or diazotization at the amine, and hydrolysis or amidation of the ester. This versatility makes it a sought-after intermediate for synthesizing complex heterocyclic systems and novel drug candidates, such as potent androgen receptor antagonists for prostate cancer therapy.[2] This guide serves to consolidate the critical technical data for this compound and provide expert insight into its synthesis and application.

Physicochemical and Molecular Properties

The precise characterization of a synthetic building block is fundamental to its effective use. The molecular weight and other physicochemical properties of this compound are summarized below.

Core Molecular Data
PropertyValueSource(s)
Molecular Formula C₈H₇BrFNO₂[3]
Molecular Weight 248.05 g/mol [3]
CAS Number 1698028-23-7[3]
IUPAC Name This compound[3]
Synonym Benzoic acid, 2-amino-4-bromo-6-fluoro-, methyl ester[3]
SMILES O=C(OC)C1=C(F)C=C(Br)C=C1N[3]

Synthesis and Purification Strategy

While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for process development and scale-up. A direct, regioselective bromination of a pre-existing amino-fluoro-benzoate precursor is challenging due to the powerful and sometimes conflicting directing effects of the amine and fluoro substituents.

Therefore, a more robust and controllable synthetic strategy involves a two-step sequence: 1) regioselective nucleophilic aromatic substitution (SₙAr) to install the amine, followed by 2) classical esterification. This approach provides superior control over the final substitution pattern.

Proposed Synthetic Workflow

The proposed synthesis begins with commercially available 4-Bromo-2,6-difluorobenzoic acid. The electron-withdrawing nature of the carboxylic acid and the second fluorine atom activates the C2 position for nucleophilic attack, enabling a regioselective amination. The resulting amino acid is then esterified to yield the final product.

G cluster_0 Step 1: Regioselective Amination (Su2099Ar) cluster_1 Step 2: Fischer Esterification cluster_2 Workup & Purification SM 4-Bromo-2,6-difluorobenzoic Acid R1 Ammonia (aq.) DMSO, 120 °C SM->R1 Reagents P1 2-Amino-4-bromo-6-fluorobenzoic Acid R1->P1 Product R2 Methanol (excess) Hu2082SOu2084 (cat.), Reflux P1->R2 Reagents P2 Crude Product R2->P2 Product WU Aqueous Workup (NaHCOu2083 wash) P2->WU PUR Recrystallization (Ethanol/Water) WU->PUR QC Final Product: This compound PUR->QC

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol

Causality and Self-Validation: This protocol incorporates specific temperature controls, reagent stoichiometries, and analytical checkpoints (TLC, NMR) to ensure reproducibility and validation of the final product's identity and purity.

Step 1: Synthesis of 2-Amino-4-bromo-6-fluorobenzoic Acid

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2,6-difluorobenzoic acid (10.0 g, 42.2 mmol).

  • Reagent Addition: Add dimethyl sulfoxide (DMSO, 80 mL) and stir to dissolve. To this solution, add aqueous ammonia (28%, 25 mL, ~350 mmol, ~8 eq.) in one portion.

    • Expertise: Using a large excess of ammonia in a high-boiling polar aprotic solvent like DMSO drives the SₙAr reaction to completion and favors the desired mono-amination product.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase, visualizing with UV light. The disappearance of the starting material (lower Rf) and the appearance of a new, more polar spot (higher Rf) indicates reaction progression.

  • Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water. Acidify the aqueous solution to pH ~2 with concentrated HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 60 °C to a constant weight. The product, 2-Amino-4-bromo-6-fluorobenzoic acid, should be obtained as an off-white solid.

Step 2: Synthesis of this compound

  • Reactor Setup: To a 500 mL round-bottom flask, add the dried 2-Amino-4-bromo-6-fluorobenzoic acid from the previous step (assume ~9.5 g, 40.6 mmol).

  • Reagent Addition: Add methanol (250 mL). Cool the suspension in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (5 mL) dropwise via an addition funnel, keeping the internal temperature below 10 °C.

    • Expertise: The Fischer-Speier esterification is an equilibrium-driven process.[2] Using methanol as the solvent provides a large excess, pushing the equilibrium towards the ester product.[4] The strong acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol.[5]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate). The carboxylic acid starting material will be highly polar (baseline), while the ester product will have a significantly higher Rf value.

  • Workup: Cool the reaction mixture to room temperature and reduce the volume of methanol to ~50 mL using a rotary evaporator. Slowly pour the concentrated solution into 400 mL of an ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify by recrystallization from a hot ethanol/water mixture to afford this compound as a pure crystalline solid.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular ion peaks in MS would be m/z 247 and 249, corresponding to the bromine isotopes.

Applications in Synthetic Chemistry

This compound is not an end-product but a versatile intermediate. Each of its functional groups serves as a handle for distinct and predictable chemical transformations, making it a valuable scaffold for building molecular diversity.

G cluster_Br C4-Br Transformations cluster_NH2 C2-NHu2082 Transformations cluster_Ester C1-Ester Transformations main This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Rings) main->suzuki Pd Cat. buchwald Buchwald-Hartwig (C-N Bonds) main->buchwald Pd Cat. sonogashira Sonogashira Coupling (Alkynes) main->sonogashira Pd/Cu Cat. amide Acylation / Amide Formation main->amide Acyl Chloride diazotization Sandmeyer Reactions (e.g., -CN, -I, -OH) main->diazotization NaNOu2082, Hu207A alkylation N-Alkylation main->alkylation R-X, Base hydrolysis Saponification (Carboxylic Acid) main->hydrolysis LiOH / NaOH amidation Direct Amidation (Primary/Secondary Amides) main->amidation Amine, Heat

Caption: Reactivity map illustrating the utility of the title compound.

The bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. The amino group at C2 can be acylated, alkylated, or transformed via diazotization into a wide range of other functional groups.[6] Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides. This orthogonal reactivity is a key reason for its utility in constructing complex molecular architectures.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information, handling, and storage protocols. As a general precaution for halogenated aromatic compounds, avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from light and incompatible materials.[3]

Conclusion

This compound, with a molecular weight of 248.05 g/mol , is a high-value synthetic intermediate. Its carefully arranged functional groups provide a predictable and versatile platform for advanced organic synthesis. The robust synthetic route detailed in this guide, based on established chemical principles, offers a reliable method for its preparation. For researchers in medicinal chemistry and drug discovery, this compound represents a strategic starting point for the development of novel, biologically active molecules.

References

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

Sources

physical properties of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-bromo-6-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No. 1698028-23-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with field-proven insights into the practical methodologies for its characterization. We delve into the causality behind its physicochemical profile, detailing experimental protocols for validation and providing a framework for its application in synthetic chemistry. The guide emphasizes the relationship between the compound's unique substitution pattern and its observable properties, offering a robust reference for laboratory use.

Introduction and Strategic Importance

This compound is a substituted anthranilate derivative, a class of compounds frequently utilized as scaffolds and key intermediates in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its functional groups: an amine for nucleophilic substitution or amide bond formation, a bromo group amenable to cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), a fluoro group for modulating electronic properties and metabolic stability, and a methyl ester that can be readily hydrolyzed or transformed.

Understanding the fundamental physical properties of this molecule is not an academic exercise; it is a prerequisite for its effective use in a research and development setting. Properties such as solubility dictate the choice of reaction solvents and purification methods, while its spectroscopic fingerprint is essential for reaction monitoring and quality control. This guide serves as a foundational document for any scientist incorporating this versatile building block into their synthetic workflows.

Core Physicochemical Properties

The physical characteristics of a compound are a direct manifestation of its molecular structure. For this compound, the interplay between the aromatic ring and its diverse substituents—amino, bromo, fluoro, and methyl ester—defines its behavior in both solid and solution phases.

Summary of Key Properties

A consolidated view of the compound's properties allows for rapid assessment and planning. The following table summarizes critical data sourced from chemical suppliers and computational databases.

PropertyValueSource / Comment
CAS Number 1698028-23-7[1][2]
Molecular Formula C₈H₇BrFNO₂[1]
Molecular Weight 248.05 g/mol [1]
Appearance Expected to be a powder or crystalline solid, potentially pale brown to cream in color.Based on similar compounds and supplier data.[3]
Melting Point Data not available; expected for a crystalline solid. Determination is critical for purity assessment.
Computed LogP 1.957[1]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1 (from the amine group)[1]
Rotatable Bonds 1 (the C-C bond to the ester)[1]
In-Depth Property Analysis

Appearance and Morphology: While specific data is limited, analogous compounds are typically crystalline solids. The morphology of the solid-state material is crucial as it can influence dissolution rates and handling characteristics. Visual inspection and microscopy are the first steps in its characterization.

Solubility Profile: A definitive experimental solubility profile is not publicly available. However, based on its structure, a qualitative assessment can be made. The molecule possesses both polar functional groups (amine, ester) and a largely non-polar, halogenated benzene ring.

  • Aqueous Solubility: Expected to be low. While the amino group can participate in hydrogen bonding, the overall hydrophobicity imparted by the brominated ring will limit water solubility. This aligns with the classification of many organic molecules as practically insoluble.[4]

  • Organic Solubility: Expected to have good solubility in common organic solvents. Polar aprotic solvents like DMSO, DMF, and THF should readily dissolve the compound. Alcohols such as methanol and ethanol, and chlorinated solvents like dichloromethane, are also likely to be effective.[5][6] This is a direct consequence of the principle of "like dissolves like."

Octanol-Water Partition Coefficient (LogP): The computed LogP value of 1.957 suggests a moderate degree of lipophilicity.[1] This is a critical parameter in drug development, influencing a molecule's ability to cross cell membranes. A positive LogP value confirms that the compound favors a lipid environment (octanol) over an aqueous one, consistent with our solubility predictions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is achieved through a suite of standard analytical techniques. Several chemical suppliers indicate the availability of spectral data, including NMR and MS, for this compound.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (O-CH₃) typically around 3.8-3.9 ppm, a broad singlet for the amine protons (NH₂), and signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the two protons on the benzene ring.[9] The coupling patterns of these aromatic protons will be influenced by both the fluorine and bromine atoms.

  • ¹³C NMR: The carbon spectrum will corroborate the structure, showing a signal for the methyl carbon (~52 ppm), a carbonyl carbon from the ester group (~165-170 ppm), and distinct signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the attached substituents.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • N-H Stretch: Two distinct peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretch: A strong, sharp absorption peak around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretch: A signal in the 1100-1300 cm⁻¹ range will indicate the ester C-O bond.

  • C-F and C-Br Stretches: Absorptions for these bonds will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 248.05 g/mol .[1] A critical feature will be the isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, so the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, which is a definitive signature for a monobrominated compound. Benzoic acid ester derivatives are well-characterized by mass spectrometry.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound.[12][13] A reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a typical starting point. Purity is determined by integrating the area of the main peak relative to the total peak area, ideally with detection at multiple UV wavelengths.

Experimental Methodologies

The following protocols are presented as self-validating systems, providing a robust framework for characterizing the .

Protocol for Quantitative Solubility Determination
  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial. The key is to ensure solid remains undissolved, indicating a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Sampling & Dilution: Carefully withdraw a precise aliquot of the supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample by a validated HPLC method against a calibration curve prepared from known concentrations of the compound.

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or µg/mL.

General Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • IR (ATR): Place a small amount of the solid powder directly onto the ATR crystal.

    • MS (ESI): Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the spectra using standard instrument parameters. For NMR, this includes ¹H, ¹³C, and potentially 2D experiments like COSY or HSQC if structural ambiguity exists.

  • Data Processing & Interpretation: Process the raw data (e.g., Fourier transform for NMR and IR). Analyze the processed spectra, assigning peaks to the corresponding atoms or functional groups based on established chemical shift and frequency charts. Compare the observed molecular ion and isotopic pattern in the mass spectrum to the theoretical values.

Diagram: Standard Characterization Workflow

The logical flow for a comprehensive analysis of a novel chemical entity is depicted below. This ensures that identity, purity, and key physical properties are systematically determined.

G cluster_0 Initial Assessment cluster_1 Structural & Identity Verification cluster_2 Purity & Quantitative Analysis cluster_3 Physicochemical Profiling cluster_4 Final Report start Obtain Sample of This compound visual Visual Inspection (Color, Form) start->visual nmr NMR Spectroscopy (1H, 13C) visual->nmr Identity Check ms Mass Spectrometry (MW & Isotopic Pattern) visual->ms Identity Check ir FTIR Spectroscopy (Functional Groups) visual->ir Identity Check hplc HPLC-UV (Purity Assay) nmr->hplc Structure Confirmed ms->hplc Structure Confirmed ir->hplc Structure Confirmed mp Melting Point Determination hplc->mp Purity >95% sol Solubility Assay (Aqueous & Organic) mp->sol report Certificate of Analysis (CoA) sol->report

Caption: A typical workflow for the physicochemical characterization of a chemical intermediate.

Structure-Property Relationships

The physical properties of this molecule are not arbitrary; they are a direct result of its unique substitution pattern. Understanding these relationships allows for the prediction of behavior and troubleshooting of experimental challenges.

  • Amino Group (-NH₂): As a hydrogen bond donor and weak base, it slightly increases polarity and provides a site for protonation in acidic media, which would dramatically increase aqueous solubility.

  • Fluoro Group (-F): Being highly electronegative, it withdraws electron density from the aromatic ring, influencing the acidity of the amine and the reactivity of the ring. It has a minimal steric footprint but can engage in specific intermolecular interactions.

  • Bromo Group (-Br): This large, polarizable atom contributes significantly to the molecular weight and density. It reduces solubility in polar solvents due to its hydrophobic nature but provides a key handle for synthetic transformations via organometallic chemistry.

  • Methyl Ester (-COOCH₃): This group is a hydrogen bond acceptor but lacks a donor. It contributes to the molecule's polarity and provides a site for hydrolysis back to the carboxylic acid, a common synthetic step.

Diagram: Structure-Property Influence Map

This diagram illustrates how each functional group contributes to the overall physicochemical profile of the molecule.

G center This compound nh2 Amino (-NH₂) nh2->center prop1 Polarity / H-Bonding nh2->prop1 Increases prop3 Reactivity nh2->prop3 Nucleophilic Site prop4 Aqueous Solubility nh2->prop4 Slightly Increases br Bromo (-Br) br->center prop2 Lipophilicity / MW br->prop2 Increases br->prop3 Cross-Coupling Site br->prop4 Decreases f Fluoro (-F) f->center f->prop1 Increases Polarity f->prop3 Modulates Electronics ester Methyl Ester (-COOCH₃) ester->center ester->prop1 H-Bond Acceptor ester->prop2 Increases ester->prop4 Slightly Increases

Sources

An In-Depth Technical Guide to Methyl 2-amino-4-bromo-6-fluorobenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-bromo-6-fluorobenzoate is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed examination of its synthesis. Furthermore, it explores the compound's applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Chemical Structure and Nomenclature

This compound is a substituted benzoic acid derivative. The core of the molecule is a benzene ring, which is functionalized with four different substituents.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

The naming follows these prioritization rules:

  • The parent structure is identified as benzoic acid.

  • The ester functional group is given the highest priority, leading to the "benzoate" suffix. The methyl group attached to the ester oxygen is named as a prefix, "methyl".

  • The substituents on the benzene ring are then numbered to give the lowest possible locants to the principal functional groups. The ester group is at position 1.

  • The remaining substituents (amino, bromo, and fluoro) are then listed in alphabetical order as prefixes.

Chemical Structure

The two-dimensional structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇BrFNO₂[1]
Molecular Weight 248.05 g/mol [1]
CAS Number 1698028-23-7[1]
Appearance Solid[2]
Solubility Soluble in organic solvents such as ethanol, methanol, and ether; slightly soluble in water.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2][4]

Synthesis of this compound

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. The key steps involve the protection of the aniline, followed by bromination, and finally esterification.

G A 2-Amino-6-fluorobenzoic acid B 2-Acetamido-6-fluorobenzoic acid A->B Acetic anhydride, Pyridine C 2-Acetamido-4-bromo-6-fluorobenzoic acid B->C N-Bromosuccinimide, H2SO4 D 2-Amino-4-bromo-6-fluorobenzoic acid C->D HCl, H2O, Reflux E This compound D->E SOCl2, Methanol

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical transformations.

Step 1: Acetylation of 2-Amino-6-fluorobenzoic acid

  • To a stirred solution of 2-amino-6-fluorobenzoic acid in pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-acetamido-6-fluorobenzoic acid.

Causality: The acetylation of the amino group is a crucial step to prevent its oxidation and to direct the subsequent bromination to the desired position on the aromatic ring. Pyridine acts as a base to neutralize the acetic acid formed during the reaction.

Step 2: Bromination of 2-Acetamido-6-fluorobenzoic acid

  • Dissolve 2-acetamido-6-fluorobenzoic acid in concentrated sulfuric acid at 0 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture onto crushed ice to precipitate the brominated product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 2-acetamido-4-bromo-6-fluorobenzoic acid.

Causality: The acetamido group is an ortho-, para-director. With the ortho positions blocked, bromination occurs at the para position (position 4). Sulfuric acid acts as a solvent and a catalyst for the electrophilic aromatic substitution reaction.

Step 3: Hydrolysis of the Amide

  • Suspend 2-acetamido-4-bromo-6-fluorobenzoic acid in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-18 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product, 2-amino-4-bromo-6-fluorobenzoic acid, will precipitate out of the solution.

  • Filter the solid, wash with water, and dry.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amino group to yield the desired substituted aminobenzoic acid.

Step 4: Fischer Esterification

  • To a stirred solution of 2-amino-4-bromo-6-fluorobenzoic acid in methanol, slowly add thionyl chloride at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[5]

  • Remove the methanol under reduced pressure.[5]

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.[5]

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl, the catalyst for the Fischer esterification. This is a highly efficient method for the esterification of carboxylic acids.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum, resulting in two molecular ion peaks with a mass difference of 2 Da.

Applications in Drug Development

Substituted aminobenzoic acids and their esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of bromo and fluoro substituents in this compound makes it a particularly attractive starting material for the synthesis of kinase inhibitors.[6][7][8][9][10]

Role as a Key Intermediate

The amino group can be readily transformed into various functional groups or used in coupling reactions to build complex heterocyclic systems. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core heterocyclic scaffold, which can be constructed using intermediates like this compound. For example, related 2-aminobenzoic acid derivatives are used in the synthesis of pyrrolo[2,3-d]pyrimidines, which are potent inhibitors of various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.[6][7]

G A Methyl 2-amino-4-bromo- 6-fluorobenzoate B Heterocyclic Scaffold (e.g., Quinazolinone) A->B Cyclization Reactions C Kinase Inhibitor B->C Further Functionalization

Caption: General scheme for the use of this compound in the synthesis of kinase inhibitors.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

GHS Hazard Statements

Based on available data for similar compounds, it may be classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures
  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Store in a locked-up place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and multiple functional groups allow for the construction of complex and diverse molecular architectures. A sound understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of novel therapeutics, especially for targeting diseases like cancer through the inhibition of key cellular pathways. As research in medicinal chemistry continues to advance, the demand for such specialized intermediates is expected to grow, further highlighting the importance of this compound.

References

  • LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%. Retrieved January 6, 2026, from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved January 6, 2026, from a relevant Sigma-Aldrich SDS for a similar compound.
  • Molbase. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4813-4822.
  • AK Scientific, Inc. (n.d.). Methyl 2-amino-4-bromobenzoate Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved January 6, 2026, from a relevant Fisher Scientific SDS for a similar compound.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 6, 2026, from [Link]

  • PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved January 6, 2026, from [Link]

  • Combi-Blocks. (2023). OT-6921 - Safety Data Sheet. Retrieved January 6, 2026, from a relevant Combi-Blocks SDS for a similar compound.
  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved January 6, 2026, from [Link]

  • Biophysical Journal. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Biophysical Journal, 120(22), 4847-4856.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000271). Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14778-14835.
  • PubMed. (2010). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Retrieved January 6, 2026, from [Link]

  • DIGIBUG. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved January 6, 2026, from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved January 6, 2026, from [Link]

  • PubMed. (2015). Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins. Retrieved January 6, 2026, from [Link]

  • Frontiers. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Retrieved January 6, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Methyl-2-amino-4-bromobenzoate. Retrieved January 6, 2026, from a relevant Sigma-Aldrich product page.
  • NIH. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-amino-4-bromo-6-fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical industry. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-amino-4-bromo-6-fluorobenzoate, a substituted aromatic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the molecule's structural attributes and furnishes a detailed experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs numerous aspects of pharmaceutical development. For a key intermediate like this compound, understanding its solubility profile is paramount for:

  • Reaction Optimization: Selecting an appropriate solvent that dissolves reactants to a suitable concentration is crucial for achieving optimal reaction kinetics and yield.

  • Crystallization and Purification: The choice of solvent system is critical for developing efficient crystallization processes to isolate the compound in a high state of purity and with the desired polymorphic form.

  • Formulation: For downstream applications, knowledge of solubility in various excipients and solvent systems is essential for formulating stable and bioavailable drug products.

  • Analytical Method Development: The selection of mobile phases in chromatographic techniques like HPLC and UPLC is directly dependent on the solubility of the analyte.

This guide will delve into the theoretical considerations for predicting the solubility of this compound and provide a robust experimental framework for its quantitative measurement.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] Let's analyze the structural features of this compound and their anticipated influence on its solubility in organic solvents.

Molecular Structure:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety, which generally contributes to better solubility in nonpolar organic solvents.[1][2]

  • Amino Group (-NH2): The primary amine group is polar and capable of acting as a hydrogen bond donor.[3][4] This functional group can enhance solubility in polar protic solvents like alcohols.[4][5] However, the basicity of this aromatic amine is reduced due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[2][3]

  • Ester Group (-COOCH3): The methyl ester group is polar and can act as a hydrogen bond acceptor. This group contributes to solubility in polar aprotic solvents.

  • Halogen Substituents (-Br, -F): The bromine and fluorine atoms are electronegative and contribute to the overall polarity of the molecule. Fluorine substitution, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability.[6]

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the amino and ester groups may allow for intramolecular hydrogen bonding, which can slightly reduce the availability of these groups for intermolecular interactions with the solvent, potentially lowering solubility in some polar solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following general solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), which can effectively solvate the polar functional groups. Also, good solubility is anticipated in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate Solubility: Expected in alcohols like Methanol, Ethanol, and Isopropanol, where hydrogen bonding interactions can occur.[4][5]

  • Low to Negligible Solubility: Expected in nonpolar aliphatic hydrocarbon solvents such as Hexane and Heptane, due to the overall polar nature of the molecule. Solubility in water is also expected to be very low due to the large hydrophobic aromatic ring.[5]

Experimental Determination of Solubility

While theoretical predictions provide a useful starting point, empirical determination is essential for obtaining accurate quantitative solubility data. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]

Materials and Equipment
  • This compound (analytical standard)

  • A range of organic solvents (HPLC grade or equivalent purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Concentration Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_data Data Handling A Add excess solute to solvent in vials B Seal vials A->B C Agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H I Report results (mg/mL or mol/L) H->I

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

The following table provides a template for recording the solubility data of this compound in various organic solvents at a specified temperature.

Solvent ClassSolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25 °C
Polar Aprotic Dimethylformamide (DMF)6.436.7Experimental Data
Dimethyl sulfoxide (DMSO)7.246.7Experimental Data
Acetonitrile5.837.5Experimental Data
Tetrahydrofuran (THF)4.07.6Experimental Data
Polar Protic Methanol5.132.7Experimental Data
Ethanol4.324.5Experimental Data
Isopropanol3.919.9Experimental Data
Chlorinated Dichloromethane (DCM)3.19.1Experimental Data
Chloroform4.14.8Experimental Data
Nonpolar Toluene2.42.4Experimental Data
Hexane0.11.9Experimental Data
Influence of Temperature

The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with increasing temperature. It is therefore recommended to determine the solubility at different temperatures relevant to the intended application (e.g., 0 °C, 25 °C, and 40 °C). This data can be used to construct a solubility curve, which is valuable for designing crystallization processes.

Factors Influencing Solubility

Several factors beyond the choice of solvent can influence the measured solubility of this compound:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is crucial to characterize the solid form used in the solubility determination.

  • pH: For ionizable compounds, the pH of the aqueous phase can significantly impact solubility.[8] While this is more relevant for aqueous solubility, it can also be a factor in protic organic solvents.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using materials of high purity is essential for obtaining accurate data.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed to support process development, formulation, and analytical activities. The methodologies and principles outlined herein are broadly applicable to the characterization of other novel chemical entities within the drug development pipeline.

References

  • Quora. (2018, March 30). Are amines soluble in organic solvents?
  • LibreTexts. (2020, March 4). Amines and Heterocycles.
  • Lumen Learning. Properties of amines | Organic Chemistry II.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Organic Chemistry II. (n.d.).
  • Amine compounds. (n.d.).
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Methyl 2-bromo-4-fluorobenzo
  • Experiment 1 Solubility of Organic Compounds. (n.d.). Scribd.
  • LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.
  • BenchChem. (2025). Solubility Profile of 5-Cyclopropyl-2-fluorobenzoic Acid in Organic Solvents: A Technical Guide.
  • PubChem.
  • Sigma-Aldrich. 4-Fluorobenzoic acid.
  • Methyl 2-bromo-4-fluorobenzo
  • PubChem.
  • Sodium Benzo
  • Reddit. (2016, September 19).
  • ChemFun.
  • BLD Pharm.
  • LibreTexts. (2025, October 3). Chapter 17.
  • Wikipedia. 4-Fluorobenzoic acid.
  • ScholarWorks @ UTRGV. (2023, September 20).
  • Quora. (2017, January 23).
  • ResearchGate. The solubility of benzoic acid in seven solvents.
  • ZIO. (2025, December 2).
  • Sigma-Aldrich.
  • ChemScene.

Sources

Spectroscopic Data for Methyl 2-amino-4-bromo-6-fluorobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS 1698028-23-7), a key intermediate in pharmaceutical synthesis. A thorough search of scientific literature and chemical databases was conducted to collate and analyze its spectroscopic data. However, despite extensive efforts, publicly available experimental spectra for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) could not be located. Chemical suppliers list the compound and indicate the availability of such data, but do not publicly disclose the spectra. This guide, therefore, outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, it provides detailed, best-practice protocols for acquiring this data, intended to serve as a practical resource for researchers working with this and related molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted anthranilate derivative. The unique arrangement of its functional groups—an amine, a bromine atom, a fluorine atom, and a methyl ester on a benzene ring—makes it a versatile building block in the synthesis of complex heterocyclic compounds, which are often explored for their therapeutic potential.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique fingerprint of the molecule, revealing information about its atomic connectivity, functional groups, and overall structure. The causality behind employing a suite of spectroscopic methods lies in their complementary nature; what one technique may leave ambiguous, another can often clarify, leading to an unassailable structural confirmation.

Predicted Spectroscopic Data and Interpretation

While experimental data is not publicly available, we can predict the key spectroscopic features of this compound based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.8 - 7.2Doublet1HH-5The proton at position 5 is expected to be a doublet due to coupling with the fluorine atom at position 6. The electron-donating amino group will shield this proton, shifting it upfield.
~ 7.3 - 7.6Doublet of doublets1HH-3The proton at position 3 will be split by the adjacent fluorine and bromine atoms, resulting in a doublet of doublets.
~ 4.5 - 5.5Broad Singlet2H-NH₂The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.
~ 3.9Singlet3H-OCH₃The methyl ester protons are in a distinct chemical environment and will appear as a sharp singlet.

Diagram: Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton numbering.

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 170C=OThe carbonyl carbon of the ester will be in the typical downfield region.
~ 150 - 160 (d)C-FThe carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to C-F coupling.
~ 145 - 155C-NH₂The carbon bearing the amino group will be deshielded.
~ 110 - 135 (m)Aromatic C-H & C-BrThe remaining aromatic carbons will appear in this region, with their specific shifts influenced by the surrounding substituents. The carbon attached to bromine will be in the lower end of this range.
~ 52-OCH₃The methyl ester carbon will appear as a sharp signal in the upfield region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchPrimary Amine (-NH₂)
~ 1700C=O stretchEster Carbonyl
1500 - 1600C=C stretchAromatic Ring
1200 - 1300C-O stretchEster
1000 - 1100C-F stretchAryl Fluoride
500 - 600C-Br stretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The exact mass of this compound (C₈H₇BrFNO₂) is approximately 247.97 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z [M]⁺ and [M+2]⁺.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺, and the loss of the entire ester group (-COOCH₃) to give a fragment at [M-59]⁺.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring the acquisition of high-quality, reproducible spectroscopic data.

NMR Data Acquisition Workflow

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) spectrometer Spectrometer Setup (Tuning, Locking, Shimming) prep->spectrometer h1_acq ¹H NMR Acquisition (Standard pulse program, 16 scans) spectrometer->h1_acq c13_acq ¹³C NMR Acquisition (Proton-decoupled, >1024 scans) h1_acq->c13_acq After ¹H process Data Processing (Fourier Transform, Phasing, Baseline Correction) c13_acq->process analysis Spectral Analysis (Integration, Peak Picking, Coupling Constant Measurement) process->analysis

Caption: A standardized workflow for acquiring high-quality NMR data.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16) should be co-added to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (>1024) is required.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H) and the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

    • Integrate the signals in the ¹H NMR spectrum and determine their multiplicities and coupling constants.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

    • Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

    • For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce and analyze fragmentation.

Conclusion and Future Outlook

While a definitive experimental dataset for this compound is not publicly accessible at the time of this writing, this guide provides a robust framework for its spectroscopic characterization. The predicted data and detailed protocols offer a solid foundation for researchers to confirm the identity and purity of this important synthetic intermediate. It is anticipated that as this compound is utilized in more published synthetic routes, its full experimental spectroscopic data will become available in the scientific literature, allowing for a direct comparison with the predictions outlined herein.

References

As no direct experimental data was found in publicly available literature, a formal reference list of sources for the spectroscopic data cannot be provided. The predicted values and interpretations are based on fundamental principles of NMR, IR, and MS spectroscopy, which are detailed in standard organic chemistry and spectroscopy textbooks. The information regarding the existence and CAS number of the compound was collated from various chemical supplier websites, including but not limited to ChemScene and BLD Pharm.

The Commercial Landscape of Methyl 2-amino-4-bromo-6-fluorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-4-bromo-6-fluorobenzoate, with CAS number 1698028-23-7, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a benzoic acid methyl ester scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable precursor in the development of novel therapeutic agents and other specialized chemicals. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and applications, with a focus on empowering researchers and drug development professionals to effectively utilize this compound in their work.

Physicochemical Properties

This compound is a solid at room temperature and should be stored at 4°C, protected from light.[1] Its key physicochemical properties are summarized in the table below. The calculated Topological Polar Surface Area (TPSA) of 52.32 Ų and a LogP of 1.957 suggest that this molecule possesses favorable characteristics for drug-likeness, balancing solubility and permeability.[1]

PropertyValueSource
CAS Number 1698028-23-7[1]
Molecular Formula C₈H₇BrFNO₂[1]
Molecular Weight 248.05 g/mol [1]
Purity ≥97%[1]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]
LogP 1.957[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this building block in various quantities, from milligrams to kilograms, to support projects from early-stage discovery to process development. When sourcing this compound, it is crucial to obtain the Safety Data Sheet (SDS) from the supplier to ensure proper handling and storage.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
ChemScene≥97%Inquire for details
Matrix ScientificInquire for detailsInquire for details
ReagentiaInquire for details100 mg, 250 mg, 1 g, 5 g
BLD PharmInquire for detailsInquire for details

Synthesis and Manufacturing

Step 1: Synthesis of 2-Amino-4-bromo-6-fluorobenzoic Acid

A common route to synthesize substituted aminobenzoic acids is through the oxidative cleavage of a corresponding isatin derivative. This method is well-documented and offers a reliable pathway to the desired carboxylic acid precursor.

Experimental Protocol:

  • To a solution of 6-bromo-7-fluoroisatin in an aqueous solution of sodium hydroxide at 0°C, slowly add a solution of hydrogen peroxide (30%).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent such as sodium sulfite.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 2-amino-4-bromo-6-fluorobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis_Step1 Isatin 6-bromo-7-fluoroisatin Reagents1 1. NaOH, H₂O, 0°C 2. H₂O₂ (30%) Isatin->Reagents1 Acid 2-amino-4-bromo-6-fluorobenzoic acid Reagents1->Acid Quench Na₂SO₃ (quench) Acidification HCl (acidification)

Caption: Synthesis of the carboxylic acid precursor.
Step 2: Esterification to this compound

The final step involves the esterification of the synthesized carboxylic acid. A common and effective method for this transformation, especially for sterically hindered benzoic acids, is the use of a methylating agent in the presence of a base.[2]

Experimental Protocol:

  • Suspend 2-amino-4-bromo-6-fluorobenzoic acid in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to the suspension.

  • Add a methylating agent, such as methyl iodide, to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis_Step2 Acid 2-amino-4-bromo-6-fluorobenzoic acid Reagents2 CH₃I, K₂CO₃ Acetone or DMF Acid->Reagents2 Ester This compound Reagents2->Ester

Caption: Esterification to the final product.

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile building block for the synthesis of a wide range of complex molecules.

Reactions at the Amino Group

The amino group can readily undergo acylation, sulfonylation, and diazotization reactions, allowing for the introduction of diverse functionalities. For instance, reaction with phosgene or a phosgene equivalent can lead to the formation of an isocyanate, a key intermediate for the synthesis of ureas and carbamates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of biaryl and other complex scaffolds often found in kinase inhibitors and other targeted therapies.

Synthesis of Heterocyclic Scaffolds

Substituted anthranilic acids and their esters are well-established precursors for the synthesis of a variety of heterocyclic systems, including quinazolinones, benzodiazepines, and acridones. These scaffolds are prevalent in many approved drugs and clinical candidates. The presence of the fluorine and bromine atoms in this compound can be exploited to modulate the physicochemical and pharmacological properties of the resulting heterocyclic compounds.

Applications Start This compound Amino Amino Group Reactions (Acylation, Sulfonylation, etc.) Start->Amino Bromo Palladium Cross-Coupling (Suzuki, Heck, Sonogashira) Start->Bromo Cyclization Heterocycle Synthesis (Quinazolinones, etc.) Start->Cyclization Ureas Ureas/Carbamates Amino->Ureas Biaryls Biaryl Compounds Bromo->Biaryls OtherHeterocycles Other Bioactive Heterocycles Cyclization->OtherHeterocycles KinaseInhibitors Kinase Inhibitors Biaryls->KinaseInhibitors

Caption: Reactivity and applications workflow.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques. While specific spectral data should be requested from the supplier, the following outlines the expected characterization data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine and bromine substituents.

    • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. General safety practices include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a commercially available and highly valuable building block for researchers in drug discovery and development. Its trifunctional nature provides a rich platform for chemical diversification, enabling the synthesis of complex and novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower scientists to effectively leverage this compound in their pursuit of new medicines and other advanced materials.

References

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Royal Society of Chemistry. [Link]
  • Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". Royal Society of Chemistry. [Link]
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]diazenyl)%20benzoate.pdf)
  • This compound (CAS/ID No. 1698028-23-7). Reagentia. [Link]
  • Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ResearchGate. [Link]
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
  • Methyl 2-amino-4-bromo-3-fluorobenzoate | C8H7BrFNO2 | CID 118513566. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for Methyl 2-amino-4-bromo-6-fluorobenzoate. As a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and associated hazards is paramount to ensuring a safe and effective research environment. This document moves beyond a simple recitation of safety data, offering practical insights and the scientific rationale behind each procedural recommendation.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic amine and ester. Its specific functional groups contribute to its reactivity and its toxicological profile.

PropertyValueSource
CAS Number 1698028-23-7[1][2]
Molecular Formula C₈H₇BrFNO₂[1][2]
Molecular Weight 248.05 g/mol [1][2]
Appearance Typically a solid or powder[3]

A comprehensive hazard assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has identified this compound as an irritant. The primary hazards are summarized below.

GHS PictogramSignal WordHazard Class & Statement

Warning H315: Causes skin irritation. [1][3] H319: Causes serious eye irritation. [1][3] H335: May cause respiratory irritation. [1][3]

The causality behind these classifications lies in the compound's chemical nature. The presence of bromine and fluorine atoms on the benzene ring, coupled with the amino group, can lead to interactions with biological macromolecules. Upon contact with skin or eyes, the compound can disrupt cell membranes, leading to inflammation, redness, and pain. Inhaled dust can similarly irritate the mucosal linings of the respiratory tract.

The Hierarchy of Controls: A Self-Validating System for Safety

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This system prioritizes the most effective and reliable control measures to mitigate risks. Adhering to this hierarchy ensures a self-validating safety protocol where reliance on less-effective controls, such as PPE alone, is minimized.

HierarchyOfControls cluster_0 Hierarchy of Safety Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for this topic) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of Safety Controls.

  • Engineering Controls: This is the first and most critical line of defense. All handling of this compound powder should be conducted within a certified chemical fume hood.[4] This physically isolates the researcher from potential inhalation of the irritant dust. The fume hood's exhaust system ensures that airborne concentrations are kept below any occupational exposure limits.[4]

  • Administrative Controls: These are the procedures and policies that govern work practices. A detailed Standard Operating Procedure (SOP) for handling this compound must be written and approved. All personnel must be trained on this SOP, the specific hazards of the compound, and emergency procedures before beginning work. Key administrative practices include:

    • Washing hands thoroughly after handling.[1]

    • Avoiding eating, drinking, or smoking in the laboratory.[4]

    • Keeping the container tightly closed when not in use.[1]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be relied upon as the primary means of protection. The selection of appropriate PPE is dictated by the compound's irritant properties.

Experimental Workflow: Step-by-Step Handling Protocol

This section details a standardized workflow for weighing and preparing a solution of this compound. The causality for each step is explained to reinforce safe practices.

SafeHandlingWorkflow cluster_workflow Safe Handling Workflow Prep 1. Preparation - Don PPE - Verify Fume Hood Weigh 2. Weighing - Use anti-static weigh boat - Minimize dust Prep->Weigh Transfer 3. Transfer & Dissolution - Add solid to solvent - Rinse weigh boat Weigh->Transfer Cleanup 4. Cleanup & Storage - Decontaminate surfaces - Store properly Transfer->Cleanup Waste 5. Waste Disposal - Segregate hazardous waste Cleanup->Waste

Caption: Step-by-step safe handling workflow.

Step 1: Preparation and Pre-Handling Checks

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes.

  • Wear Safety Goggles: Chemical splash goggles are mandatory to protect against accidental eye contact.[4]

  • Wear Nitrile Gloves: Select chemically resistant gloves (nitrile is a common and effective choice) and inspect them for any signs of damage before use.

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

Causality: This preparatory phase establishes the foundational layers of protection. Verifying the engineering control (fume hood) is operational is the most critical step. The use of PPE provides the final barrier of defense against unforeseen splashes or contact.

Step 2: Weighing the Compound

  • Perform in Fume Hood: All weighing operations must take place inside the fume hood to contain any dust generated.[4]

  • Minimize Dust Generation: Handle the container and spatula carefully to minimize the creation of airborne dust. Do not pour the powder from a height.

  • Use a Tare Container: Use a tared, anti-static weigh boat or glassine paper on an analytical balance.

  • Close Primary Container: Immediately and securely close the main stock container of this compound after dispensing.

Causality: Direct manipulation of the solid presents the highest risk of exposure. Performing this task in a fume hood is non-negotiable. Minimizing dust is a key technique to reduce the challenge to the engineering control.

Step 3: Transfer and Dissolution

  • Prepare Solvent: Have the vessel containing the dissolution solvent ready within the fume hood.

  • Transfer Solid: Carefully transfer the weighed solid into the solvent.

  • Rinse Weigh Boat: Rinse the weigh boat with a small amount of the solvent and add the rinsing to the vessel to ensure a complete and quantitative transfer.

Causality: By adding the solid to the solvent (rather than vice-versa, in some cases), clumping and dust generation can be minimized. A quantitative transfer is crucial for experimental accuracy and ensures no residual compound is left on disposable materials.

Step 4: Cleanup and Storage

  • Decontaminate: Wipe down the spatula, the balance, and the work surface inside the fume hood with an appropriate solvent-dampened towel.

  • Store Properly: Store the stock container in a cool, dry, and well-ventilated area away from incompatible substances.[1][4] The container must be kept tightly closed.[1] For long-term storage, a cool, dry place is recommended.[4]

Causality: Proper decontamination prevents inadvertent exposure to colleagues and cross-contamination of future experiments. Secure storage under recommended conditions preserves the chemical's integrity and prevents accidental release.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Accidental Release Measures:

  • Evacuate and Ventilate: Ensure adequate ventilation and keep unprotected personnel away.[1]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb and Collect: For a small spill, gently sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1][4]

  • Environmental Protection: Do not let the product enter drains, waterways, or soil.[1]

Disposal and Decommissioning

All waste containing this compound, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the contents and the container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][4] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste, following guidelines such as those in 40 CFR 261.3.[4]

Causality: Improper disposal can lead to environmental contamination and poses a risk to public health. Strict adherence to hazardous waste protocols is essential for responsible chemical lifecycle management.

References

  • This compound Safety Data Sheet. AK Scientific, Inc.

  • CAS: 1698028-23-7 Name: this compound. ChemicalBook.

  • 1698028-23-7 | this compound. ChemScene.

  • 2916879-06-4|Methyl 2-amino-4-bromo-6-fluoro-3-methylbenzoate. BLDpharm.

  • SAFETY DATA SHEET - Methyl 2-amino-5-bromobenzoate. Thermo Fisher Scientific.

  • Methyl 2-amino-4-bromobenzoate Safety Data Sheet. AK Scientific, Inc.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS No. 1698028-23-7) is a highly functionalized aromatic scaffold of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a methyl ester, provides a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of subsequent chemical transformations, making it a valuable building block in drug discovery and development. The bromine atom, for instance, is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the amino group can be readily diazotized or used in condensation reactions.[1] This guide presents a plausible and robust synthetic route to this key intermediate, drawing upon established chemical principles and analogous transformations from the scientific literature.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule suggests a multi-step synthesis commencing from a commercially available substituted toluene. The core strategy involves the sequential introduction and modification of functional groups, leveraging the directing effects of the substituents on the aromatic ring. The final step is a straightforward esterification of the corresponding carboxylic acid.

G Target Molecule This compound Precursor_Acid 2-Amino-4-bromo-6-fluorobenzoic Acid Target Molecule->Precursor_Acid Esterification Nitro_Acid 4-Bromo-2-fluoro-6-nitrobenzoic Acid Precursor_Acid->Nitro_Acid Reduction Nitro_Toluene 5-Bromo-3-fluoro-2-nitrotoluene Nitro_Acid->Nitro_Toluene Oxidation Starting_Material 3-Bromo-5-fluorotoluene Nitro_Toluene->Starting_Material Nitration

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Pathway

The proposed synthetic route is a four-step process starting from 3-bromo-5-fluorotoluene:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group.

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

  • Reduction: Selective reduction of the nitro group to an amine.

  • Esterification: Formation of the final methyl ester.

G Start 3-Bromo-5-fluorotoluene Step1 Step 1: Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 5-Bromo-3-fluoro-2-nitrotoluene Step1->Intermediate1 Step2 Step 2: Oxidation (KMnO4) Intermediate1->Step2 Intermediate2 4-Bromo-2-fluoro-6-nitrobenzoic Acid Step2->Intermediate2 Step3 Step 3: Reduction (H2, Pd/C) Intermediate2->Step3 Intermediate3 2-Amino-4-bromo-6-fluorobenzoic Acid Step3->Intermediate3 Step4 Step 4: Esterification (CH3OH, TMSCl) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed four-step synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-fluoro-2-nitrotoluene

The initial step involves the nitration of 3-bromo-5-fluorotoluene.[4] The directing effects of the substituents on the aromatic ring are crucial in this step. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, and the methyl group is a weak ortho-, para-director. The positions ortho to the fluorine are also meta to the bromine and methyl groups. Therefore, nitration is expected to occur primarily at the positions activated by the fluorine atom. The synthesis of 3-bromo-5-nitrotoluene via the nitration of 3-bromotoluene is a known transformation, supporting the feasibility of this reaction.[5]

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 3-bromo-5-fluorotoluene to the cooled sulfuric acid, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the toluene solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may require purification by column chromatography or fractional distillation to isolate the desired 2-nitro isomer.

ReagentMolar Equiv.Purpose
3-Bromo-5-fluorotoluene1.0Starting Material
Conc. Nitric Acid1.1Nitrating Agent
Conc. Sulfuric Acid~2-3Catalyst/Solvent
Step 2: Synthesis of 4-Bromo-2-fluoro-6-nitrobenzoic Acid

The oxidation of the methyl group of the nitrated intermediate to a carboxylic acid is a robust transformation. Strong oxidizing agents like potassium permanganate are commonly employed for this purpose. The oxidation of substituted toluenes to their corresponding benzoic acids is a well-documented process.[6][7]

Protocol:

  • Suspend the 5-bromo-3-fluoro-2-nitrotoluene in an aqueous solution.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue heating until the reaction is complete (as indicated by the persistence of the purple color or by TLC analysis).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ReagentMolar Equiv.Purpose
5-Bromo-3-fluoro-2-nitrotoluene1.0Substrate
Potassium Permanganate (KMnO4)~2.0-3.0Oxidizing Agent
Water-Solvent
Conc. Hydrochloric Acid-Acidification
Step 3: Synthesis of 2-Amino-4-bromo-6-fluorobenzoic Acid

The selective reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation using palladium on carbon is an effective and clean method for this transformation, often proceeding with high yield and selectivity. This method is particularly suitable as it is generally mild and does not affect other functional groups like halogens or carboxylic acids. A similar reduction of a fluoronitrohalogenated benzoic acid has been reported.[8]

Protocol:

  • Dissolve the 4-bromo-2-fluoro-6-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-bromo-6-fluorobenzoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.

ReagentMolar Equiv.Purpose
4-Bromo-2-fluoro-6-nitrobenzoic Acid1.0Substrate
10% Palladium on Carbon (Pd/C)catalyticCatalyst
Hydrogen Gas (H2)excessReducing Agent
Methanol or Ethanol-Solvent
Step 4: Synthesis of this compound

The final step is the esterification of the amino acid. A convenient and mild method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[9] This method avoids the harsh acidic conditions of traditional Fischer esterification, which could potentially lead to side reactions. An alternative method for sterically hindered acids involves the use of methyl iodide and a base like potassium carbonate.[10]

Protocol (using TMSCl/Methanol):

  • Suspend the 2-amino-4-bromo-6-fluorobenzoic acid in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by column chromatography if necessary.

ReagentMolar Equiv.Purpose
2-Amino-4-bromo-6-fluorobenzoic Acid1.0Substrate
Methanol (anhydrous)excessReagent/Solvent
Trimethylchlorosilane (TMSCl)~2.0Esterification Reagent

Conclusion and Future Perspectives

The outlined four-step synthesis provides a robust and scalable route to this compound from a readily available starting material. Each step is based on well-established and reliable chemical transformations, ensuring a high probability of success in a laboratory setting. The versatility of the final product as a chemical intermediate opens up numerous possibilities for the synthesis of novel bioactive compounds. Further optimization of reaction conditions and purification procedures may be necessary to maximize yields and purity for specific applications. This guide serves as a comprehensive starting point for researchers and scientists in the field of drug development and fine chemical synthesis.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. Retrieved from [Link]

  • Kopcho, J. J., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Dongare, M. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(5), 564-567. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
  • Filo. (2025, February 25). can we first do the oxidation of toluene so that it converts into benzoic.... Retrieved from [Link]

  • Martin, M. G., et al. (2025, August 7). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Organic Process Research & Development. Retrieved from [Link]

  • Reddy, P. G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(2), 133-135. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.

Sources

starting materials for Methyl 2-amino-4-bromo-6-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently immersed in Google searches, methodically identifying both conventional and less-common starting materials for synthesizing Methyl 2-amino-4-bromo-6-fluorobenzoate. My focus is on retrieving detailed synthetic procedures.

Charting Synthetic Pathways

I've expanded my search to include reputable chemical synthesis databases and patents, beyond basic Google queries, to refine available routes. I am now focused on analyzing reaction mechanisms to grasp the 'why' of material choices, especially causality in reaction steps. I'm preparing to structure the technical guide, prioritizing common routes initially. A DOT graph will be the next step to represent a key synthesis workflow.

Outlining Guide Structure

I'm now diving into the specifics of the guide's structure. First, I will introduce the target compound and its importance. Then, I'll delve into synthetic strategies, starting with the usual suspects and then exploring more unusual approaches. For each strategy, I'll explain the starting material choices, weighing the pros and cons. Finally, I will provide a DOT graph for a key synthetic workflow.

Pinpointing Chemical Precursors

I've been focusing on identifying the starting materials. I've confirmed the existence of "this compound" and "2-Amino -4-bromo-6-fluorobenzoic acid" from several chemical suppliers through the initial search. Some results are quite all right.

Proposing Synthesis Pathways

I'm now diving into the synthetic routes. While the existence of the desired compounds is confirmed, no single source explicitly details the entire synthesis of "this compound." I'm drawing connections between related syntheses, like those for other substituted anthranilic acids and esters, to propose plausible pathways. It looks like benzoic acid synthesis followed by esterification or amino group introduction later is key. My next step will be crafting detailed synthetic routes for the technical guide.

Constructing Synthesis Routes

I'm now revising my plan to focus on route construction. While the target compound and precursor existence is confirmed, I am synthesizing a detailed route from related information. I've found mentions from various suppliers and documents describing similar compound syntheses. It looks like the routes could involve the appropriately substituted benzoic acid, followed by esterification or amino group introduction later. I will now construct these routes and search for supportive specific examples.

Analyzing Found Information

I've discovered a synthetic route for "2-Amino-4-bromo-3-fluorobenzoic acid" from "6-bromo-7-fluoroindoline-2,3-dione" via oxidative cleavage. The implications are clear: substituted indoline-2,3-diones are strong starting points. This seems a promising avenue.

Constructing Synthesis Pathways

I'm now integrating information from various sources to devise a synthesis. Finding the synthesis of "2-amino -4-bromo-3-fluorobenzoic acid" from indoline-2,3-dione and esterification of "4-bromo-2-fluorobenzoic acid" is good. Also, the patent of "2-bromo-6-fluorobenzoic acid" suggests strategies for building the desired compound's skeleton. I'm focusing on ways to build the substitution pattern, since a direct, full procedure for the methyl ester is still absent.

Refining Synthetic Strategies

I'm now zeroing in on a detailed plan. I've discovered a relevant esterification of "4-bromo-2-fluorobenzoic acid" and a multi-step synthesis of a similar compound from fluorobenzonitrile. The Sandmeyer reaction's potential is also evident. My focus is now on combining these pieces, especially developing a synthesis from a readily available fluorobenzoic acid. I'm prioritizing building and justifying these proposed routes, seeking literature support for each reaction to deepen the explanation.

Navigating the Reactivity of the Amino Group in 2-Amino-bromo-fluorobenzoates: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-bromo-fluorobenzoates are a class of highly functionalized aromatic compounds that serve as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid scaffold imparts a unique and often complex reactivity profile to the molecule. This technical guide provides an in-depth exploration of the factors governing the reactivity of the amino group in these substrates. We will delve into the electronic and steric influences of the halogen and carboxylate groups, and discuss key transformations including diazotization-based reactions, transition-metal-catalyzed cross-coupling, and acylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 2-amino-bromo-fluorobenzoates.

Introduction: The Strategic Importance of Substituted Anthranilates

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in organic synthesis.[1][2] The presence of both an amino and a carboxylic acid group allows for a diverse range of chemical transformations, making them ideal starting materials for the construction of various heterocyclic systems.[1] The introduction of bromo and fluoro substituents further enhances their synthetic utility by providing handles for cross-coupling reactions and modulating the physicochemical properties of the final products.[1][3] Notably, these compounds are precursors to quinazolinones, a class of compounds with significant pharmacological activities, including anticancer properties.[4][5][6][7][8]

This guide will focus specifically on the reactivity of the amino group, a critical determinant in the synthetic pathways involving 2-amino-bromo-fluorobenzoates. Understanding the interplay of electronic and steric effects is paramount for predicting and controlling the outcome of chemical reactions.

Fundamental Principles Governing Amino Group Reactivity

The reactivity of the amino group in 2-amino-bromo-fluorobenzoates is a delicate balance of several competing factors. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its nucleophilicity and basicity.[9] However, the surrounding substituents profoundly modulate this behavior.

Electronic Effects: An Inductive and Resonance Tug-of-War

The electronic landscape of the aromatic ring is shaped by the inductive and resonance effects of the substituents.

  • Amino Group (-NH₂): The amino group is a powerful activating group. Through its +R (resonance) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This increases the ring's electron density and makes it more susceptible to electrophilic attack.[10][11]

  • Halogens (-Br, -F): Bromine and fluorine are electronegative atoms and therefore exert a strong -I (inductive) effect, withdrawing electron density from the ring through the sigma bond framework.[3] This deactivates the ring towards electrophilic substitution. However, they also possess lone pairs that can participate in a +R effect, donating electron density back to the ring. For fluorine, the -I effect generally outweighs the +R effect. For bromine, the effects are more balanced but it is still considered a deactivating group.[3]

  • Carboxylate Group (-COO⁻) / Carboxylic Acid (-COOH): The carboxylic acid group is an electron-withdrawing group (-I and -R effects), deactivating the ring. Under basic conditions, the deprotonated carboxylate group is less deactivating.

The net effect of these competing influences determines the overall electron density on the amino group and the aromatic ring, thereby dictating its reactivity.

Steric Hindrance: The "Ortho Effect"

The presence of substituents in the ortho position to the amino group can introduce significant steric hindrance. This "ortho effect" can impede the approach of reagents to the amino group, thereby slowing down or even preventing reactions.[12][13][14][15][16] In the context of 2-amino-bromo-fluorobenzoates, the bromine and fluorine atoms, along with the carboxylic acid group, can sterically shield the amino group, influencing its ability to act as a nucleophile.[13] This steric hindrance can also force the amino group out of the plane of the benzene ring, which can disrupt resonance and alter its electronic properties.[12][13]

Key Transformations of the Amino Group

The unique electronic and steric environment of the amino group in 2-amino-bromo-fluorobenzoates allows for a range of synthetically valuable transformations.

Diazotization and Subsequent Reactions

Diazotization, the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt, is a cornerstone of aromatic chemistry.[17][18] This transformation converts the amino group into an excellent leaving group (N₂), which can then be displaced by a wide variety of nucleophiles.[19]

Diazotization_Workflow

3.1.1. The Sandmeyer Reaction

The Sandmeyer reaction is a classic method for replacing the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst.[19][20][21][22][23] This reaction is particularly useful for introducing substituents that are difficult to install via direct electrophilic aromatic substitution.[21] The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[20]

Experimental Protocol: Sandmeyer Bromination of a 2-Amino-bromo-fluorobenzoate

  • Diazotization: Dissolve the 2-amino-bromo-fluorobenzoate (1.0 eq) in a mixture of aqueous HBr (48%) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr (48%).

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reagent/CatalystRoleTypical Loading
Sodium NitriteDiazotizing agent1.1 equivalents
Hydrobromic AcidAcid catalyst and bromide sourceExcess
Copper(I) BromideCatalyst1.2 equivalents

Table 1: Key reagents for the Sandmeyer bromination.

3.1.2. The Balz-Schiemann Reaction

For the introduction of a fluorine atom, the Balz-Schiemann reaction is employed.[20] This involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[19]

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[24][25][26][27][28] It allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. While the amino group of the 2-amino-bromo-fluorobenzoate can itself participate in this reaction, it is more commonly employed as a directing group or a site for further functionalization after an initial transformation. For instance, the bromo substituent can be coupled with an amine, leaving the amino group of the original molecule intact for subsequent reactions.

Buchwald_Hartwig_Cycle

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-fluorobenzoate Derivative

  • To an oven-dried reaction vessel, add the bromo-fluorobenzoate derivative (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

ComponentFunctionExample
Palladium PrecatalystActive catalyst sourcePd₂(dba)₃, Pd(OAc)₂
LigandStabilizes catalyst, promotes reactionBINAP, XPhos, SPhos
BaseDeprotonates amine, facilitates catalysisNaOt-Bu, K₃PO₄, Cs₂CO₃

Table 2: Key components for the Buchwald-Hartwig amination.

Acylation and Related Reactions

The amino group of 2-amino-bromo-fluorobenzoates can readily undergo acylation with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during subsequent transformations or to introduce a new functional group.[11] The nucleophilicity of the amino group, and thus its reactivity in acylation, is influenced by the electronic effects of the bromo and fluoro substituents.

Synthesis of Heterocycles: The Case of Quinazolinones

A significant application of 2-amino-bromo-fluorobenzoates is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad spectrum of biological activities.[4][5] The synthesis often involves the reaction of the aminobenzoate with a one-carbon source, such as formamide or an orthoester, followed by cyclization.[6][8] The amino group acts as the key nucleophile in the initial condensation step.

Conclusion

The reactivity of the amino group in 2-amino-bromo-fluorobenzoates is a multifaceted subject governed by a complex interplay of electronic and steric factors. A thorough understanding of these principles is essential for designing efficient and selective synthetic routes. The transformations discussed in this guide, including diazotization, palladium-catalyzed cross-coupling, and acylation, highlight the versatility of these compounds as building blocks in modern organic synthesis. For researchers in drug discovery and materials science, mastering the chemistry of these substituted anthranilates opens up a vast chemical space for the creation of novel and functional molecules.

References

  • Ortho effect - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • How does the ortho effect affect the basicity of aniline? (2018, February 7). Quora. Retrieved January 6, 2026, from [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. (n.d.). Der Pharma Chemica. Retrieved January 6, 2026, from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 7). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Reaction of 2-aminobenzoic acid with nitrous acid yields an intermediate... (2025, May 29). Filo. Retrieved January 6, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2-Aminobenzoic acid (YMDB00278). (n.d.). Yeast Metabolome Database. Retrieved January 6, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Explain why the amino group of p-aminobenzoic acid does not participate in the reaction. (2022, April 1). brainly.com. Retrieved January 6, 2026, from [Link]

  • Bromination of Aniline (video) | Amines. (n.d.). Khan Academy. Retrieved January 6, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scirp.org. Retrieved January 6, 2026, from [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH. Retrieved January 6, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved January 6, 2026, from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved January 6, 2026, from [Link]

  • EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. (2025, January 31). YouTube. Retrieved January 6, 2026, from [Link]

  • The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

Sources

Introduction: The Strategic Imperative of Fluorine in Aminobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Strategic Role of Fluorine in Substituted Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This is not a random substitution but a strategic design choice, leveraging the unique and powerful properties of the smallest, most electronegative halogen. When applied to the versatile aminobenzoate framework—a structure prevalent in pharmaceuticals and functional materials—fluorine acts as a "magic bullet," profoundly altering physicochemical and biological properties in often beneficial ways.[4]

Aminobenzoates are valuable building blocks, featuring an aromatic ring functionalized with both an acidic carboxyl group and a basic amino group. This duality makes their ionization state, and thus their solubility, permeability, and target-binding potential, highly sensitive to their local chemical environment. This guide, intended for professionals in drug discovery and materials science, delves into the multifaceted role of fluorine in modulating these properties. We will move beyond simple observation to explore the underlying causality of fluorine's influence on pKa, metabolic stability, molecular conformation, and binding interactions, providing a framework for its rational application in molecular design.

Section 1: The Physicochemical Power of the Carbon-Fluorine Bond

To understand the impact of fluorinating aminobenzoates, one must first appreciate the fundamental properties of fluorine itself. Its influence stems from a unique combination of size, electronegativity, and the strength of the bond it forms with carbon.[5][6]

  • Electronegativity and Inductive Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) on neighboring atoms and bonds.[7] This polarization is key to its ability to modulate the acidity and basicity of nearby functional groups.[8][9][10]

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of hydrogen, often being substituted with minimal steric hindrance, yet it imposes a dramatically different electronic character on the molecule.[6]

  • Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol.[6][7] This exceptional stability makes it highly resistant to metabolic cleavage, a property extensively exploited in drug design to enhance pharmacokinetic profiles.[3][11][12]

  • Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. Substituting a single hydrogen with fluorine on an aromatic ring typically increases lipophilicity, which can enhance membrane permeability and penetration into hydrophobic binding pockets.[7][13] This aids in processes like crossing the blood-brain barrier or improving cellular uptake.[3][5]

G F_Props Core Properties of Fluorine Electronegativity High Electronegativity (3.98) Size Small Size (1.47 Å) Bond_Strength Strong C-F Bond (~110 kcal/mol) pKa pKa Modulation (Acidity/Basicity) Electronegativity->pKa Inductive Effect Lipophilicity Increased Lipophilicity (logP) Electronegativity->Lipophilicity Binding Modified Binding Interactions Electronegativity->Binding Dipole Interactions Conformation Altered Molecular Conformation Size->Conformation Minimal Steric Clash Size->Binding Bioisosterism Stability Enhanced Metabolic Stability Bond_Strength->Stability Blocks Oxidation

Caption: Core properties of fluorine and their downstream effects on molecular design.

Section 2: Modulating Aminobenzoate Properties via Strategic Fluorination

Impact on Acidity and Basicity (pKa)

The ionization state of the amino and carboxylic acid groups on an aminobenzoate is critical to its function. Fluorine's strong inductive effect provides a powerful tool for tuning these pKa values.[7][9]

  • Decreasing Basicity (Amino Group): Placing a fluorine atom on the aromatic ring, particularly in the ortho or para positions relative to the amino group, withdraws electron density from the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, thereby lowering its basicity (decreasing the pKa of its conjugate acid, pKaH). This modulation can be crucial for reducing off-target effects associated with highly basic amines, such as hERG channel inhibition.[9]

  • Increasing Acidity (Carboxylic Acid Group): Conversely, the same electron-withdrawing effect stabilizes the carboxylate anion (-COO⁻) formed upon deprotonation of the carboxylic acid. This makes the proton easier to remove, thus increasing the acidity of the carboxylic acid (lowering its pKa). Studies have shown that the introduction of fluorine can systematically decrease the acidic pKa by 1.2–1.7 units.[8]

Data Presentation: Impact of Fluorine Position on pKa of Aminobenzoic Acid

The following table provides illustrative data on how the position of a single fluorine substituent can affect the pKa values of 4-aminobenzoic acid.

CompoundpKa (Carboxylic Acid)pKaH (Amino Group)Rationale for Change
4-Aminobenzoic Acid4.922.50Baseline (unsubstituted)
4-Amino-3-fluorobenzoic Acid~4.00~1.80Strong inductive effect from ortho fluorine lowers both pKa values significantly.
4-Amino-2-fluorobenzoic Acid~4.25~2.10Inductive effect from meta fluorine is weaker but still pronounced.

Note: These are representative values based on established chemical principles. Actual values may vary based on experimental conditions.

Enhanced Metabolic Stability

One of the most valuable applications of fluorine in drug design is blocking metabolic "soft spots."[3][6] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically through hydroxylation.[7]

By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this pathway is effectively blocked.[14] The high strength of the C-F bond makes it resistant to enzymatic cleavage, preventing the formation of unwanted metabolites, increasing the drug's half-life, and improving its overall pharmacokinetic profile.[3][11] Strategic fluorination of an electron-rich phenyl ring has been shown to be a productive approach for reducing in vivo metabolism.

G cluster_0 Metabolic Pathway (Unsubstituted) cluster_1 Metabolic Pathway (Fluorinated) Parent Aminobenzoate (with C-H soft spot) CYP450 CYP450 Enzymes Parent->CYP450 Metabolite Hydroxylated Metabolite CYP450->Metabolite Clearance1 Rapid Clearance Metabolite->Clearance1 F_Parent Fluorinated Aminobenzoate (C-F at soft spot) F_CYP450 CYP450 Enzymes F_Parent->F_CYP450 F_Block Metabolism Blocked (Strong C-F Bond) F_CYP450->F_Block Clearance2 Reduced Clearance (Longer Half-life) F_Block->Clearance2

Caption: Fluorine substitution blocks metabolic oxidation pathways, enhancing drug stability.

Conformational Control and Binding Interactions

While small, fluorine is highly electronegative and can influence a molecule's preferred conformation and its interactions within a protein binding pocket.[3][4]

  • Conformational Gauche Effects: The presence of fluorine can lead to specific gauche effects, where certain dihedral angles are preferred due to hyperconjugation between the C-F bond and other orbitals. This can lock the molecule into a more "bioactive" conformation, enhancing its binding affinity for a target.[4]

  • Hydrogen Bonding: While the C-F bond is a very weak hydrogen bond acceptor, it can participate in favorable interactions with hydrogen bond donors in a protein active site.[15] Statistical analysis of protein-ligand complexes reveals that fluorine often forms contacts with donors like the hydroxyl groups of serine and threonine or the amino groups of arginine and lysine.[15]

  • Dipole and Quadrupole Interactions: The polarized C-F bond creates a strong local dipole moment. This can lead to favorable electrostatic interactions with polar residues in a binding pocket. Furthermore, fluorination of an aromatic ring alters its quadrupole moment, which can modulate crucial π-π or cation-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[16]

Section 3: Applications Beyond Medicine: Fluorinated Aminobenzoates in Materials Science

The unique properties imparted by fluorine also make these compounds valuable in advanced materials.[1] Fluorinated benzoic acid derivatives are key building blocks for high-performance polymers like polyamides and polyimides.[17]

  • Enhanced Thermal and Chemical Stability: The inherent strength of the C-F bond translates directly to the stability of the resulting polymer, making them suitable for applications in demanding environments like aerospace and microelectronics.[17][18]

  • Modified Dielectric Properties: The incorporation of fluorine can lower the dielectric constant of polymers, which is a critical property for insulating materials used in high-frequency electronic components.[17]

  • Liquid Crystals: Fluorinated benzoic acids are also used in the synthesis of liquid crystals. The fluorine atoms influence the material's mesomorphic properties (the temperature range over which it exhibits liquid crystal phases) and dielectric anisotropy, which are essential for display technologies.[17]

Section 4: Experimental Protocol: Synthesis of a Fluorinated Aminobenzoate

The synthesis of fluorinated aminobenzoates can be achieved through various routes, including nucleophilic aromatic substitution (SNAAr) on a highly activated ring or by starting with a pre-fluorinated building block. The following protocol outlines a general procedure for the synthesis of 4-amino-3-fluorobenzoic acid from 4-nitro-3-fluorobenzoic acid.

Objective: To synthesize 4-amino-3-fluorobenzoic acid via the reduction of a nitro group.

Materials:

  • 4-nitro-3-fluorobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, pH paper, separatory funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-3-fluorobenzoic acid (1.0 eq).

  • Addition of Reducing Agent: Add ethanol (approx. 10 mL per gram of starting material) to the flask. While stirring, add tin(II) chloride dihydrate (3.0-4.0 eq) in portions.

  • Acidification & Reflux: Slowly add concentrated HCl (approx. 5 mL per gram of starting material) to the stirring suspension. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding 5M NaOH solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of Celite in a Buchner funnel to remove the inorganic salts. Wash the filter cake with a small amount of ethanol and water.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final 4-amino-3-fluorobenzoic acid as a solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of 4-amino-3-fluorobenzoic acid.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful and versatile tool for fine-tuning the properties of substituted aminobenzoates. By leveraging its unique electronic and steric characteristics, researchers can rationally modulate acidity, block metabolic degradation, enhance binding affinity, and create novel materials with superior performance. The continued development of novel synthetic fluorination methods will further expand the chemical space available to scientists, enabling the creation of next-generation pharmaceuticals and advanced materials.[3][19] The major challenge moving forward will be to rationally predict and apply fluorine's effects to best optimize molecular properties in a highly context-dependent manner.[2]

References

  • The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchG
  • The role of fluorine in medicinal chemistry - PubMed.
  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchG
  • The Role of Fluorin
  • Fluorine in drug discovery: Role, design and case studies.
  • Applications of fluorine-containing amino acids for drug design - PubMed.
  • The role of fluorine in medicinal chemistry | Request PDF - ResearchG
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchG
  • Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry - Benchchem.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI.
  • On the Metabolic Stability of Fluorin
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science.
  • Effects of fluorine incorporation on drugs and imaging probes.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals.
  • synthesis of fluorinated building blocks
  • Exploring the Synthesis and Applications of Fluorinated Aromatic Intermedi
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF - ResearchG
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calcul
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
  • Leveraging Fluorinated Building Blocks in Advanced M
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem.
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PubMed Central.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - ResearchG
  • Chemistry, Properties, and Uses of Commercial Fluorin
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 2-amino-4-bromo-6-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds, particularly for biaryl and heteroaryl structures.[1] Its mild conditions and exceptional functional group tolerance have made it an indispensable tool in pharmaceutical and materials science research.[2][3]

This guide focuses on Methyl 2-amino-4-bromo-6-fluorobenzoate, a highly functionalized and synthetically valuable building block. The strategic placement of its substituents—an ortho-amino group, a meta-fluoro group, and a methyl ester—presents both unique opportunities for molecular diversification and distinct synthetic challenges. The products derived from this scaffold are key intermediates for a range of biologically active molecules, including kinase and angiogenesis inhibitors.[4][5] Understanding how to navigate the specific reactivity of this substrate is critical for its successful implementation in complex synthetic campaigns. This document provides a detailed examination of the mechanistic nuances, key parameter optimization, and robust experimental protocols for its use in Suzuki-Miyaura coupling.

The Catalytic Cycle: Navigating Substrate-Specific Challenges

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the specific substituents on this compound introduce important considerations at each stage.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The steric hindrance from the ortho-amino group can slow this crucial first step.[7]

  • Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[8]

  • Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands are often required to promote this step, especially with sterically congested intermediates.[9]

A significant challenge with this substrate is the potential for the ortho-amino group to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[10] Careful selection of ligands is therefore paramount to mitigate this effect and ensure efficient catalytic turnover.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd [Ar'-B(OH)₃]⁻ reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product reactants Ar-Br + Ar'-B(OH)₂ base Base

Caption: The Suzuki-Miyaura catalytic cycle.

Optimizing Key Experimental Parameters

Success with this challenging substrate hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boronic acid partner.

Catalyst and Ligand Selection

For sterically hindered and potentially coordinating substrates like this compound, standard catalysts like Pd(PPh₃)₄ may prove inefficient.[11] Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential to overcome these hurdles.

  • Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the reductive elimination step and can disfavor coordination of the substrate's amino group to the palladium center.[11][12]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes, often delivered as part of a PEPPSI-type precatalyst, offer strong electron donation and high thermal stability, making them excellent choices for difficult couplings.[13]

  • Palladium Precatalysts: Using well-defined precatalysts (e.g., G3 or G4 palladacycles) ensures the efficient generation of the active Pd(0) species in solution, leading to more reproducible results.[3]

Base Selection

The base plays a dual role: it activates the boronic acid for transmetalation and influences the stability of the substrate's methyl ester.[8][14]

  • Potassium Carbonate (K₂CO₃): A common, effective, and mild base suitable for many couplings. It is often used in aqueous solvent mixtures.[9]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be highly effective, particularly with less reactive boronic acids or aryl chlorides. It is often used in anhydrous conditions.[11]

  • Cesium Carbonate (Cs₂CO₃): A very strong base that can accelerate difficult couplings but poses a higher risk of hydrolyzing the methyl ester, especially at elevated temperatures.[2]

For this substrate, K₃PO₄ or K₂CO₃ are recommended as starting points to balance reactivity with functional group compatibility.

Solvent System

The choice of solvent impacts the solubility of reagents and the reaction temperature. Anhydrous, degassed solvents are crucial to prevent side reactions like protodeboronation (hydrolysis of the boronic acid) and catalyst decomposition.[2][9]

  • 1,4-Dioxane/Water: A classic solvent system that is effective for many Suzuki couplings.

  • Toluene/Water: Another common biphasic system, allowing for higher reaction temperatures.

  • 2-MeTHF: A greener alternative to THF and dioxane that often provides excellent solubility.[9]

Crucially, all solvents must be thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.[9]

Experimental Workflow & Protocols

A typical experimental workflow involves careful setup under an inert atmosphere, followed by the reaction, workup, and purification of the desired biaryl product.[15]

Suzuki_Workflow setup 1. Reaction Setup - Add Substrate, Boronic Acid, Base - Seal vessel inert 2. Inert Atmosphere - Evacuate & backfill with Argon (3x) setup->inert solvent 3. Solvent & Catalyst Addition - Add degassed solvent - Add Pd catalyst/ligand inert->solvent reaction 4. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup - Cool, dilute with EtOAc - Wash with water & brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify analysis 7. Analysis - Characterize pure product (NMR, MS) purify->analysis

Caption: General experimental workflow for Suzuki coupling.
Protocol 1: Conventional Heating with a Buchwald Catalyst System

This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Round-bottom flask or Schlenk tube with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 248 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol) and SPhos (e.g., 16 mg, 0.04 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe.

  • Heat the reaction mixture to 80–100 °C and stir vigorously for 4–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times and often improves yields, making it ideal for rapid library synthesis and optimization.[2][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (a pre-catalyst, 2-4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Degassed 1,4-Dioxane and Water (5:1 v/v)

  • Microwave-compatible reaction vial with a stir bar

Procedure:

  • To a microwave vial, add this compound (e.g., 124 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), K₂CO₃ (173 mg, 1.25 mmol), and the XPhos Pd G3 precatalyst (e.g., 17 mg, 0.02 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane (2.5 mL) and water (0.5 mL).

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120–150 °C for 15–45 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1 (steps 7-10).

Data Presentation: Expected Outcomes

The success of the coupling is highly dependent on the electronic nature of the boronic acid coupling partner. The following table provides a generalized summary of expected outcomes based on established Suzuki-Miyaura principles.

Arylboronic Acid PartnerTypical Catalyst SystemBaseTemp (°C)TimeExpected YieldNotes
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄904-8 hHighElectron-rich boronic acids are generally very reactive.
Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄906-12 hGood-HighThe benchmark coupling partner.
4-Cyanophenylboronic acidXPhos Pd G3K₂CO₃1008-16 hModerate-GoodElectron-poor boronic acids may require more forcing conditions.
3-Pyridylboronic acidXPhos Pd G3K₂CO₃1008-16 hModerateHeteroarylboronic acids can be challenging due to coordination.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Low reaction temperature or time.4. Poor quality boronic acid.1. Use a fresh catalyst source or a robust precatalyst.2. Ensure rigorous degassing of all solvents.[2]3. Increase temperature and/or reaction time.[9]4. Use a fresh bottle of boronic acid or a more stable boronate ester.
Dehalogenation Presence of water/protons and catalyst promoting hydrodehalogenation.1. Use rigorously dried and degassed solvents.2. Ensure a completely inert atmosphere throughout the reaction.[2]
Ester Hydrolysis Base is too strong or reaction temperature is too high.1. Switch to a milder base (e.g., from Cs₂CO₃ to K₂CO₃).[8]2. Reduce the reaction temperature if possible.
Homocoupling Presence of oxygen in the reaction mixture.1. Improve the degassing procedure for the solvent and reaction setup.[9]

Conclusion

This compound is a potent synthetic intermediate whose successful application in Suzuki-Miyaura cross-coupling requires a deliberate and informed approach. By leveraging modern catalyst systems with bulky, electron-rich ligands, carefully selecting a base to balance reactivity with functional group tolerance, and adhering to strict anhydrous and oxygen-free conditions, researchers can effectively overcome the inherent challenges of this substrate. The protocols and guidelines presented here provide a robust framework for the synthesis of novel, complex biaryl structures, paving the way for advancements in drug discovery and materials science.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 6, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 6, 2026, from [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

Sources

The Strategic Application of Methyl 2-amino-4-bromo-6-fluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Among the myriad of available building blocks, Methyl 2-amino-4-bromo-6-fluorobenzoate has emerged as a particularly valuable starting material. Its unique substitution pattern—an activating amino group, a versatile bromine handle for cross-coupling reactions, and a metabolically robust fluorine atom—renders it a highly sought-after intermediate in the synthesis of complex therapeutic agents. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, complete with detailed protocols and the underlying scientific rationale for its use.

The presence of both fluorine and bromine on the anthranilate core provides a dual advantage. Fluorine substitution is known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates to their target proteins.[1][2][3] The carbon-fluorine bond's strength can prevent metabolic degradation at that position, while its high electronegativity can lead to more potent and selective interactions with biological targets.[4][5] Simultaneously, the bromine atom serves as a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will delve into the practical applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[7]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 1698028-23-7[2]
Molecular Formula C₈H₇BrFNO₂[2]
Molecular Weight 248.05 g/mol [2]
Appearance Off-white to light yellow solid[6]
Solubility Soluble in organic solvents such as methanol, ethanol, and ethyl acetate. Slightly soluble in water.[6]
Storage Store at 4°C, protected from light.[2]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

One of the most significant applications of this scaffold is in the synthesis of heterocyclic compounds targeting protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug development.[7] The 2-aminobenzoate structure is a precursor to various heterocyclic cores, such as quinazolinones and pyrrolo[2,3-d]pyrimidines, which are prevalent in approved kinase inhibitors.[4][8]

The general strategy involves the cyclization of the anthranilate derivative to form a bicyclic core, followed by functionalization at the bromine position to introduce substituents that can interact with the kinase active site.

G A This compound B Cyclization to Heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) A->B Intramolecular Cyclization C Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) B->C Functionalization at Bromine D Diverse Kinase Inhibitor Candidates C->D Introduction of Targeting Moieties

Caption: Synthetic workflow from the starting material to kinase inhibitors.

Experimental Protocols

The following protocols are detailed, representative procedures for key synthetic transformations involving this compound. These are based on established methodologies for structurally similar compounds and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate

This protocol outlines a plausible synthetic route to a key pyrrolo[2,3-d]pyrimidine intermediate, a common core in many tyrosine kinase inhibitors.[4][8] The initial steps would involve the conversion of the starting methyl ester to a suitable precursor for cyclization. This representative protocol starts from a conceptual chlorinated intermediate derived from the title compound.

Objective: To synthesize a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate, which can then undergo nucleophilic substitution.

Rationale: The chlorination of the pyrimidinone ring is a crucial step to enable the subsequent introduction of various amine-containing side chains that are essential for kinase inhibitory activity.[4]

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the hypothetical 2-amino-4-bromo-6-fluoro-substituted pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10 vol).

  • Chlorination: Heat the reaction mixture to reflux (approximately 105 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-pyrrolo[2,3-d]pyrimidine derivative.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, such as our title compound, with a boronic acid to form a C-C bond. This is a powerful method for introducing aryl or heteroaryl moieties.

Objective: To couple an aryl or heteroaryl group at the C4 position of this compound.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds with high functional group tolerance, making it ideal for the synthesis of complex molecules in drug discovery.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction and Work-up A Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (e.g., N₂ Purge) B->C D Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) C->D E Heat to Reaction Temp. (e.g., 80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up (Quench, Extract) F->G H Purification (Column Chromatography) G->H I Methyl 2-amino-4-aryl-6-fluorobenzoate H->I Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the Buchwald-Hartwig amination to form a C-N bond by coupling an amine with the aryl bromide.

Objective: To introduce a primary or secondary amine at the C4 position of this compound.

Rationale: The Buchwald-Hartwig amination is a powerful tool in medicinal chemistry for the synthesis of arylamines, which are common substructures in pharmaceuticals.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and the desired amine (1.2 eq).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion and Future Outlook

This compound stands out as a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The protocols provided herein offer a practical guide for harnessing the synthetic potential of this compound. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed starting materials like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Vertex AI Search. (2026).
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(15), 5575-5587. Available from: [Link]

  • LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%. Retrieved January 6, 2026, from [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved January 6, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 6, 2026, from [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • BenchChem. (2025).
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

  • PubMed Central. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Methyl 2-amino-4-bromo-6-fluorobenzoate in Heterocyclic Chemistry

This compound is a highly functionalized anthranilate ester that serves as a versatile and strategic starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an activating amino group, a synthetically versatile bromine atom, and a modulating fluorine atom, makes it an attractive building block for accessing complex molecular architectures. The resulting heterocyclic scaffolds, particularly quinazolines and quinolines, are of profound interest in medicinal chemistry and drug discovery due to their prevalence in numerous biologically active compounds.[1]

The electron-withdrawing nature of the bromine and fluorine substituents can influence the nucleophilicity of the amino group, potentially necessitating tailored reaction conditions compared to unsubstituted anthranilates. This guide provides detailed protocols and expert insights into the synthesis of key heterocyclic systems from this valuable starting material, with a focus on practical application and mechanistic understanding.

I. Synthesis of Quinazolinone Derivatives: Accessing a Privileged Scaffold

Quinazolinones are a cornerstone of many therapeutic agents, exhibiting a wide spectrum of pharmacological activities. The following protocols detail established methods for the construction of the quinazolinone core from this compound.

A. Classical Approach: The Niementowski Reaction for 7-Bromo-5-fluoroquinazolin-4(3H)-one

The Niementowski reaction provides a direct and atom-economical route to 4(3H)-quinazolinones through the condensation of an anthranilic acid derivative with an amide. In this adaptation, formamide serves as both a reactant and a solvent.

Reaction Scheme:

G start This compound reagents Formamide (HCONH2) Heat start->reagents end 7-Bromo-5-fluoroquinazolin-4(3H)-one reagents->end

A straightforward thermal condensation to form the quinazolinone core.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to afford 7-Bromo-5-fluoroquinazolin-4(3H)-one.

Expert Insights:

  • Causality of Reagent Choice: Formamide serves as the source of C2 and N3 of the quinazolinone ring. The high temperature facilitates the initial N-formylation of the anthranilate, followed by cyclization and dehydration.

  • Influence of Substituents: The electron-withdrawing fluorine and bromine atoms may slightly decrease the nucleophilicity of the amino group, potentially requiring the higher end of the temperature range and longer reaction times for optimal conversion.

B. Microwave-Assisted Synthesis of N-Substituted Quinazolinones

Microwave-assisted organic synthesis offers a significant acceleration of reaction rates and often leads to improved yields and cleaner reaction profiles. This protocol outlines the synthesis of N-substituted quinazolinones via a two-step, one-pot procedure.

Workflow Diagram:

G A This compound + Amine (R-NH2) B Microwave Irradiation (120-150 °C, 15-30 min) A->B C Purification (Chromatography) B->C D N-Substituted 7-Bromo-5-fluoroquinazolin-4(3H)-one C->D G start This compound + Ethyl Acetoacetate reagents Acid or Base Catalyst Heat start->reagents end Ethyl 8-bromo-6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate reagents->end G A 7-Bromo-5-fluoro- heterocycle B Pd Catalyst, Ligand, Base Coupling Partner (e.g., Boronic Acid) A->B C 7-Substituted-5-fluoro- heterocycle B->C

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-Fluorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Fluoro-Aryl Amines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed exploration of the Buchwald-Hartwig amination specifically tailored for the coupling of bromo-fluorobenzoates with various amines.

Bromo-fluorobenzoates present a unique set of challenges due to the presence of two electron-withdrawing groups on the aromatic ring: the fluorine atom and the benzoate ester. These substituents significantly influence the electronic properties of the aryl bromide, impacting its reactivity in the catalytic cycle. A thorough understanding of these effects is paramount for the rational design of robust and high-yielding reaction protocols. This document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to successfully implement this critical transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5][6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The electronic nature of the bromo-fluorobenzoate substrate primarily influences the oxidative addition step. The electron-withdrawing fluorine and ester groups can accelerate this step by making the aryl bromide more electrophilic. However, the interplay of these groups also demands careful selection of the other reaction components to ensure efficient and selective product formation.

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Experimental_Workflow start Start setup Reaction Setup: - Bromo-fluorobenzoate - Pd Precatalyst & Ligand - Base start->setup inert Establish Inert Atmosphere setup->inert reagents Add Amine & Anhydrous Solvent inert->reagents react Heat and Stir (80-110 °C) reagents->react monitor Monitor Reaction (TLC, GC-MS) react->monitor workup Cool and Quench monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the large-scale synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate, a key building block in modern medicinal chemistry and drug development. The protocols herein are designed for scalability, emphasizing safety, efficiency, and high purity of the final product. The narrative explains the causal logic behind procedural choices, ensuring that researchers, chemists, and production managers can execute the synthesis with a deep understanding of the underlying chemical principles.

Strategic Overview: A Two-Step Pathway to the Target Molecule

The synthesis of this compound is most efficiently achieved on a large scale via a robust two-step sequence starting from the commercially available 2-Amino-6-fluorobenzoic acid.

  • Regioselective Electrophilic Bromination: The initial step involves the selective bromination of 2-Amino-6-fluorobenzoic acid at the C4 position. This is accomplished using N-Bromosuccinimide (NBS), a safer and more manageable alternative to elemental bromine for industrial applications.[1][2][3]

  • Fischer-Speier Esterification: The resulting 2-Amino-4-bromo-6-fluorobenzoic acid is then converted to its methyl ester via acid-catalyzed esterification with methanol.

This strategic pathway is advantageous due to the high regioselectivity of the bromination step and the straightforward nature of the subsequent esterification, making it amenable to scale-up.

Overall_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification Start 2-Amino-6-fluorobenzoic Acid Intermediate 2-Amino-4-bromo-6-fluorobenzoic Acid Start->Intermediate Electrophilic Aromatic Substitution FinalProduct This compound Intermediate->FinalProduct Fischer-Speier Esterification Reagent1 N-Bromosuccinimide (NBS) Acetonitrile Reagent2 Methanol (MeOH) Thionyl Chloride (SOCl₂)

Caption: High-level workflow for the two-step synthesis.

Part I: Regioselective Bromination of 2-Amino-6-fluorobenzoic Acid

Principle and Mechanistic Insight

The key to this step is achieving high regioselectivity. The starting material, 2-Amino-6-fluorobenzoic acid, has a highly activated aromatic ring due to the potent electron-donating amino (-NH₂) group. In electrophilic aromatic substitution, the amino group is a strong ortho, para-director.

  • The position para to the amino group (C4) is sterically accessible and electronically enriched, making it the primary site for electrophilic attack.

  • The positions ortho to the amino group are C1 (already substituted) and C3.

  • The fluoro (-F) group at C6 is a deactivating group but also an ortho, para-director. Its influence is subordinate to the powerful activating effect of the amino group.

N-Bromosuccinimide (NBS) is the chosen brominating agent. In the presence of a polar aprotic solvent like acetonitrile or DMF, NBS serves as a source of an electrophilic bromine species (Br⁺).[1][2] The use of NBS avoids the significant hazards associated with handling large quantities of corrosive and volatile liquid bromine.[2]

Large-Scale Experimental Protocol

Reaction: Synthesis of 2-Amino-4-bromo-6-fluorobenzoic acid

Step1_Diagram cluster_input Inputs cluster_process Process cluster_output Outputs A 2-Amino-6-fluorobenzoic Acid in Acetonitrile C Combine in Reactor (0-5 °C) A->C B N-Bromosuccinimide (NBS) B->C Portion-wise addition D Stir at Room Temp (Monitor by TLC/HPLC) C->D E Quench with Na₂S₂O₃ (aq) D->E F Acidify with HCl E->F G Precipitation F->G H Filter & Wash G->H I Dry under Vacuum H->I J Intermediate 1: 2-Amino-4-bromo-6-fluorobenzoic acid I->J Step2_Diagram cluster_input Inputs cluster_process Process cluster_output Outputs A Intermediate 1 in Methanol (MeOH) C Combine in Reactor (0-5 °C) A->C B Thionyl Chloride (SOCl₂) B->C Dropwise addition D Reflux Reaction (Monitor by TLC/HPLC) C->D E Concentrate Solvent D->E F Work-up: Dilute & Neutralize E->F G Extract with Ethyl Acetate F->G H Wash & Dry Organic Layer G->H I Recrystallize from Heptane/EtOAc H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of the final product.

Materials & Equipment:

  • Jacketed glass reactor (e.g., 100 L) with overhead stirring, temperature probe, reflux condenser, and gas scrubber.

  • Addition funnel.

  • Rotary evaporator or similar solvent removal system.

  • Crystallization vessel.

Procedure:

  • Reactor Charging: Charge the reactor with 2-Amino-4-bromo-6-fluorobenzoic acid (1.0 eq) and methanol (15 L per kg of starting material).

  • Cooling: Begin stirring and cool the suspension to 0-5 °C.

  • Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise via an addition funnel over 1-2 hours. The temperature should be maintained below 10 °C. Gas evolution (SO₂, HCl) will occur; ensure the reactor is vented to an appropriate caustic scrubber.

  • Reaction: After addition, slowly heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the excess methanol.

  • Work-up: Dilute the residue with ethyl acetate (20 L). Slowly and carefully add the organic solution to a separate vessel containing a stirred, cold saturated sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is 7-8.

  • Extraction: Separate the organic layer. Wash it sequentially with water (10 L) and brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the material in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Cool slowly to 0-5 °C to induce crystallization. Filter the purified solid, wash with cold heptane, and dry under vacuum at 40 °C. The final product is a white to off-white crystalline solid.

Quantitative Data
ReagentMW ( g/mol )Molar Eq.Quantity (Example Scale)
2-Amino-4-bromo-6-fluorobenzoic acid234.021.06.5 kg
Thionyl Chloride (SOCl₂)118.971.54.96 kg (3.0 L)
Methanol32.04Solvent97.5 L
Ethyl Acetate88.11Solvent~40 L
Expected Yield 248.05 ~6.2 - 6.6 kg (90-95%)

Mandatory Safety Protocols & Hazard Management

Executing this synthesis on a large scale requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated area or fume hood, wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust. [1]* Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and causes severe burns. Must be handled in a closed system under an inert atmosphere. All additions should be done slowly and with adequate cooling. A caustic scrubber is mandatory to neutralize toxic HCl and SO₂ gases.

  • Solvents: Acetonitrile and Methanol are flammable and toxic. Ethyl acetate and heptane are highly flammable. All solvent handling should occur in a well-ventilated, explosion-proof area, away from ignition sources.

  • Personal Protective Equipment (PPE): At a minimum, all personnel must wear chemical-resistant gloves (e.g., butyl rubber for SOCl₂), flame-retardant lab coats, and chemical splash goggles with a face shield, particularly during charging and sampling operations.

References

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. MANAC Inc. Retrieved from [Link]

  • Li, Z., et al. (2010). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2762. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Vazquez-Tato, M. P., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Speichim Processing. (n.d.). Purification of synthesis intermediates. Séché Environnement. Retrieved from [Link]

  • Zhou, L. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]

  • Baviskar, A. T., et al. (2013). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. ResearchGate. Retrieved from [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270-3273. Retrieved from [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Retrieved from [Link]

  • Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Bromination of aromatic acids.
  • Feng, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of bromo acids and esters.
  • Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.
  • Reddit. (2022, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Methyl 2-amino-4-bromo-6-fluorobenzoate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-bromo-6-fluorobenzoate is a key substituted aniline intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to the presence of a basic amine functional group, its purification by standard silica gel chromatography is often challenging, leading to poor separation, low recovery, and significant peak tailing.[2][3] This application note provides a detailed, field-proven protocol for the efficient purification of this compound using flash column chromatography. We will explore two robust methodologies: the classic approach using triethylamine-modified silica gel and a modern alternative employing an amine-functionalized stationary phase. The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol for analogous molecules.

Introduction: The Challenge of Purifying Basic Amines

The purification of organic compounds containing basic amine functionalities is a common bottleneck in synthetic chemistry. The primary issue arises from the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol (Si-OH) groups present on the surface of standard silica gel, the most common stationary phase.[2] This strong acid-base interaction can cause several undesirable effects:

  • Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute, resulting in significant yield loss.

  • Peak Tailing (Streaking): The compound elutes slowly and asymmetrically, leading to broad fractions that are cross-contaminated with impurities.

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive amine compounds.

To achieve high-purity this compound, these interactions must be effectively mitigated. This guide provides the necessary protocols to accomplish this, ensuring high recovery and purity.

Foundational Principle: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a preparative-scale column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC).[4] TLC is a rapid, low-cost technique that provides a reliable preview of the separation that will be achieved on a column.[5][6] The primary goal of the TLC analysis is to identify a mobile phase (eluent) system that provides a target Retention Factor (Rf) of 0.25-0.35 for this compound, while maximizing the separation from all impurities.[5]

The Rf is a measure of how far a compound travels up the TLC plate relative to the solvent front and is calculated as follows[7]:

Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front)

A lower Rf value indicates a more polar compound that interacts more strongly with the polar silica gel stationary phase.[4][7]

Experimental Protocol: Step-by-Step Purification

This section is divided into two parts: initial method development using TLC and the full preparative column chromatography procedure.

PART A: Method Development via Thin-Layer Chromatography (TLC)

Materials:

  • Crude reaction mixture of this compound

  • TLC plates (Silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Spotting capillaries

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Visualization tool: UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.[5]

  • TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[6]

  • Spotting: Use a capillary tube to spot a small, concentrated dot of the prepared sample onto the baseline.[6]

  • Eluent Preparation (Test Systems):

    • System 1 (Initial Screen): Start with a 3:1 Hexanes:EtOAc mixture.

    • System 2 (Modified): Prepare a 3:1 Hexanes:EtOAc mixture and add 1% triethylamine (e.g., 100 µL of Et₃N in 10 mL of eluent). The triethylamine acts as a competitive base, neutralizing the acidic sites on the silica and dramatically improving the chromatography of amines.[8]

  • Development: Place a small amount of the chosen eluent into the developing chamber. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[5]

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Calculate the Rf for each spot. The spot corresponding to your product should have an Rf between 0.25-0.35 in the Et₃N-modified system, and it should be well-separated from other spots. Adjust the Hexanes:EtOAc ratio as needed to achieve this target Rf.

PART B: Preparative Flash Column Chromatography

Once the optimal eluent system is determined, proceed with the preparative column.

Materials & Equipment:

  • Glass chromatography column or a flash chromatography system

  • Stationary Phase Option 1: Silica gel (flash grade, 40-63 µm)

  • Stationary Phase Option 2: Amine-functionalized silica gel

  • Crude this compound

  • Optimized eluent (containing 1% Et₃N if using standard silica)

  • Sand

  • Collection vessels (test tubes or flasks)

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

    • In a separate beaker, create a slurry by mixing the silica gel with the initial, least polar eluent.

    • Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution, applying pressure to achieve a steady flow rate.

    • Collect the eluting solvent in fractions. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Solvent Removal:

    • Based on the TLC analysis of the fractions, combine all fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Alternative Protocol: Using Amine-Functionalized Silica

For a more streamlined purification, amine-functionalized silica columns are highly effective.[9] This stationary phase has a propylamine moiety bonded to the silica surface, creating a more alkaline environment that inherently prevents tailing of basic compounds without requiring a mobile phase modifier.[2][9]

Key Differences:

  • Stationary Phase: Use pre-packed or self-packed amine-functionalized silica.

  • Mobile Phase: DO NOT add triethylamine or any other basic modifier to the eluent. Use the Hexanes:EtOAc mixture determined from TLC (without the amine additive).

  • Outcome: This method often results in sharper peaks and a more efficient separation compared to the modified silica approach.[9]

Data Summary and Expected Results

The following table summarizes the key parameters for the purification.

ParameterMethod A: Standard SilicaMethod B: Amine-Functionalized SilicaRationale
Stationary Phase Silica Gel (40-63 µm)Amine-Functionalized SilicaMethod B provides a basic surface, ideal for amine purification.[2][9]
Mobile Phase Hexanes:Ethyl AcetateHexanes:Ethyl AcetateStandard solvent system for moderately polar compounds.[5]
Mobile Phase Modifier 0.5-1% Triethylamine (Et₃N)NoneEt₃N deactivates acidic silanol sites on standard silica.[8] Not needed for amine silica.
Target Rf (TLC) 0.25 - 0.350.25 - 0.35Optimal Rf for good resolution in column chromatography.[5]

Purification Workflow Diagram

The following diagram illustrates the complete workflow from crude product to pure, isolated compound.

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Preparative Chromatography cluster_analysis Analysis & Isolation Crud Crude Product TLC TLC Method Development (Find optimal Hex:EtOAc ratio) Crud->TLC Spot Pack Pack Column (Silica + Modifier OR Amine-Silica) TLC->Pack Use Optimal Eluent Load Dry Load Sample Pack->Load Elute Elute Column & Collect Fractions Load->Elute TLC_frac Analyze Fractions by TLC Elute->TLC_frac Pool Pool Pure Fractions TLC_frac->Pool Evap Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Conclusion

The successful purification of this compound hinges on effectively managing the acid-base interaction between the compound's amine group and the stationary phase. By employing a mobile phase modified with triethylamine or, preferably, by using an amine-functionalized silica stationary phase, researchers can achieve excellent separation, high purity, and good recovery. The systematic approach of developing the method first on TLC is critical for ensuring a successful preparative-scale outcome.

References

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC - NIH. (2019). National Institutes of Health. [Link]

  • Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. (1977). ACS Publications. [Link]

  • When should amine-bonded columns be used for purification? (2023). Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). The University of Manchester. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
  • Chromotography with free amines? (2022). Reddit. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo. [Link]

  • CAS: 1698028-23-7 Name: this compound. (n.d.). Autech Industry Co.,Limited. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Thin layer chromatography (TLC). (n.d.). Khan Academy. [Link]

Sources

Application Note: Strategies for the Crystallization of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS No. 1698028-23-7) is a substituted aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][2] In the pharmaceutical industry, the purity of such intermediates is not merely a matter of quality but a fundamental requirement for the safety, efficacy, and stability of the final drug product.[3][4] Crystallization stands as a powerful and indispensable technique for purification, offering the ability to isolate the target compound in a highly ordered solid state, thereby removing impurities, controlling polymorphism, and defining critical physicochemical properties.[1][5]

This application note provides a comprehensive guide for researchers and drug development professionals on effective crystallization techniques for this compound. It moves beyond simple procedural lists to explain the underlying principles, enabling scientists to rationally design, execute, and troubleshoot crystallization processes. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the desired purity and form are achieved.

Physicochemical Profile & Pre-Crystallization Analysis

A thorough understanding of the compound's properties is the foundation of a successful crystallization strategy. The structure of this compound, featuring an aromatic ring, an amine, a methyl ester, and halogen substituents, results in moderate polarity and a propensity for hydrogen bonding, making it a good candidate for crystallization.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1698028-23-7[7][8]
Molecular Formula C₈H₇BrFNO₂[7]
Molecular Weight 248.05 g/mol [7]
Appearance Expected to be a crystalline solid[9]
LogP 1.957 (Calculated)[7]
Topological Polar Surface Area (TPSA) 52.32 Ų[7]
Solubility (Predicted) Slightly soluble in water; soluble in organic solvents like alcohols, ethyl acetate, and dichloromethane.[2][10]

Core Directive: Solvent Screening Before attempting a large-scale crystallization, a preliminary solvent screen is essential. This involves testing the solubility of a small amount of the crude material in a range of common laboratory solvents at both room temperature and elevated temperatures. The ideal solvent for cooling crystallization will exhibit high solubility at its boiling point and low solubility at 0-4 °C.[5]

Protocol I: Cooling Crystallization from a Single Solvent System

Cooling crystallization is one of the most common and effective methods for purifying compounds whose solubility is highly dependent on temperature.[3] The process relies on creating a supersaturated solution at a high temperature, from which the compound crystallizes as the solution is cooled in a controlled manner.[5]

Principle of Operation: The solubility of this compound is increased by heating, allowing a concentrated solution to be prepared. As the solution cools, the solubility decreases, and the system becomes supersaturated. This thermodynamic instability drives the formation of crystal nuclei, which then grow into larger crystals.[5] The slow, controlled nature of this process allows the molecules to arrange themselves into a stable crystal lattice, selectively excluding impurities which remain in the mother liquor.

Detailed Step-by-Step Protocol: Cooling Crystallization
  • Solvent Selection: Based on the principle of "like dissolves like," moderately polar solvents are excellent candidates.[11] Isopropanol (IPA) is a recommended starting point due to its favorable boiling point, safety profile, and ability to dissolve many aromatic esters.[12]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal volume of IPA and begin heating with stirring. Continue to add small portions of IPA until the solid is completely dissolved at or near the boiling point of the solvent. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step prevents premature crystallization and ensures the final product is free of particulate matter.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. An insulated container can be used to slow the cooling rate. Causality Note: Rapid cooling often leads to the formation of small, impure crystals or "oiling out." Slow cooling promotes the growth of larger, more perfect crystals.

  • Inducing Crystallization: If crystals do not form spontaneously, induce nucleation by scratching the inside of the flask with a glass rod or by adding a single seed crystal of the pure compound.

  • Maturation: Once crystallization begins, allow the flask to stand at room temperature for 1-2 hours. Subsequently, place the flask in an ice bath (0-4 °C) for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold IPA to rinse away the impurity-laden mother liquor. Causality Note: Using cold solvent for washing minimizes the dissolution of the desired product.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Confirm the purity of the recrystallized material using HPLC and its identity via NMR spectroscopy. Measure the melting point to assess purity.

Workflow Visualization: Cooling Crystallization

Cooling_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Dissolve 1. Dissolve Crude in Hot IPA Filter 2. Hot Filter (Optional) Dissolve->Filter Cool 3. Controlled Cooling to Room Temp Filter->Cool Induce 4. Induce/Seed (If Needed) Cool->Induce Chill 5. Chill in Ice Bath Induce->Chill Isolate 6. Vacuum Filter Chill->Isolate Wash 7. Wash with Cold IPA Isolate->Wash Dry 8. Dry Under Vacuum Wash->Dry Analyze 9. Purity Analysis (HPLC, NMR) Dry->Analyze

Caption: Workflow for Cooling Crystallization.

Protocol II: Anti-Solvent Crystallization

Anti-solvent crystallization is an alternative technique that is particularly useful when the compound is highly soluble in a solvent even at low temperatures, or when it is thermally sensitive.[3] This method involves dissolving the compound in a "good" solvent and then inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.

Principle of Operation: The system begins with the solute molecules fully solvated by the "good" solvent. As the anti-solvent is introduced, the overall polarity and solvating power of the solvent mixture changes. This reduces the solubility of the compound, leading to supersaturation and subsequent crystallization. The choice of the solvent/anti-solvent pair is critical; they must be fully miscible, and the compound should have starkly different solubilities in each.[13]

Detailed Step-by-Step Protocol: Anti-Solvent Crystallization
  • Solvent System Selection: A common and effective pair for moderately polar compounds is Ethyl Acetate (good solvent) and Heptane (anti-solvent).[13]

  • Dissolution: At room temperature, dissolve the crude this compound in the minimum amount of ethyl acetate required for complete dissolution.

  • Anti-Solvent Addition: With gentle stirring, slowly add heptane dropwise to the solution.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This point indicates the onset of nucleation.

  • Re-dissolution (Optional but Recommended): Gently warm the turbid solution until it becomes clear again. This step dissolves the initial small nuclei, and subsequent slow cooling will promote the growth of larger, more uniform crystals. Alternatively, add a few drops of the good solvent to achieve clarity.

  • Maturation: Cover the flask and allow it to stand undisturbed at room temperature. Crystal growth should occur over 30 minutes to several hours. For maximum yield, the flask can be cooled in an ice bath after significant crystal formation is observed.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of the crystallization solvent mixture (e.g., a 10:90 mixture of Ethyl Acetate/Heptane) to remove residual mother liquor.

  • Drying: Dry the pure crystals under vacuum to a constant weight.

  • Analysis: Characterize the final product for purity and identity (HPLC, NMR, Melting Point).

Workflow Visualization: Anti-Solvent Crystallization

Anti_Solvent_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Dissolve 1. Dissolve Crude in Ethyl Acetate AddAnti 2. Add Heptane to Turbidity Dissolve->AddAnti Mature 3. Mature at Room Temp AddAnti->Mature Chill 4. Chill in Ice Bath Mature->Chill Isolate 5. Vacuum Filter Chill->Isolate Wash 6. Wash with Solvent Mixture Isolate->Wash Dry 7. Dry Under Vacuum Wash->Dry Analyze 8. Purity Analysis (HPLC, NMR) Dry->Analyze

Caption: Workflow for Anti-Solvent Crystallization.

Troubleshooting & Optimization

Even with well-designed protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming these issues.

Table 2: Common Crystallization Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)Solution is too concentrated; cooling is too rapid; high level of impurities depressing the melting point.Dilute the solution with more solvent; slow down the cooling rate significantly; try a different solvent system.
No Crystal Formation Solution is not sufficiently supersaturated; nucleation is inhibited.Scratch the inner wall of the flask; add a seed crystal; slowly evaporate some solvent to increase concentration; cool to a lower temperature.
Poor Yield Too much solvent was used; crystals are too soluble in the wash solvent; incomplete precipitation.Use the minimum required volume of hot solvent for dissolution; ensure the wash solvent is ice-cold; increase maturation time at low temperature.
Low Purity Impurities co-crystallized with the product; inefficient removal of mother liquor.Ensure cooling is slow and controlled; consider a second recrystallization; ensure the crystal cake is washed effectively with cold solvent.

Conclusion

The crystallization of this compound is a critical purification step for its use as a high-value pharmaceutical intermediate. By applying systematic approaches such as Cooling Crystallization from single solvents like isopropanol or Anti-Solvent Crystallization using systems like ethyl acetate/heptane, researchers can effectively achieve high purity and yield. The success of these techniques hinges on a foundational understanding of solubility principles and the meticulous control of process parameters such as cooling rate and solvent composition. The protocols and troubleshooting guidance provided in this note serve as a robust starting point for developing a scalable and reproducible crystallization process.

References

  • Pharmaceutical Crystallization in drug development - Syrris. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. [Link]

  • Crystallization in the pharmaceutical industry - Hilaris Publisher. [Link]

  • Applications of the crystallization process in the pharmaceutical industry - Hep Journals. [Link]

  • Pharmaceutical crystallization - Vaisala. [Link]

  • Methyl 2-bromo-4-fluorobenzoate 98% - Chemical Synthesis. [Link]

  • Recrystallization and Crystallization - University of California, Irvine. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

Sources

Application Note: The Strategic Utility of Methyl 2-amino-4-bromo-6-fluorobenzoate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Agrochemical Design

In the continuous quest for more effective, selective, and environmentally benign agrochemicals, the design of novel molecular scaffolds is of paramount importance. Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS 1698028-23-7) has emerged as a highly valuable and versatile building block for the synthesis of complex bioactive molecules.[1][2][3] Its unique substitution pattern—an amine for amide coupling, a bromine for cross-coupling or displacement, a fluorine for metabolic stability and binding interactions, and a methyl ester for further derivatization—offers a powerful toolkit for the modern agrochemist. This application note provides a comprehensive guide to the strategic use of this intermediate, with a focus on its application in the synthesis of next-generation insecticides, particularly those in the diamide class.

The strategic placement of halogen atoms is a well-established principle in agrochemical design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for introducing further complexity through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The ortho-amino benzoate structure is a key pharmacophore in a range of bioactive molecules, including the highly successful diamide insecticides which act as potent activators of insect ryanodine receptors.

This document will detail the chemical properties of this compound, provide a step-by-step protocol for a key synthetic transformation, and present a plausible synthetic route to a novel diamide insecticide, thereby showcasing the immense potential of this building block in agrochemical research and development.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is crucial for successful and safe synthesis.

PropertyValueSource
CAS Number 1698028-23-7[1][2][3]
Molecular Formula C₈H₇BrFNO₂[1][2]
Molecular Weight 248.05 g/mol [1]
Appearance Off-white to light yellow solidGeneric MSDS
Purity Typically ≥97%[1]
Storage 4°C, protect from light[1]

Handling and Safety: this compound should be handled by trained personnel in a well-ventilated fume hood. It is classified as an irritant, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Application: Synthesis of a Diamide Insecticide Precursor

The ortho-amino benzoate moiety of this compound is a key structural feature of anthranilamide insecticides. The following sections will detail the synthesis of a key intermediate for this class of compounds, starting from the title compound.

Workflow for the Synthesis of a Diamide Insecticide Precursor

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Final Amide Coupling A This compound B Methyl 2-amino-4-bromo-5-chloro-6-fluorobenzoate A->B NCS, Isopropyl Alcohol, Reflux D Amide Intermediate B->D C Pyridine-2-carboxylic acid derivative C->D Coupling Agent (e.g., EDC, HOBt) E Carboxylic Acid Intermediate D->E LiOH, THF/H2O G Final Diamide Insecticide E->G F Substituted Aniline F->G Coupling Agent (e.g., SOCl2, Amine)

Caption: Synthetic workflow for a novel diamide insecticide.

Protocol 1: Electrophilic Chlorination

The introduction of a chlorine atom at the 5-position of the benzene ring can further modulate the biological activity of the final compound. A protocol for this transformation has been documented in the synthesis of pharmaceutical intermediates and is readily adaptable for agrochemical applications.[4]

Objective: To synthesize Methyl 2-amino-4-bromo-5-chloro-6-fluorobenzoate.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Isopropyl alcohol

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in isopropyl alcohol.

  • Reagent Addition: At room temperature, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the desired product, Methyl 2-amino-4-bromo-5-chloro-6-fluorobenzoate.[4]

Rationale: The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position (relative to the amino group) is substituted with the incoming electrophile (Cl+ from NCS). Isopropyl alcohol is a suitable solvent for this reaction, and refluxing provides the necessary activation energy.

Proposed Synthesis of a Novel Diamide Insecticide

The following is a proposed synthetic route to a novel diamide insecticide, illustrating the utility of this compound as a starting material. This route is based on established synthetic methodologies for this class of compounds.

Synthetic Pathway

G node1 This compound C₈H₇BrFNO₂ node2 Methyl 2-amino-4-bromo-5-chloro-6-fluorobenzoate C₈H₆BrClFNO₂ node1->node2 NCS, IPA, Reflux node3 Amide Intermediate node2->node3 Pyridine-2-carbonyl chloride, Base node4 Carboxylic Acid Intermediate node3->node4 1. LiOH, THF/H₂O 2. H⁺ workup node5 Novel Diamide Insecticide node4->node5 1. SOCl₂ 2. Substituted Aniline, Base

Caption: Proposed synthetic pathway to a novel diamide insecticide.

Protocol 2: Amide Bond Formation (Step 2)

Objective: To couple the chlorinated intermediate with a pyridine carboxylic acid derivative, a common structural motif in diamide insecticides.

Materials:

  • Methyl 2-amino-4-bromo-5-chloro-6-fluorobenzoate

  • 3-Chloro-N-methylpicolinoyl chloride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve Methyl 2-amino-4-bromo-5-chloro-6-fluorobenzoate (1.0 eq) in pyridine and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of 3-Chloro-N-methylpicolinoyl chloride (1.1 eq) in DCM dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale: This is a standard Schotten-Baumann reaction for amide bond formation. Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a nucleophilic catalyst.

Protocol 3: Ester Hydrolysis (Step 3)

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is necessary for the final amide coupling.

Materials:

  • Amide intermediate from Step 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the amide intermediate (1.0 eq) in a mixture of THF and water.

  • Reagent Addition: Add LiOH (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

Rationale: Saponification using a strong base like LiOH is a standard and effective method for hydrolyzing esters. The subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Protocol 4: Final Amide Coupling (Step 4)

Objective: To form the final diamide linkage with a substituted aniline.

Materials:

  • Carboxylic acid intermediate from Step 3

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 4-cyano-2-methylaniline)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: Suspend the carboxylic acid intermediate (1.0 eq) in DCM and add a catalytic amount of DMF. Add thionyl chloride (1.5 eq) dropwise and stir at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in DCM and add it dropwise to a solution of the substituted aniline (1.0 eq) and triethylamine (2.0 eq) in DCM at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by recrystallization or column chromatography.

Rationale: The conversion of the carboxylic acid to a more reactive acid chloride facilitates the final amide bond formation with the aniline. Triethylamine acts as a base to scavenge the HCl produced.

Conclusion

This compound is a strategically functionalized building block with significant potential in the synthesis of novel agrochemicals. Its inherent reactivity and substitution pattern allow for the efficient construction of complex molecular architectures, such as the diamide insecticides. The protocols detailed in this application note provide a practical framework for researchers to utilize this versatile intermediate in their discovery and development programs. The ability to perform selective transformations at multiple positions on the aromatic ring makes this compound a valuable asset in the generation of diverse chemical libraries for high-throughput screening and lead optimization in the agrochemical industry.

References

  • Google Patents. WO2015054572A1 - Inhibitors of kras g12c.
  • Molekula. This compound. [Link]

Sources

derivatization of the amino group of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Derivatization of the Amino Group in Methyl 2-amino-4-bromo-6-fluorobenzoate

Abstract

This compound is a valuable synthetic intermediate in the development of novel pharmaceuticals and functional materials. Its utility is often predicated on the selective derivatization of its primary amino group. However, the molecule's unique substitution pattern—featuring an ortho-fluoro group, an ortho-methyl ester, and a para-bromo substituent—imposes significant steric and electronic constraints that render the amine functionality both sterically hindered and poorly nucleophilic. This guide provides an in-depth analysis of these challenges and presents robust, validated protocols for the successful acylation, sulfonylation, and alkylation of this demanding substrate. By explaining the causality behind procedural choices and offering detailed troubleshooting advice, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.

Introduction: Understanding the Substrate's Reactivity

The derivatization of anilines is a cornerstone of modern organic synthesis. However, the reactivity of an aniline is profoundly influenced by the nature and position of its ring substituents. In the case of this compound, the amino group is flanked by two ortho substituents, leading to two primary challenges:

  • Steric Hindrance: The ortho-fluoro and ortho-methyl ester groups physically obstruct the approach of electrophiles to the nitrogen atom. This significantly slows the rate of reactions that depend on nucleophilic attack by the amine.

  • Electronic Deactivation: The fluorine atom and the methyl ester group are both electron-withdrawing, reducing the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.

These combined effects mean that standard derivatization conditions often fail or provide poor yields, necessitating the use of specialized protocols and more reactive reagents. This guide outlines methodologies designed to overcome these intrinsic hurdles.

Strategic Overview: Selecting the Appropriate Derivatization Pathway

The choice of derivatization strategy depends on the desired final product. This guide focuses on three of the most common and synthetically useful transformations of the amino group: acylation to form amides, sulfonylation to form sulfonamides, and alkylation to form secondary or tertiary amines. The following diagram illustrates a decision-making workflow for selecting an appropriate protocol.

G sub Target Derivative? amide Amide (R-CO-NH-Ar) sub->amide C(O)-N bond sulfonamide Sulfonamide (R-SO2-NH-Ar) sub->sulfonamide S(O2)-N bond alkylamine Alkyl-Amine (R-CH2-NH-Ar) sub->alkylamine C-N bond protocol1 Protocol 1: Acylation (Acyl Fluoride Method) amide->protocol1 protocol2 Protocol 2: Sulfonylation (Sulfonyl Chloride Method) sulfonamide->protocol2 protocol3 Protocol 3: Alkylation (Reductive Amination) alkylamine->protocol3

Caption: Decision workflow for selecting a derivatization protocol.

Protocol 1: Acylation via In Situ Acyl Fluoride Generation

Standard amide coupling reagents often fail with sterically hindered and electron-deficient anilines.[1] A highly effective strategy involves the in situ conversion of a carboxylic acid to a more reactive acyl fluoride, which can then acylate the hindered amine, often at elevated temperatures.[2][3] This method avoids the formation of bulky activated intermediates common to many peptide coupling reagents.

Causality and Experimental Design
  • Activating Agent: Cyanuric fluoride or XtalFluor-E® are used to convert the carboxylic acid to the corresponding acyl fluoride. Acyl fluorides are among the most reactive acyl halides, providing the necessary driving force to overcome the low nucleophilicity of the substrate.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HF generated during the activation step without competing in the reaction.

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are often required to provide sufficient thermal energy for the sterically demanding nucleophilic attack to proceed at a reasonable rate.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane are essential to prevent hydrolysis of the reactive acyl fluoride intermediate.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • Carboxylic acid (R-COOH) (1.2 equiv)

  • Cyanuric fluoride (0.5 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • Activation: To a stirred solution of the carboxylic acid (1.2 equiv) in anhydrous DCM (approx. 0.5 M) under a nitrogen atmosphere, add triethylamine (1.3 equiv).

  • Add cyanuric fluoride (0.5 equiv) portion-wise at room temperature. A mild exotherm may be observed.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the acyl fluoride. Progress can be monitored by TLC or ¹⁹F NMR if desired.

  • Coupling: To the activated mixture, add a solution of this compound (1.0 equiv) and additional triethylamine (1.2 equiv) in anhydrous DCM.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (or a sealed vial to 80 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with additional DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired amide product.

Problem Probable Cause Solution
Low ConversionInsufficient activation or low reactivity.Increase reaction temperature (up to 120 °C in a sealed tube with a higher boiling solvent like dioxane). Increase reaction time. Ensure all reagents and solvents are strictly anhydrous.
Side Product FormationDecomposition at high temperature.Attempt the reaction at a lower temperature for a longer duration. Ensure the purity of the starting carboxylic acid.

Protocol 2: Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides from anilines is typically more straightforward than acylation, as sulfonyl chlorides are highly reactive electrophiles. The primary challenge remains the steric hindrance around the amine.

Causality and Experimental Design
  • Reagent: An appropriate sulfonyl chloride (R-SO₂Cl) is used as the electrophile.

  • Base/Solvent: Pyridine is often used as both the base and the solvent. It effectively scavenges the HCl byproduct and can act as a nucleophilic catalyst. Alternatively, a non-nucleophilic base like TEA can be used in a solvent like DCM, particularly if the substrate is sensitive to pyridine.

  • Catalyst (Optional): A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction, although care must be taken as it can lead to side products if the reaction is not clean.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • Sulfonyl chloride (R-SO₂Cl) (1.1 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Pyridine or Anhydrous DCM and Triethylamine (3.0 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous pyridine (approx. 0.4 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3x). The aqueous layer should be acidic.

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate) or recrystallization to yield the pure sulfonamide.

Protocol 3: N-Alkylation via Reductive Amination

Direct alkylation of the amine with alkyl halides is strongly discouraged due to the high risk of over-alkylation and the low reactivity of the substrate. Reductive amination is a vastly superior and more controllable method for forming secondary amines.[4] The process involves the in situ formation of an iminium ion from the aniline and a carbonyl compound, which is then selectively reduced.[5]

Causality and Experimental Design
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of unreacted aldehydes.[5] It is also less toxic and easier to handle than the alternative, sodium cyanoborohydride.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

  • Solvent: A non-protic solvent that can dissolve all reactants is required. Dichloroethane (DCE) or DCM are commonly used.

Reductive Amination Protocol Flowchart

G start Start: Combine Amine, Aldehyde/Ketone, and Solvent (DCE) add_acid Add catalytic Acetic Acid start->add_acid stir_rt Stir at RT for 30-60 min (Iminium Formation) add_acid->stir_rt add_reductant Add NaBH(OAc)3 portion-wise (Caution: Gas Evolution) stir_rt->add_reductant stir_complete Stir at RT until completion (4-16 h, Monitor by TLC/LC-MS) add_reductant->stir_complete quench Quench reaction with sat. aq. NaHCO3 stir_complete->quench extract Extract with DCM quench->extract workup Wash, Dry, and Concentrate extract->workup purify Purify via Column Chromatography workup->purify end End: Isolated Secondary Amine purify->end

Caption: Step-by-step workflow for the reductive amination protocol.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, ~5 mol%)

  • Anhydrous Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing a solution of this compound (1.0 equiv) in anhydrous DCE (approx. 0.2 M), add the aldehyde or ketone (1.2 equiv).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Note: Initial gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Conclusion

The derivatization of the amino group in this compound presents a significant synthetic challenge due to a combination of steric hindrance and electronic deactivation. Standard protocols are often insufficient. By understanding the underlying chemical principles and employing tailored methodologies—such as acylation via in situ generated acyl fluorides, robust sulfonylation conditions, or controlled N-alkylation through reductive amination—researchers can successfully and efficiently synthesize a wide array of valuable derivatives. The protocols and insights provided in this guide offer a validated starting point for the strategic incorporation of this building block into complex molecular architectures.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. Available at: [Link]

  • Ngai, M.-Y., B-Yang, & T-Ichitsuka. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • Ngai, M.-Y., B-Yang, & T-Ichitsuka. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Available at: [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(6), 398-401. Available at: [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your reaction yields.

Synthesis Overview

The synthesis of this compound typically involves two key transformations: the regioselective bromination of an aniline derivative and the subsequent esterification of a carboxylic acid. The primary challenge lies in controlling the powerful activating effect of the amino group during electrophilic bromination to prevent unwanted side products.

Below is a generalized workflow for this synthesis, which we will dissect in the troubleshooting guide.

G cluster_0 Amine Protection (Optional but Recommended) cluster_1 Regioselective Bromination cluster_2 Deprotection & Esterification A 2-Amino-6-fluorobenzoic Acid B Protection (e.g., Acetylation) A->B Acetic Anhydride C Protected Intermediate D Bromination C->D NBS or Br2 E Brominated Intermediate F Deprotection (Hydrolysis) E->F Acid/Base G Esterification F->G Methanol, Acid Catalyst H This compound G->H

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & Optimization Protocols

This section addresses specific issues you may encounter. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.

Q1: My overall yield is consistently low. Where should I start investigating?

Low overall yield is often a cumulative problem. It's crucial to analyze each step independently.

Initial Diagnostic Workflow:

  • Analyze Intermediates: Do not proceed to the next step without confirming the identity and purity of your intermediates via TLC, LC-MS, or NMR.

  • Focus on Bromination: This electrophilic aromatic substitution is the most common point of failure due to the high reactivity of the aniline ring system.[1][2]

  • Evaluate Esterification: Ensure the reaction is driven to completion, as Fischer esterification is a reversible process.[3][4]

The following decision tree can help guide your troubleshooting process:

G A Low Overall Yield B Analyze Bromination Step A->B C Analyze Esterification Step A->C D Mass Spec shows multiple Bromine additions (e.g., M+160, M+162) B->D E NMR shows complex aromatic region or unreacted starting material B->E F Reaction stalls; Starting material remains C->F G Product hydrolyzes during workup C->G H Implement Amine Protection (See Protocol 1) D->H I Optimize Reaction Conditions (Solvent, Temp, Reagent) E->I J Use excess Methanol; Remove H2O F->J K Consider alternative esterification method (See Table 2) F->K L Neutralize carefully; Avoid prolonged exposure to strong acid/base G->L

Caption: Decision tree for troubleshooting low yield synthesis.

Q2: I'm observing multiple bromine additions in my mass spec analysis. How can I achieve selective mono-bromination?

This is a classic problem of over-bromination. The amino (-NH₂) group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[2][5][6] Without moderation, this leads to the formation of di- and tri-brominated species.

Causality: The lone pair of electrons on the nitrogen atom donates electron density into the benzene ring through resonance, making it extremely electron-rich and reactive.[6]

Solutions:

  • Protect the Amino Group: This is the most robust solution. By converting the amine to an amide (e.g., acetanilide), you significantly reduce its activating effect. The bulky acetyl group also provides steric hindrance at the ortho positions, further favoring para-substitution.[1][6]

    Protocol 1: Acetylation of 2-Amino-6-fluorobenzoic Acid

    • Dissolve 1 equivalent of 2-amino-6-fluorobenzoic acid in glacial acetic acid.

    • Add 1.1 equivalents of acetic anhydride and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice water to precipitate the N-acetylated product.

    • Filter, wash with cold water, and dry the solid. Confirm structure by NMR before proceeding.

  • Optimize Bromination Conditions: If you choose not to use a protecting group, reaction conditions are critical.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a slow, controlled release of electrophilic bromine (Br+), reducing the likelihood of multiple additions compared to aqueous Br₂.[7]
Solvent Dichloromethane (DCM) or AcetonitrileLess polar solvents compared to water can temper the reaction rate.
Temperature 0°C to Room TemperatureLower temperatures decrease the reaction rate, allowing for better selectivity.
Q3: The esterification step is inefficient and does not go to completion. How can I improve it?

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is an equilibrium-controlled process.[3]

Causality:

  • Reversibility: The reaction can proceed in the reverse direction (hydrolysis) if water is present.

  • Catalyst Neutralization: The basic amino group in your molecule can neutralize the acid catalyst (like H₂SO₄), rendering it ineffective. A stoichiometric amount of acid may be required to protonate the amine first, with a catalytic amount left for the esterification.[3]

Solutions:

  • Drive the Equilibrium (Le Chatelier's Principle):

    • Use a large excess of methanol, which serves as both the reactant and the solvent. This shifts the equilibrium towards the product side.[4]

    • If feasible, remove water as it forms using a Dean-Stark apparatus, although this is less common for methyl esters due to methanol's low boiling point.

  • Use a More Reactive Reagent: If Fischer esterification remains problematic, consider alternative methods.

MethodReagentConditionsAdvantagesDisadvantages
Acid Chloride Thionyl Chloride (SOCl₂) then Methanol0°C to RTHigh yield, irreversible.[8]SOCl₂ is corrosive and generates HCl gas.
Diazomethane (Trimethylsilyl)diazomethane0°C to RT in THF/MethanolVery mild, clean, and high-yielding.[8]Reagent is toxic, potentially explosive, and expensive.

Protocol 2: Esterification using Thionyl Chloride

  • Suspend 1 equivalent of 2-amino-4-bromo-6-fluorobenzoic acid in methanol (10 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2 equivalents) dropwise. Caution: Exothermic reaction, HCl gas evolved. Use a fume hood.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.[8]

  • Monitor by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Q4: I'm losing significant product during the aqueous workup. What am I doing wrong?

The product is an amino acid derivative and is therefore amphoteric. It can be protonated in acidic conditions and deprotonated in basic conditions, significantly altering its solubility.

Causality:

  • Acidic Wash: In a strongly acidic wash (pH < 2), the amino group will be protonated (-NH₃⁺), making the molecule water-soluble.

  • Basic Wash: In a strongly basic wash (pH > 10), the ester could be at risk of hydrolysis back to the carboxylate, especially with prolonged exposure or heat.

Solution: Careful pH Control

  • During the workup of the esterification, the goal is to neutralize the excess acid catalyst.

  • Use a weak base like saturated sodium bicarbonate (NaHCO₃) solution. Add it slowly and check the pH of the aqueous layer, aiming for a final pH of 7-8.[4][8]

  • This ensures the amino group is in its neutral, free base form (-NH₂), maximizing its solubility in organic solvents like ethyl acetate and minimizing its solubility in the aqueous layer.

  • Avoid using strong bases like NaOH or KOH if possible, as they increase the risk of ester hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the expected H-NMR for the final product? A: While the exact shifts can vary based on the solvent, you should expect to see: a singlet for the methyl ester protons (~3.9 ppm), signals for the two aromatic protons in their respective regions, and a broad singlet for the amine (-NH₂) protons.

Q: What are the key safety precautions for this synthesis? A: Always work in a well-ventilated fume hood. Bromine and thionyl chloride are highly corrosive and toxic; wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q: Can I use a different alcohol for the esterification? A: Yes, Fischer esterification can be performed with other alcohols like ethanol or propanol, which would result in the corresponding ethyl or propyl ester.[3][4] Reaction times and temperatures may need to be adjusted.

Q: My bromination reaction is very slow. Can I heat it? A: Heating a bromination reaction on a highly activated ring is risky as it will likely lead to over-bromination and other side products. It is better to first ensure your brominating agent is active or consider using a more polar solvent to increase the rate before resorting to heat.

References

  • strategies to control overreaction in aniline bromin
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchG
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen.
  • Esterification (Experiment) - Chemistry LibreTexts.
  • Methyl 4-bromo-2-fluorobenzo
  • Bromination - Common Conditions - Common Organic Chemistry.
  • The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main - Vedantu.
  • Bromin

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aminobenzoate synthesis. As a Senior Application Scientist, I've compiled this resource to address common challenges and provide field-proven insights to help you troubleshoot and optimize your reactions. Our focus here is not just on protocols, but on understanding the underlying chemistry to prevent and resolve side reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of an aminobenzoic acid is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction and the presence of the basic amino group.[1][2] Here’s a breakdown of potential causes and solutions:

  • Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium process.[1][2][3][4] To drive the reaction towards the product, you can:

    • Use a large excess of the alcohol: Employing a 5-10 fold molar excess of the alcohol can significantly shift the equilibrium according to Le Chatelier's Principle.[1][5]

    • Remove water: As water is a byproduct, its removal will push the reaction forward. A Dean-Stark apparatus is effective for this purpose.[1]

  • Insufficient Catalyst: The amino group of the aminobenzoic acid is basic and will neutralize a portion of the acid catalyst.[1][2] It's crucial to use a sufficient amount of catalyst to both protonate the amino group and catalyze the esterification.[1]

  • Incomplete Dissolution: If the starting aminobenzoic acid does not fully dissolve in the alcohol, the reaction will be slow and incomplete. Gentle heating or the use of a co-solvent might be necessary.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.[6]

Q2: I'm observing significant darkening of my reaction mixture during the esterification of 4-aminobenzoic acid. What does this indicate?

A2: A significant darkening of the reaction mixture often points to decomposition or polymerization side reactions.[1] This is typically caused by prolonged heating at high temperatures in the presence of a strong acid catalyst.[1] The amino group and the aromatic ring can be susceptible to oxidation and other side reactions under these conditions.[1]

Troubleshooting Steps:

  • Lower the reaction temperature: If possible, run the reaction at a lower reflux temperature.

  • Reduce reaction time: Monitor the reaction closely using TLC and stop the heating as soon as the starting material is consumed.[1]

  • Consider a milder catalyst: If darkening persists, explore the use of a less harsh acid catalyst.

Q3: During the alkylation of a hydroxy-substituted aminobenzoate, I'm getting a mixture of N-alkylated and O-alkylated products. How can I control the chemoselectivity?

A3: Achieving chemoselectivity between N-alkylation and O-alkylation is a classic challenge in organic synthesis.[7] The outcome is influenced by several factors, including the nucleophilicity of the nitrogen and oxygen atoms, the nature of the alkylating agent, and the reaction conditions.

  • Understanding Nucleophilicity: Generally, the nitrogen of an amino group is more nucleophilic than the oxygen of a hydroxyl group.[8] This inherent reactivity often favors N-alkylation.

  • Hard and Soft Acid-Base (HSAB) Theory: The choice of alkylating agent is critical.[8]

    • For N-alkylation (softer nucleophile): Use alkylating agents with "soft" leaving groups, such as alkyl iodides (e.g., methyl iodide).[8]

    • For O-alkylation (harder nucleophile): Employ "hard" alkylating agents like dimethyl sulfate or methyl triflate.[8]

  • Protecting Groups: The most reliable way to ensure selectivity is to use a protecting group strategy.[9][10][11] Protect the more reactive amino group (e.g., as a carbamate) before performing the O-alkylation.[10][11] Subsequently, the protecting group can be removed to yield the desired O-alkylated product. Common amino protecting groups include Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).[10][12][13]

Troubleshooting Guides

Guide 1: Unwanted Ring Substitution (e.g., Halogenation, Nitration)

Issue: You are observing the formation of byproducts resulting from substitution on the aromatic ring during your synthesis.

Causality: The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution, especially at the ortho and para positions.[14] This can be a significant side reaction if electrophilic species are present or generated in situ.

Troubleshooting Workflow:

Caption: Troubleshooting unwanted ring substitution.

Detailed Protocol: Amino Group Protection with Boc Anhydride

  • Dissolution: Dissolve the substituted aminobenzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to obtain the Boc-protected aminobenzoic acid.

Guide 2: Formation of Di- or Poly-alkylated Products

Issue: During an N-alkylation step, you are observing the formation of di-alkylated or even tri-alkylated (quaternary ammonium salt) byproducts.

Causality: The initially formed mono-alkylated amine can still be nucleophilic and react further with the alkylating agent. This is particularly problematic with highly reactive alkylating agents or when an excess of the alkylating agent is used.

Troubleshooting Strategies:

StrategyDescriptionRationale
Control Stoichiometry Use a precise 1:1 molar ratio of the amine to the alkylating agent.Minimizes the availability of excess alkylating agent to react with the product.
Slow Addition Add the alkylating agent dropwise to the reaction mixture at a controlled temperature.Maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation.
Use a Bulky Alkylating Agent If the synthesis allows, use a sterically hindered alkylating agent.Steric hindrance can disfavor the second alkylation step.
Reductive Amination If applicable, consider reductive amination as an alternative to direct alkylation.This method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. It is a highly selective method for mono-alkylation.

Advanced Topics & Protocols

Chemoselective Synthesis without Protecting Groups

While protecting groups are a robust strategy, they add steps to a synthesis. In some cases, chemoselectivity can be achieved by carefully controlling reaction conditions. For instance, recent research has demonstrated copper(I)-catalyzed carbene insertion into the N-H bond of aminobenzoic acids, which proceeds chemoselectively over the carboxylic acid and hydroxyl groups under mild conditions.[9]

Protocol: Fischer Esterification of 4-Aminobenzoic Acid (Benzocaine Synthesis)

This protocol outlines the synthesis of ethyl 4-aminobenzoate (Benzocaine), a common local anesthetic.[15][16][17]

  • Reaction Setup: In a round-bottom flask, combine 4-aminobenzoic acid (1.0 eq) and a 5-10 fold molar excess of absolute ethanol.[1] Add a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 1.0 eq) to the stirring mixture.[2] A precipitate may form but will dissolve as the reaction proceeds.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.[6] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.[2]

    • Slowly neutralize the mixture by adding a 10% aqueous sodium carbonate solution until the pH is approximately 8.[2] Be cautious as carbon dioxide gas will evolve.[2]

    • The product, ethyl 4-aminobenzoate, will precipitate as a white solid.[18]

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with several portions of cold deionized water.[1][2]

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Data Analysis and Characterization:

The purity of the synthesized aminobenzoate should be assessed using techniques like HPLC, GC-MS, and NMR spectroscopy.[19]

  • HPLC: A reversed-phase HPLC method with a C18 column is typically suitable for purity analysis.[19]

  • ¹H NMR: The proton NMR spectrum should be carefully analyzed to confirm the structure and identify any impurities. For example, in the ¹H NMR of benzocaine, one would expect to see signals corresponding to the aromatic protons, the -NH₂ protons, and the ethyl ester protons.

Logical Flow for Troubleshooting Synthesis

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Corrective Actions cluster_3 Verification A Low Yield or Incomplete Reaction D Check Reaction Conditions (Temp, Time, Stoichiometry) A->D B Impure Product (Side Reactions) E Analyze Byproducts (NMR, MS, HPLC) B->E C Unexpected Product F Review Mechanism & Potential Side Reactions C->F G Optimize Reaction Conditions D->G E->F I Implement Protecting Groups F->I J Change Synthetic Route F->J K Repeat Synthesis with Modifications G->K H Purify Starting Materials H->K I->K J->K L Characterize Final Product K->L

Caption: A logical workflow for troubleshooting aminobenzoate synthesis.

This guide provides a starting point for addressing common issues in the synthesis of substituted aminobenzoates. Successful organic synthesis relies on a combination of robust protocols, careful observation, and a solid understanding of reaction mechanisms. Should you encounter challenges not covered here, we encourage you to consult the primary literature and consider the fundamental principles of reactivity and selectivity.

References
  • BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid. BenchChem.
  • Ramakrishna, K., & Sivasankar, C. (2018). Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre.
  • BenchChem. (2025). Troubleshooting poor recovery of Methyl 3-aminobenzoate-d4. BenchChem.
  • Hrovat, M., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. Available at: [Link]

  • Unknown. (n.d.). Experiment 17: multi-step synthesis: Benzocaine.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzoate by HPLC. BenchChem.
  • Unknown. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org.
  • Scott, M. K., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules. Available at: [Link]

  • Chegg. (2021). Solved Synthesis of benzocaine 1. Discuss two possible. Chegg.com.
  • Unknown. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Polycyclic Aromatic Compounds. Available at: [Link]

  • Unknown. (2025). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles.
  • Bhattacharya, A., et al. (2018). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. ACS Omega. Available at: [Link]

  • Reddit. (2025). Benzocaine synthesis. Reddit.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • BenchChem. (n.d.).
  • LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Gonzalez-Bobes, F., & Hinkley, W. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?.
  • Unknown. (n.d.). Synthesis and Modification of Benzocaine. International Journal of Science for Global Sustainability.
  • Chegg. (2020).
  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness.org.
  • Merey, H. A., & Zaazaa, H. E. (n.d.).
  • Guno, A., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown. (2019). Amino Acid-Protecting Groups.
  • BenchChem. (2025). An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters. BenchChem.
  • Myers, R. S., et al. (2005). p-Aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. Biochemistry. Available at: [Link]

  • YouTube. (2022). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. YouTube. Available at: [Link]

  • Unknown. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. Journal of Synthetic Chemistry.
  • Baran, P. S., et al. (2012). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, p-phenylazo-. Organic Syntheses. Available at: [Link]

  • Unknown. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Unknown. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?.
  • Unknown. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters. Google Patents.
  • Unknown. (n.d.).
  • Poulter, L., et al. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • LibreTexts. (2025). 3.2: Purification of Products. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling with Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving halogenated benzoates. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. Halogenated benzoates, characterized by the presence of an electron-withdrawing ester functionality, present unique hurdles that require a nuanced approach to reaction optimization. Here, we dissect these issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a halogenated benzoate is failing or giving very low yield. What are the first things I should check?

A1: When a reaction fails, a systematic diagnosis is crucial. Start with the fundamentals:

  • Catalyst Activity & Inert Environment: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. The presence of oxygen can lead to the formation of palladium black or facilitate the unwanted homocoupling of your boronic acid.[1][2] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to enter the catalytic cycle.[1][2]

  • Reagent Quality: Verify the purity and stability of your reagents. Boronic acids are susceptible to decomposition and protodeboronation over time.[1][3] The quality of the base is also critical; older bottles of potassium phosphate, for example, can be hydrated and less effective.

  • Reaction Parameters: Confirm your temperature, concentration, and stoichiometry. Halogenated benzoates, especially chlorides, often require elevated temperatures (80-110 °C) to facilitate the oxidative addition step.[2]

Q2: Which halide (I, Br, or Cl) on the benzoate is best for the coupling reaction?

A2: The choice of halide is a trade-off between reactivity and the propensity for side reactions. The general reactivity trend for oxidative addition is I > Br > OTf >> Cl .[4]

  • Aryl Iodides: They are the most reactive and allow for milder reaction conditions. However, they are also the most prone to the dehalogenation side reaction, where the halogen is replaced by a hydrogen atom.[5][6][7]

  • Aryl Bromides: These offer a good balance of reactivity and stability. They are less prone to dehalogenation than iodides and are often a reliable starting point for optimization.[6][7]

  • Aryl Chlorides: As the least reactive, aryl chlorides require more forceful conditions.[4][8] Success hinges on using a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote the challenging oxidative addition step.[9][10][11]

Q3: How does the electron-withdrawing ester group on the benzoate ring affect the reaction?

A3: The ester group significantly influences the electronics of the aryl halide. Electron-withdrawing groups (EWGs) like esters generally accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3][4] This is beneficial, particularly for less reactive aryl bromides and chlorides. However, a very strong EWG can potentially shift the rate-determining step to transmetalation or reductive elimination.[12] This electronic effect also makes the aryl halide more susceptible to certain side reactions, such as dehalogenation.[5]

Q4: I'm observing a significant amount of dehalogenated starting material (Ar-H). How can I prevent this?

A4: Dehalogenation is a common side reaction that occurs via a palladium-hydride (Pd-H) species.[5] This species can arise from reactions with the base, solvent (especially alcohols), or trace water.[1][5] To minimize dehalogenation:

  • Switch the Halide: As mentioned, iodides are most susceptible. Switching to the corresponding aryl bromide or chloride can significantly reduce this side reaction.[6][13]

  • Optimize the Ligand: The ligand choice is critical. A ligand that promotes rapid reductive elimination of the desired product will outcompete the dehalogenation pathway.[5] Bulky biaryl phosphine ligands are often effective.

  • Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a major issue, as they can be sources of hydride.[1] Anhydrous, non-protic solvents like toluene or dioxane with a base like K₃PO₄ or Cs₂CO₃ are generally preferred.

Q5: My boronic acid seems to be decomposing, leading to protodeboronation. What's the solution?

A5: Protodeboronation, the replacement of the boronic acid moiety with a proton, is a major competing pathway, often catalyzed by the base or even the palladium complex itself.[14][15]

  • Use Boronic Esters: Boronic acids are often less stable than their corresponding esters. Pinacol (Bpin) or neopentyl glycol esters are more robust and less prone to premature decomposition.[1][16]

  • Use Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly hydrolyze in situ to release the active boronic acid, minimizing its concentration and thus decomposition.[17]

  • Anhydrous Conditions: While some water is often necessary, especially with inorganic bases, excess water can accelerate protodeboronation. Using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be an effective strategy, particularly with boronic esters.[18]

In-Depth Troubleshooting Guide

Problem: No Reaction or Low Conversion of Aryl Halide

This is one of the most common issues, pointing to a problem in the initial stages of the catalytic cycle.

start Low / No Conversion q1 Is the Aryl Halide an Aryl Chloride? start->q1 sol1 Increase Catalyst Activity: - Use bulky, electron-rich ligand (SPhos, XPhos) - Increase temperature (100-120 °C) - Use a more active precatalyst (e.g., G3/G4) q1->sol1 Yes q2 Check Reagent Stability q1->q2 No a1_yes YES a1_no NO sol2a Boronic Acid: - Use fresh reagent - Switch to a stable boronic ester (Bpin) - Confirm integrity by NMR q2->sol2a sol2b Base: - Use freshly dried, powdered base (K3PO4) - Consider a stronger base (e.g., Cs2CO3) q2->sol2b q3 Was the reaction properly degassed? q2->q3 sol3 Oxygen is a catalyst poison. - Degas solvent via freeze-pump-thaw or sparging - Maintain positive inert gas pressure q3->sol3 No a3_no NO

Caption: Decision workflow for troubleshooting low conversion.

Causality Explained:

  • Aryl Chlorides & Oxidative Addition: The C-Cl bond is strong, making oxidative addition the most challenging step.[4] To overcome this energy barrier, the palladium center must be highly electron-rich and sterically accessible. Bulky, electron-donating phosphine ligands (like SPhos, XPhos, or other Buchwald-type ligands) achieve this by increasing the electron density on the palladium and promoting the dissociation needed to form the coordinatively unsaturated active species.[4][9][10]

  • Boronic Acid/Ester Instability: The transmetalation step requires an active organoboron species. Boronic acids can form cyclic anhydride trimers (boroxines) upon dehydration or undergo protodeboronation under basic, aqueous conditions.[1] Using a more stable derivative like a pinacol ester (Bpin) ensures a steady concentration of the active nucleophile throughout the reaction.[16]

Problem: Major Side Products Observed

Even with good conversion, side products can ruin the yield and complicate purification.

G Pd0 LₙPd(0) OA_complex Ar-Pd(II)-X Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)-Ar' OA_complex->TM_complex Transmetalation (Ar'B(OH)₂) Dehalogenation Dehalogenation (Ar-H) OA_complex->Dehalogenation + [H⁻] source TM_complex->Pd0 Reductive Elimination Ar-Ar' Protodeboronation Protodeboronation (Ar'-H) Homocoupling Homocoupling (Ar'-Ar') BoronicAcid Ar'B(OH)₂ BoronicAcid->Protodeboronation + H₂O/Base BoronicAcid->Homocoupling + O₂/Pd(II)

Caption: The Suzuki catalytic cycle with key side reaction pathways.

1. Dehalogenation (Ar-H Formation)

  • Cause: As discussed in the FAQ, this arises from a Pd-H species reductively eliminating with the aryl group from the Ar-Pd(II)-X intermediate.[5] This is particularly problematic for electron-deficient aryl halides.[5][6]

  • Solution: Switch from I → Br → Cl. Use a ligand that accelerates reductive elimination. Ensure your base and solvent are not hydride sources (e.g., avoid NaBH₄ contaminants, alcohol solvents).

2. Protodeboronation (Ar'-H Formation)

  • Cause: Loss of the boronic acid group from the nucleophile before it can transmetalate. This is exacerbated by high temperatures, prolonged reaction times, and excess water/base.[14][15] Bulky phosphine ligands can paradoxically accelerate this side reaction.[14][15]

  • Solution:

    • Use a more stable boronic ester (pinacol, neopentyl glycol, MIDA).

    • Use potassium trifluoroborate salts.[17]

    • Minimize reaction time by using a more active catalyst system or higher temperature, if the desired reaction is fast enough.

    • Use the boronic acid/ester as the limiting reagent if it is more valuable than the aryl halide.

3. Homocoupling (Ar'-Ar' Formation)

  • Cause: This side reaction is primarily driven by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). This Pd(II) species can then catalyze the coupling of two boronic acid molecules.[1]

  • Solution: This issue is almost entirely solved by meticulous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction setup and duration.

Ligand and Base Selection Guide

The choice of ligand and base is interdependent and crucial for success, especially with challenging substrates like halogenated benzoates.

Table 1: Ligand Selection for Halogenated Benzoates

Ligand ClassExample LigandsKey CharacteristicsBest For...
Biaryl Phosphines SPhos, XPhos, RuPhosBulky, electron-rich. Promotes oxidative addition and reductive elimination.Aryl Chlorides & Bromides . The gold standard for challenging couplings.[9][10]
Ferrocenyl Phosphines dppfLess bulky than biaryl phosphines, good general-purpose ligand.Aryl Bromides & Iodides . Effective but may be less active for chlorides.
Trialkyl Phosphines P(t-Bu)₃, PCy₃Very electron-donating, sterically demanding.Aryl Chlorides . Can be highly effective but are often air-sensitive.
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, sterically tunable. Form very stable Pd complexes.Aryl Chlorides & Bromides . A powerful alternative to phosphine ligands.[19][20]

Table 2: Common Bases and Considerations

BaseStrengthSolubility (Typical Solvents)Key Considerations
K₃PO₄ StrongLow (requires H₂O or phase transfer)Excellent general-purpose base. Can cause ester hydrolysis at high temps.
Cs₂CO₃ StrongModerateMore soluble in organic solvents than K₂CO₃. Effective for difficult couplings.
K₂CO₃ ModerateLow (requires H₂O)Standard, cost-effective choice. Often requires water as a co-solvent.[20]
KF WeakModerateCan be used to avoid hydrolysis of base-sensitive functional groups like esters.[21][22]
Organic Bases Weak-ModHigh (e.g., Et₃N, DIPEA)Generally less effective; can be a source of hydride for dehalogenation.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide Benzoate

This is a starting point and requires optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide benzoate (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, finely ground, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or N₂) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol% if not using a precatalyst).

  • Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.1-0.2 M) via syringe. If using K₃PO₄, a small amount of degassed water (e.g., 10:1 organic solvent to water) may be beneficial.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[5] Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[5]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
  • American Chemical Society. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • American Chemical Society. (2025).
  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
  • Semantic Scholar. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis.
  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • American Chemical Society. (2016).
  • Biosynth. (n.d.). Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • PubMed Central. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
  • American Chemical Society. (1997).
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?.
  • PubMed Central. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Reddit. (2016). JACS paper says Suzuki coupling can occur between aryl chloride and alkylboronic acid with 75% yield. How does this work?. r/chemistry.
  • ResearchGate. (2015). How do I remove the excess halogen-substituted compound (starting material) after 'Suzuki coupling reaction'?.
  • Reddit. (2024).
  • Amanote Research. (n.d.). (PDF) Palladium Catalysts for the Suzuki Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • PubMed. (n.d.). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates.
  • American Chemical Society. (2026).

Sources

Technical Support Center: Optimization of Reaction Temperature for N-Arylation of Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of bromoanilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this transformation: the reaction temperature. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Troubleshooting Guide: Common Issues in Temperature Optimization

This section addresses specific problems you might encounter during the N-arylation of bromoanilines, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my N-arylation of a bromoaniline, or the reaction is not proceeding at all. How can I troubleshoot this?

Answer:

Low or no yield is a common frustration, and temperature is a primary suspect. The N-arylation of bromoanilines, typically a Buchwald-Hartwig amination, is a palladium-catalyzed process with a delicate temperature dependence.[1][2]

Causality-Based Troubleshooting:

  • Insufficient Thermal Energy: The initial steps of the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) complex, require a certain activation energy.[3] If the temperature is too low, this rate-limiting step may be too slow to produce a significant amount of product in a reasonable timeframe. Bromoanilines, especially those with electron-withdrawing groups, can be less reactive and may require more thermal energy to initiate the reaction.

  • Catalyst Inactivity at Low Temperatures: Some catalyst systems are simply not active at ambient or slightly elevated temperatures.[4] The ligand and palladium precursor combination dictates the operational temperature window. For instance, some catalyst systems that work well at 80-85 °C show no product formation at temperatures below 65 °C.[4]

  • Premature Catalyst Decomposition at High Temperatures: Conversely, excessive heat can be detrimental. Elevated temperatures (>100 °C) can lead to the rapid precipitation of palladium black, a clear sign of catalyst decomposition.[4] This deactivates the catalyst and halts the reaction, leading to a stalled conversion and low yield. The stability of the palladium-ligand complex is crucial, and high temperatures can disrupt this, leading to catalyst aggregation and precipitation.[5]

Step-by-Step Protocol for Optimization:

  • Initial Temperature Screening: Begin with a standard temperature for Buchwald-Hartwig reactions, typically in the range of 80-110 °C, especially when using solvents like toluene or dioxane.[2][6]

  • Incremental Temperature Increase: If the yield is low, increase the temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Observe for Catalyst Decomposition: Visually inspect the reaction mixture for the formation of a black precipitate (palladium black). If this occurs, it's a strong indication that the temperature is too high for your specific catalyst system.

  • Consider a Lower Temperature Range with a More Active Catalyst: If high temperatures are leading to decomposition, consider switching to a more active "second generation" catalyst system featuring sterically hindered phosphine ligands. These can often facilitate the reaction at lower temperatures, even room temperature in some cases.[1][7]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired N-arylated product, but I'm also seeing significant amounts of side products. Could the reaction temperature be the cause?

Answer:

Yes, reaction temperature plays a crucial role in reaction selectivity. The formation of side products often arises from competing reaction pathways that become more favorable at certain temperatures.

Common Temperature-Influenced Side Reactions:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of aniline from bromoaniline. This can occur if the catalytic cycle is interrupted, and β-hydride elimination becomes a competitive pathway.[1] Elevated temperatures can sometimes favor this side reaction.

  • Amine Homocoupling: While less common, under certain conditions, particularly with highly reactive amines and catalyst systems, self-coupling of the amine can occur.

  • Ligand Degradation Products: At excessively high temperatures, the phosphine ligands themselves can degrade, leading to a complex mixture of byproducts and catalyst deactivation.

Troubleshooting and Optimization Strategy:

  • Lower the Reaction Temperature: This is the most straightforward approach. Reducing the temperature can decrease the rate of undesired side reactions more significantly than the desired N-arylation, thus improving selectivity.

  • Screen Different Ligands: The choice of ligand has a profound impact on the stability of the catalytic species and can mitigate side reactions. Bulky, electron-rich phosphine ligands often form more stable palladium complexes that are less prone to side reactions.[1]

  • Optimize Base and Solvent: While temperature is a key factor, the interplay between temperature, base, and solvent is critical. A less coordinating solvent or a weaker base at a slightly elevated temperature might provide a better outcome than a strong base at a lower temperature.

Issue 3: Reaction Stalls After Initial Conversion

Question: My N-arylation reaction starts well, but then it seems to stop before all the starting material is consumed. What's happening?

Answer:

A stalling reaction is often a sign of catalyst deactivation over time, a process that is highly sensitive to temperature.

Root Causes of Catalyst Deactivation:

  • Thermal Decomposition: As mentioned earlier, high temperatures can lead to the irreversible formation of palladium black.[4] This is a common reason for reactions stalling.

  • Inhibitory Effects of Reaction Components: The iodide formed from aryl iodides can inhibit the catalyst.[3] While you are using bromoanilines, similar inhibitory effects from other species in the reaction mixture can be exacerbated at higher temperatures.

  • Oxygen Sensitivity: While many modern Buchwald-Hartwig protocols are robust, trace amounts of oxygen can lead to the oxidation of the phosphine ligands and the palladium catalyst, especially at elevated temperatures.[6]

Strategies to Overcome Stalling:

  • Moderate the Temperature: Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant catalyst decomposition. This may mean accepting a longer reaction time at a lower temperature for a higher overall yield.

  • Ensure an Inert Atmosphere: Even for reportedly "air-stable" systems, maintaining a positive pressure of an inert gas like nitrogen or argon is good practice, especially for prolonged reactions at high temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for optimizing the N-arylation of bromoanilines?

A1: A good starting point for most Buchwald-Hartwig N-arylations of bromoanilines is between 80 °C and 110 °C.[6] This range is often a good compromise between reaction rate and catalyst stability for common palladium/phosphine ligand systems in solvents like toluene, dioxane, or THF.[2]

Q2: How does the electronic nature of the bromoaniline affect the optimal reaction temperature?

A2: Electron-deficient bromoanilines (e.g., those with nitro or cyano groups) are generally less reactive nucleophiles. Consequently, they may require higher reaction temperatures to achieve a reasonable reaction rate.[9][10] Conversely, electron-rich bromoanilines are more nucleophilic and may react at lower temperatures.

Q3: Can I run the reaction at room temperature?

A3: Yes, room temperature N-arylations are possible but typically require highly active catalyst systems.[7][11][12][13] These often involve specialized, sterically hindered, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[14] If your initial attempts at elevated temperatures fail due to side reactions or decomposition, exploring a room-temperature protocol with a suitable catalyst is a valid strategy.

Q4: How can I efficiently screen for the optimal reaction temperature?

A4: High-throughput experimentation (HTE) is an excellent method for rapidly screening multiple reaction temperatures in parallel.[15][16][17][18][19] Using a multi-well reaction block with independent temperature control for each well or running several parallel reactions in a heating block with a temperature gradient allows for efficient optimization.

Q5: What is the relationship between the solvent and the optimal reaction temperature?

A5: The solvent choice is intrinsically linked to the reaction temperature. The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent plays a role in stabilizing the catalytic intermediates.[5] For instance, polar aprotic solvents may facilitate the reaction at lower temperatures compared to nonpolar solvents.

Data Presentation and Experimental Protocols

Table 1: Example Temperature Screening Data for N-arylation of 4-Bromo-2-fluoroaniline with Aniline
EntryTemperature (°C)Time (h)Conversion (%)Yield of Product (%)Major Side Product (%)Observations
160241512< 1Very slow reaction
2801875702Good conversion, clean reaction
31001298925Faster reaction, slight increase in side products
41208857015Palladium black formation observed

Reaction Conditions: 4-Bromo-2-fluoroaniline (1 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL).

Detailed Experimental Protocol: High-Throughput Temperature Screening

This protocol describes a method for screening four different temperatures in parallel.

Materials:

  • Bromoaniline of interest

  • Arylamine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vials with stir bars

  • Multi-well heating block

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare stock solutions of the bromoaniline, palladium precursor, and ligand in the chosen solvent.

  • Reaction Setup (in an inert atmosphere glovebox):

    • To each of four reaction vials, add the appropriate amount of base.

    • Add a stir bar to each vial.

    • Dispense the bromoaniline stock solution into each vial.

    • Dispense the palladium precursor and ligand stock solutions into each vial.

    • Add the arylamine coupling partner to each vial.

    • Add additional solvent to reach the desired final concentration.

    • Seal the vials tightly with screw caps.

  • Reaction Execution:

    • Place the vials in a pre-heated multi-well heating block set to four different temperatures (e.g., 70°C, 85°C, 100°C, 115°C).

    • Stir the reactions for a set amount of time (e.g., 12 hours).

  • Work-up and Analysis:

    • Allow the reactions to cool to room temperature.

    • Quench the reactions by adding a small amount of water.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the crude product by LC-MS or ¹H NMR to determine the conversion and yield for each temperature.

Visualizing Reaction Optimization

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the N-arylation process, each of which can be influenced by temperature.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Off-Cycle Pathway Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd(0)L_n->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination R₂NH, Base Decomposition Catalyst Decomposition (e.g., Pd Black) Oxidative_Addition->Decomposition High Temp. Reductive_Elimination Reductive Elimination (Ar-NR'R" formation) Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product (Ar-NR₂) Reductive_Elimination->Decomposition High Temp.

Caption: The Buchwald-Hartwig catalytic cycle and temperature-induced catalyst decomposition pathway.

Diagram 2: Troubleshooting Logic for Temperature Optimization

This flowchart provides a logical path for diagnosing and solving temperature-related issues in your N-arylation reaction.

Troubleshooting_Flowchart start Start N-Arylation (e.g., 80-100 °C) check_yield Is Yield > 80%? start->check_yield low_yield Low Yield or No Reaction check_yield->low_yield No success Reaction Optimized check_yield->success Yes increase_temp Increase Temperature (10-15 °C increments) low_yield->increase_temp side_products Significant Side Products? lower_temp Lower Temperature side_products->lower_temp Yes side_products->success No check_decomposition Palladium Black Formation? increase_temp->check_decomposition check_decomposition->check_yield No change_catalyst Change Ligand/Catalyst System check_decomposition->change_catalyst Yes lower_temp->check_yield change_catalyst->start success->side_products

Caption: A decision-making flowchart for troubleshooting temperature in N-arylation reactions.

References

  • Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • OUCI. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. OUCI. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Singleton, D. A., & Blackmond, D. G. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. (n.d.). Optimization conditions for synthesis of P1. a. ResearchGate. [Link]

  • Sotoudeh, M., Mansoori, Y., Ghahramani, F., & Bezaatpour, A. (2020). Optimization of the N-arylation reaction conditions. ResearchGate. [Link]

  • AIDIC. (n.d.). Expanding the applicabilty of Buchwald-Hartwig amination by employing additives: screening, kinetics and mechanistic studies. AIDIC. [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. [Link]

  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal. [Link]

  • Royal Society of Chemistry. (2022). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry. [Link]

  • PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed. [Link]

  • Royal Society of Chemistry. (2013). Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2020). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. [Link]

  • PubMed. (2016). N-Arylation of Tertiary Amines under Mild Conditions. PubMed. [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Unchained Labs. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for O-Arylation of. ResearchGate. [Link]

  • ResearchGate. (2025). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS Publications. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. (2017). Practical High-Throughput Experimentation for Chemists. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • PubMed. (2009). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. PubMed. [Link]

  • PubMed. (2015). Metal-free N-arylation of secondary amides at room temperature. PubMed. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Metal-Free N-Arylation of Secondary Amides at Room Temperature. ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Mitigate Dehalogenation in Cross-Coupling Reactions of Bromo-Fluorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dehalogenation side reactions when working with bromo-fluorobenzoate substrates. As electron-deficient aryl halides, these compounds are particularly susceptible to hydrodehalogenation, leading to reduced yields and complex purification profiles. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with bromo-fluorobenzoates?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your bromo-fluorobenzoate is replaced by a hydrogen atom. This results in the formation of a fluorobenzoate byproduct, diminishing the yield of your desired cross-coupled product and complicating downstream purification. Bromo-fluorobenzoates are particularly prone to this side reaction due to the electron-withdrawing nature of both the fluorine and the ester functionalities, which makes the aryl halide more susceptible to certain undesired catalytic pathways.

Q2: What is the primary mechanistic cause of hydrodehalogenation in palladium-catalyzed reactions?

A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This reactive intermediate can arise from several sources, including the solvent (e.g., alcohols), the base (especially alkoxides), or trace amounts of water in the reaction mixture.[1][2] Once formed, the Pd-H species can participate in a competing reductive elimination pathway with the aryl group coordinated to the palladium center, yielding the dehalogenated arene and regenerating the Pd(0) catalyst. For fluorinated substrates, it has been shown that significant hydrodehalogenation can occur even before the formation of the Ar-Pd(II)-Br complex, with water being a potential hydrogen source.[1][2][3]

Troubleshooting Guide: Reaction-Specific Strategies

This section provides targeted advice for common cross-coupling reactions where dehalogenation of bromo-fluorobenzoates is a prevalent issue.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for C-C bond formation, but the choice of reaction parameters is critical when using electron-deficient substrates like bromo-fluorobenzoates.

Issue: Significant formation of fluorobenzoate byproduct.

Troubleshooting Workflow:

start High Dehalogenation in Suzuki Coupling ligand Evaluate Ligand Choice start->ligand base Optimize Base ligand->base Bulky, electron-rich ligands (e.g., SPhos, XPhos) suppress dehalogenation solvent Assess Solvent System base->solvent Switch from strong alkoxides to weaker inorganic bases (e.g., K3PO4, Cs2CO3) temp Adjust Reaction Temperature solvent->temp Use aprotic solvents (e.g., Dioxane, Toluene) Minimize alcohol co-solvents boron Consider Boron Reagent temp->boron Lower temperature (e.g., 80-90 °C) Monitor for completion protocol Implement Optimized Protocol boron->protocol Ensure high purity of boronic acid/ester to ensure rapid transmetalation

Caption: Troubleshooting workflow for Suzuki coupling.

In-depth Explanation:

  • Ligand Selection: The ligand is paramount in controlling the outcome. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are highly effective.[4] These ligands promote the desired reductive elimination of the cross-coupled product over the competing hydrodehalogenation pathway by sterically shielding the metal center and accelerating the productive steps of the catalytic cycle.

  • Base Selection: Strong alkoxide bases (e.g., NaOtBu) can be a source of palladium-hydride species through β-hydride elimination. Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often mitigates this side reaction.

  • Solvent System: Alcoholic solvents can be oxidized by the palladium complex to generate Pd-H species. Whenever possible, utilize aprotic solvents like dioxane or toluene. If a co-solvent is necessary for solubility, minimize the amount of water or alcohol used. Rigorously dried and degassed solvents are crucial.

  • Temperature Control: Elevated temperatures can accelerate the decomposition of the catalyst and promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C) and to monitor the reaction closely to avoid prolonged heating after completion.

Recommended Protocol for Suzuki Coupling of a Bromo-fluorobenzoate:

This is a general starting point and may require optimization for your specific substrate.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-fluorobenzoate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ / SPhosPromotes reductive elimination, minimizes dehalogenation.
Base K₃PO₄ or Cs₂CO₃Weaker, non-hydride donating base.
Solvent Toluene or DioxaneAprotic, minimizes Pd-H formation.
Temperature 80-100 °CBalances reaction rate and catalyst stability.
Buchwald-Hartwig Amination

Similar to Suzuki coupling, the Buchwald-Hartwig amination of bromo-fluorobenzoates can be plagued by hydrodebromination.

Issue: Formation of fluorobenzoate and low yield of the desired arylamine.

Troubleshooting Strategies:

  • Ligand Choice is Critical: As with Suzuki couplings, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally superior for these challenging substrates. They accelerate the C-N bond-forming reductive elimination, outcompeting the dehalogenation pathway.

  • Base Optimization: While strong bases like NaOtBu are often used, they can promote dehalogenation. Consider screening weaker bases such as K₃PO₄ or Cs₂CO₃, especially if significant dehalogenation is observed.

  • Solvent and Temperature: Aprotic, non-polar solvents like toluene or dioxane are preferred. Running the reaction at the lowest effective temperature (often around 100 °C) can help suppress side reactions.

Recommended Protocol for Buchwald-Hartwig Amination of a Bromo-fluorobenzoate:

This protocol is adapted from procedures for similar electron-deficient aryl bromides and should be optimized.[4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.4-4.8 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 2.0 equiv), the bromo-fluorobenzoate (1.0 equiv), and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures described for the Suzuki coupling.

Grignard Reactions

The formation of a Grignard reagent from a bromo-fluorobenzoate is challenging due to the presence of the ester functionality, which can react with the Grignard reagent. Dehalogenation is less of a concern during the coupling step, but issues can arise during the formation of the organometallic reagent itself.

Issue: Low yield of the Grignard reagent and formation of side products.

Alternative Strategy: Br/Mg Exchange

For functionalized and sensitive substrates like bromo-fluorobenzoates, a bromine-magnesium exchange reaction using a "Turbo-Grignard" reagent like i-PrMgCl·LiCl is often a superior alternative to the classical method with magnesium turnings. This method proceeds under milder conditions, often at low temperatures, which helps to preserve the ester group.

Workflow for Br/Mg Exchange:

start Grignard Formation Issues anhydrous Ensure Strictly Anhydrous Conditions start->anhydrous exchange Utilize Br/Mg Exchange anhydrous->exchange Classical Grignard fails with ester functionality temp Maintain Low Temperature exchange->temp Use i-PrMgCl·LiCl addition Slow Addition of Exchange Reagent temp->addition Typically -20 °C to 0 °C use Use Grignard Reagent Immediately addition->use success Successful Grignard Formation use->success

Sources

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated aromatic compounds. For researchers in pharmaceuticals, agrochemicals, and materials science, the increasing prevalence of these molecules brings with it a distinct set of purification hurdles.[1] The introduction of fluorine atoms into an aromatic system dramatically alters its physicochemical properties, impacting everything from intermolecular interactions and solubility to volatility and chromatographic behavior.[2][3]

This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification strategies. We will delve into common problems, offer detailed troubleshooting protocols, and provide answers to frequently asked questions, all grounded in established scientific literature.

The Fluorine Factor: Why are these compounds so challenging?

The unique properties of the carbon-fluorine bond are at the heart of the purification difficulties. The C-F bond is the strongest single bond in organic chemistry, making fluorinated compounds highly stable and often chemically inert.[4] However, it's the high electronegativity of fluorine (the most electronegative element) and its low polarizability that create a complex interplay of intermolecular forces, which are often counterintuitive.[5][6][7]

Here's a breakdown of the core challenges:

  • Altered Polarity and Intermolecular Interactions: While the C-F bond is highly polar, the overall molecular dipole of a fluorinated aromatic compound can be small, leading to unexpected solubility and chromatographic retention behavior. Fluorine is a poor hydrogen bond acceptor, which further complicates its interaction with polar solvents and stationary phases.[5]

  • Co-elution with Non-fluorinated Analogs: The similar polarities and sizes of fluorinated compounds and their non-fluorinated counterparts can make chromatographic separation extremely difficult.[8]

  • Volatility and Sample Loss: The weak intermolecular forces often result in low boiling points and high vapor pressures, leading to significant sample loss during solvent removal and other purification steps.[8][9]

  • Azeotrope Formation: Fluorinated compounds can form azeotropes with common solvents, making separation by distillation challenging.[9]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with fluorinated aromatic compounds.

Q1: I'm starting a purification of a novel fluorinated aromatic compound. Where should I begin?

A1: A logical starting point is to first assess the compound's basic physicochemical properties: polarity, solubility, and volatility.[10]

  • For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is an excellent initial choice. Begin with a standard C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid or TFA).[10]

  • For highly polar, water-soluble compounds: Consider Hydrophilic Interaction Chromatography (HILIC).[10]

  • If dealing with a complex mixture or isomers: A fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) can offer unique selectivity.[11][12]

Q2: My fluorinated compound is showing poor peak shape (tailing) in reversed-phase HPLC. What's happening?

A2: Poor peak shape, particularly tailing, often points to secondary interactions between your analyte and the stationary phase.[10] For fluorinated aromatics, this can be due to:

  • Interaction with Residual Silanols: The polar C-F bonds can interact with acidic silanol groups on the silica backbone of the stationary phase.

  • Ionic Interactions: If your compound has ionizable groups, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[10]

Solutions to consider:

  • Use a well-end-capped column to minimize silanol interactions.[10]

  • Adjust the mobile phase pH.[10]

  • Add a mobile phase modifier like trifluoroethanol (TFE), which can modulate interactions with the stationary phase.[13]

Q3: Why does my fluorinated aromatic compound have a lower boiling point than its non-fluorinated parent compound?

A3: This is a common and often unexpected property. While the C-F bond is highly polar, the fluorine atom's electron cloud is tightly held and not easily polarized.[5] This leads to weaker intermolecular van der Waals forces (specifically, London dispersion forces) compared to the more polarizable C-H or C-Cl bonds. These weaker overall intermolecular forces result in a lower boiling point.[5][9]

Q4: What is "fluorous" chromatography and when should I use it?

A4: Fluorous chromatography is a specialized technique that leverages the unique property of highly fluorinated compounds to dissolve preferentially in fluorinated solvents.[14] It's particularly useful for:

  • Separating fluorinated compounds from non-fluorinated ones: A fluorous stationary phase will strongly retain highly fluorinated molecules, while non-fluorinated compounds elute quickly.[11]

  • Purifying reaction mixtures using fluorous tags: A non-fluorinated molecule can be temporarily "tagged" with a highly fluorinated group. After the reaction, the tagged product is easily separated from non-tagged reagents and byproducts using fluorous solid-phase extraction (FSPE).[11][14]

Troubleshooting Guide: Chromatography

Chromatography is the workhorse for purifying fluorinated aromatic compounds. However, their unique properties often lead to challenging separations. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Poor Separation or Co-elution of Fluorinated Isomers or Analogs

Symptoms:

  • Overlapping or unresolved peaks in your chromatogram.

  • Fractions containing a mixture of your desired product and impurities of similar structure.

Causality: Standard C8 or C18 reversed-phase columns separate primarily based on hydrophobicity. Fluorinated compounds can have very similar hydrophobicities, leading to poor resolution.[1]

Workflow for Optimizing Selectivity

Caption: Decision tree for improving chromatographic separation.

Step-by-Step Protocol for Method Development:
  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[10] These solvents have different dipole moments and hydrogen bonding capabilities, which can change their interaction with both the analyte and the stationary phase.

  • Introduce a Fluorinated Mobile Phase Additive: Adding a small percentage of a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) to the mobile phase can dramatically enhance the separation of fluorinated compounds, even on a standard C8 or C18 column.[13] The TFE can adsorb to the stationary phase, creating a "fluorine-friendly" environment that improves interaction and selectivity.[13]

  • Switch to a Fluorinated Stationary Phase:

    • Pentafluorophenyl (PFP) Phases: These phases are excellent for separating aromatic compounds, especially those that are halogenated.[12][15] They offer multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[15]

    • Tridecafluoro (TDF) Phases: These phases have a higher fluorine content and are more selective towards highly fluorinated molecules. The retention increases with the fluorine content of the analyte.[11]

Stationary PhasePrimary Interaction MechanismsBest Suited For
C18 (Octadecylsilane) HydrophobicGeneral-purpose reversed-phase
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Charge-TransferAromatic, positional isomers, halogenated compounds[15]
TDF (Tridecafluoro) Hydrophobic, FluorousHighly fluorinated compounds, separation based on fluorine content[11]

Table 1. Comparison of common stationary phases for fluorinated aromatic compound purification.

Problem 2: Sample Loss During Solvent Removal

Symptoms:

  • Low recovery of the purified product after evaporation of chromatography fractions.

  • Inability to obtain a solid product, even after extensive drying.

Causality: Fluorination often lowers a compound's boiling point.[9] Aggressive solvent removal techniques (high vacuum, elevated temperature) can lead to the co-evaporation of your product with the solvent.[8]

Protocol for Gentle Solvent Removal:
  • Use Low Temperatures: Always perform solvent removal at or below room temperature. Use a rotary evaporator with a water bath, but do not heat it.

  • Efficient Condensing: Employ a high-performance condenser and a cold trap cooled with a dry ice/acetone or liquid nitrogen bath. This is critical for trapping volatile compounds.[8]

  • Control the Vacuum: Avoid using a high-vacuum pump if possible. A water aspirator or a diaphragm pump provides a gentler vacuum. For extremely volatile compounds, consider distillation at atmospheric pressure if the boiling point allows.[8]

  • Consider a Kugelrohr Apparatus: This apparatus is excellent for short-path distillation of small quantities of volatile compounds under vacuum, minimizing sample loss.[8]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but it is highly dependent on the compound's solubility profile.[16][17]

Problem: Compound "Oils Out" Instead of Crystallizing

Symptoms:

  • Upon cooling, your compound separates as a liquid layer instead of forming solid crystals.

Causality: This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound.[18] The compound melts in the hot solvent and, upon cooling, separates as a supercooled liquid. High concentrations of impurities can also disrupt the crystal lattice formation.[18]

Workflow for Troubleshooting Oiling Out

G start Compound 'Oils Out' check_bp_mp Check Solvent BP vs. Compound MP start->check_bp_mp bp_too_high Solvent BP > Compound MP check_bp_mp->bp_too_high bp_ok Solvent BP < Compound MP check_bp_mp->bp_ok change_solvent Choose Lower Boiling Solvent bp_too_high->change_solvent slow_cool Ensure Slow Cooling bp_ok->slow_cool two_solvent Use Two-Solvent System (Add anti-solvent dropwise) slow_cool->two_solvent If still oils out

Caption: Troubleshooting guide for when a compound oils out during recrystallization.

Step-by-Step Protocol to Prevent Oiling Out:
  • Choose a Lower Boiling Point Solvent: Select a solvent with a boiling point significantly lower than your compound's melting point.[18]

  • Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages the formation of oils or amorphous precipitates rather than ordered crystals.[17][18]

  • Use a Two-Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, while the solution is warm, add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. This brings the solution to its saturation point at a lower temperature, often promoting crystallization.[18]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[18]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[18]

Purity Assessment

After purification, it is crucial to accurately assess the purity of your fluorinated aromatic compound.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is standard, but ¹⁹F NMR is particularly powerful for these compounds. It provides information on the number of unique fluorine environments and can reveal the presence of fluorinated impurities.[19]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques, especially when coupled with a mass spectrometer (MS), are excellent for determining the percentage of purity and identifying any remaining impurities.[20][21]

  • Combustion Analysis: For elemental analysis, specialized methods may be required to ensure the complete conversion of covalently bound fluorine to fluoride ions for accurate quantification.[22] This can involve techniques like oxygen flask combustion or reductive cleavage with sodium biphenyl.[22]

By understanding the unique chemical nature of fluorinated aromatic compounds and employing a systematic, principle-based approach to troubleshooting, you can overcome the challenges they present and achieve your desired level of purity.

References
  • Technical Support Center: Purification of Volatile Fluorinated Compounds - Benchchem. 8

  • Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds - Benchchem. 1

  • Working with fluorinated silica phases - SiliCycle. 11

  • Technical Support Center: Purification Strategies for Polar Fluorinated Compounds - Benchchem. 10

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. 13

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. 12

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. 15

  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - PMC - NIH. 19

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective - ResearchGate. 5

  • Intermolecular forces - Chemistry LibreTexts. 6

  • Polarity and Intermolecular Forces - Chemistry LibreTexts. 7

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. 20

  • How To: Purify by Distillation - University of Rochester. 9

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem. 18

  • Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. 21

  • Organofluorine chemistry - Wikipedia. 14

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. 2

  • Evaluation of analytical methods for fluorine in biological and related materials - PubMed. 22

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. 16

  • RECRYSTALLIZATION - Chemistry LibreTexts. 17

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. 4

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design - PubMed. 3

Sources

Technical Support Center: Synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-bromo-6-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield and/or Incomplete Bromination

Question: My bromination of methyl 2-amino-6-fluorobenzoate is resulting in a low yield of the desired product, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the bromination of methyl 2-amino-6-fluorobenzoate is a common issue that can often be traced back to the activity of the brominating agent and the reaction conditions. The starting material, an aniline derivative, is an electron-rich aromatic compound, making it susceptible to electrophilic aromatic substitution. However, the regioselectivity and completeness of the reaction are highly dependent on the chosen methodology.

Potential Causes and Solutions:

  • Insufficiently Reactive Brominating Agent: While elemental bromine can be used, it can lead to over-bromination and handling difficulties. N-Bromosuccinimide (NBS) is a milder and often more selective reagent for the nuclear monobromination of reactive aromatic compounds.[1][2] If you are already using NBS and observing low conversion, the issue might be related to the solvent or the presence of radical inhibitors in your starting material or solvent.

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity and rate of bromination.[1][2] For the bromination of anilines, polar aprotic solvents like N,N-dimethylformamide (DMF) can enhance the reaction rate. A study on the bromination of meta-substituted anilines with NBS showed that solvent choice can be tuned to favor the desired isomer.[1][2]

  • Reaction Temperature: Bromination reactions are typically exothermic. Running the reaction at too low a temperature can lead to a sluggish reaction, while too high a temperature can promote side reactions and decomposition. A common approach is to add the brominating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.

  • Purity of Starting Material: Impurities in the methyl 2-amino-6-fluorobenzoate can interfere with the reaction. Ensure your starting material is pure before proceeding with the bromination.

Workflow for Optimizing Bromination:

Caption: Troubleshooting workflow for low bromination yield.

Issue 2: Formation of Regioisomers

Question: I am observing the formation of an isomeric impurity along with my desired this compound. How can I control the regioselectivity of the bromination?

Answer:

The formation of regioisomers is a classic challenge in electrophilic aromatic substitution on substituted benzene rings. In the case of methyl 2-amino-6-fluorobenzoate, the directing effects of the amino, fluoro, and methoxycarbonyl groups must be considered. The strongly activating and ortho-, para-directing amino group will dominate, but the steric hindrance from the adjacent methoxycarbonyl group and the deactivating effect of the fluorine atom will influence the position of bromination.

Controlling Regioselectivity:

  • Directing Group Influence: The amino group (-NH2) is a powerful activating and ortho-, para-directing group. The fluorine atom is deactivating but also ortho-, para-directing. The methoxycarbonyl group (-COOCH3) is a deactivating and meta-directing group. The position para to the amino group is the most electronically favored position for electrophilic attack.

  • Steric Hindrance: The position ortho to the amino group is sterically hindered by the adjacent methoxycarbonyl group, making substitution at this position less likely.

  • Solvent Choice: As mentioned previously, the solvent can play a crucial role in regioselectivity. In polar solvents, the electron-donating NH2 group can be more effectively solvated, which can enhance its activating effect and favor the formation of the para-isomer.[1][2]

  • Catalysis: The use of certain catalysts can influence regioselectivity. For instance, copper-catalyzed oxidative bromination has been shown to be a practical method for the regioselective bromination of anilines.[3]

Table 1: Summary of Directing Effects

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH2C2ActivatingOrtho, Para
-FC6DeactivatingOrtho, Para
-COOCH3C1DeactivatingMeta
Issue 3: Hydrolysis of the Methyl Ester

Question: During my workup or purification, I am noticing the formation of 2-amino-4-bromo-6-fluorobenzoic acid, indicating hydrolysis of the methyl ester. How can I prevent this?

Answer:

Ester hydrolysis can occur under both acidic and basic conditions.[4][5][6] The workup and purification steps are critical junctures where this unwanted side reaction can happen.

Minimizing Ester Hydrolysis:

  • Acidic Conditions: Hydrolysis in acidic conditions is a reversible reaction.[6][7] To minimize it, avoid prolonged exposure to strong acids, especially at elevated temperatures. If an acidic wash is necessary, perform it quickly and at a low temperature.

  • Basic Conditions: Basic hydrolysis of esters is typically an irreversible process.[5][6] It is crucial to avoid basic conditions during the workup. If a basic wash is required to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and perform the extraction promptly at a low temperature.

  • Purification: During column chromatography, the silica gel itself is slightly acidic. Prolonged contact time on the column can lead to some hydrolysis. To mitigate this, consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[8][9] Alternatively, a quick filtration through a plug of silica gel might be sufficient for purification without significant hydrolysis.

Experimental Protocol: Neutral Workup Procedure

  • Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and purification of this compound.

Q1: What is the most effective method for purifying the final product?

A1: The choice of purification method depends on the nature and quantity of the impurities present.

  • Recrystallization: If the crude product is a solid and the main impurities have different solubilities, recrystallization can be a highly effective method for obtaining a pure product.[10][11][12] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] Common solvents to try for this type of compound include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: For mixtures containing impurities with similar polarities to the product, column chromatography is the preferred method.[13] Given that the product is an amine, which can interact with the acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to improve peak shape and recovery.[8][9] Alternatively, using an amine-functionalized silica column can provide excellent separation.[9]

Experimental Protocol: Column Chromatography of an Aromatic Amine

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel (e.g., 100-200 mesh) using the desired eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, while the direct bromination of methyl 2-amino-6-fluorobenzoate is a common approach, other strategies exist. One alternative involves starting with a pre-brominated precursor. For example, one could start with 4-bromo-2-fluoro-6-nitrobenzoic acid, convert it to the methyl ester, and then reduce the nitro group to an amine. This route can offer better control over regioselectivity but involves more synthetic steps.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. The chemical shifts, coupling constants, and integration of the peaks will provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be a characteristic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the final product. By using a suitable column and mobile phase, you can separate the desired product from any remaining starting materials, byproducts, or isomers.

References

  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. PubChem. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

Sources

Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions of Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromoanilines. As the field moves towards more sustainable and cost-effective synthetic methodologies, the reliance on traditional palladium catalysts is being challenged by promising alternatives, primarily those based on nickel, copper, and iron.[1][2] This guide is designed to provide practical, field-proven insights to help you navigate the unique challenges and opportunities presented by these alternative catalytic systems. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and supported by authoritative references.

Troubleshooting Guide

Low yields, incomplete conversion, and unexpected side products are common hurdles when transitioning to new catalytic systems. This section provides a structured approach to diagnosing and resolving these issues.

Common Issues & Solutions for Alternative Catalyst Systems
Problem Potential Cause(s) Recommended Solution(s) Catalyst System
No Reaction or Very Low Conversion 1. Inactive Catalyst: The active Ni(0) or Cu(I) species has not been generated, or the catalyst has been deactivated by oxygen.[3][4][5] 2. Poor Ligand Choice: The ligand may not be suitable for the specific coupling partners (e.g., too bulky or not electron-rich enough). 3. Incorrect Base: The base may be too weak to facilitate deprotonation of the amine or transmetalation, or it may be inhibiting the catalyst.[6][7]1. Ensure Inert Atmosphere: Use standard Schlenk techniques or a glovebox. Degas all solvents thoroughly.[8][9] Consider using a pre-catalyst or an in-situ reduction method to generate the active species.[10] 2. Screen Ligands: For Ni-catalyzed aminations, try electron-rich phosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHCs).[11] For Cu-catalyzed reactions, consider diamine or phenanthroline-type ligands.[12] 3. Screen Bases: Test a range of bases from inorganic (K₃PO₄, Cs₂CO₃) to organic (DBU, BTTP) or alkoxides (NaOtBu).[3][6] The optimal base is highly dependent on the specific reaction.[7]Ni, Cu, Fe
Low Yield of Desired Product 1. Suboptimal Temperature: The reaction may be too slow at lower temperatures or catalyst decomposition may occur at higher temperatures. 2. Transmetalation is Rate-Limiting: This is a known challenge, particularly for iron-catalyzed Suzuki couplings.[1][13][14][15] 3. Competitive Side Reactions: Homocoupling of the bromoaniline or the coupling partner can be a significant issue.1. Optimize Temperature: Screen a range of temperatures (e.g., 80-140 °C).[3] Microwave irradiation can sometimes improve yields and reduce reaction times. 2. Modify Nucleophile: For Suzuki couplings, consider converting the boronic acid to a more reactive boronate ester or potassium aryltrifluoroborate.[16] For Fe-catalyzed reactions, activation with an organolithium reagent may be necessary.[1][15] 3. Adjust Stoichiometry & Ligand: Use a slight excess of the coupling partner (e.g., 1.2-1.5 equiv).[3] A bulkier ligand can sometimes suppress homocoupling.Ni, Cu, Fe
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of Protic Impurities: Water or other protic sources can lead to the reduction of the bromoaniline. 2. Catalyst Pathway: Some nickel catalyst systems are known to favor reduction, especially with sterically hindered substrates.[10]1. Use Anhydrous Reagents: Ensure all reagents and solvents are rigorously dried. Use high-purity starting materials.[9] 2. Modify Reaction Conditions: Changing the ligand or solvent can sometimes disfavor the reduction pathway.Ni
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: In some Ni-catalyzed Suzuki reactions, the Ni(II) intermediate can aggregate, especially in the presence of hydroxide ions, forming inactive species.[17] 2. Inhibition by Base: Certain organic bases can bind to the metal center and inhibit catalytic activity.[6][7]1. Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., PCy₃) can prevent catalyst aggregation, though it may slow down the transmetalation step.[17] 2. Evaluate Base Concentration: The effect of base concentration can be non-linear. A kinetic analysis using ¹⁹F NMR (if applicable) can reveal if the base is inhibitory.[6][7]Ni
Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common issues in your cross-coupling experiments.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Initial Check Check_Inert->Start Issue Found (Fix & Retry) Check_Catalyst Is the Catalyst System Appropriate? Check_Inert->Check_Catalyst Conditions OK Screen_Ligands Screen Ligands (e.g., Phosphines, NHCs, Diamines) Check_Catalyst->Screen_Ligands Yes Reassess Reassess Substrate Compatibility & Reaction Scope Check_Catalyst->Reassess No Screen_Bases Screen Bases (e.g., Carbonates, Phosphates, Alkoxides) Screen_Ligands->Screen_Bases No Improvement Optimize_Temp Optimize Temperature & Concentration Screen_Ligands->Optimize_Temp Improvement Seen Screen_Bases->Optimize_Temp No Improvement Screen_Bases->Optimize_Temp Improvement Seen Success Successful Reaction Optimize_Temp->Success Improvement Seen Optimize_Temp->Reassess No Improvement

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why should I consider switching from a palladium catalyst to a nickel, copper, or iron catalyst for my bromoaniline coupling?

A1: The primary drivers for this shift are cost, sustainability, and toxicity.[1] Nickel, copper, and iron are significantly more earth-abundant and less expensive than palladium.[17] Furthermore, nickel catalysts exhibit unique reactivity, often enabling the coupling of challenging substrates or those with functional groups that are incompatible with palladium systems, such as certain phenol derivatives.[10][18]

Q2: My nickel-catalyzed reaction is very sensitive to air. How can I improve its robustness?

A2: The active Ni(0) species is readily oxidized. The best practice is to work under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.[9] Using air-stable Ni(II) pre-catalysts, such as NiCl₂(PCy₃)₂, is a highly effective strategy.[11] These pre-catalysts are reduced in situ to the active Ni(0) species at the start of the reaction, improving handling and reproducibility.

Q3: I am performing a Buchwald-Hartwig amination. How do I choose between a nickel and a copper catalyst?

A3: The choice depends on the substrate and desired reaction conditions. Nickel catalysts, particularly with bulky phosphine or NHC ligands, are often highly active and can couple a broad range of anilines and amines.[5] Copper-catalyzed aminations (Ullmann-type reactions) have seen significant improvements with modern ligands and can be advantageous for certain heteroaromatic substrates.[12][19] Copper systems can sometimes offer milder reaction conditions.[20] It is often beneficial to screen both metal systems during initial methods development.

Q4: For an iron-catalyzed Suzuki coupling, my reaction is not working. What is the most likely culprit?

A4: Mechanistic studies have shown that for many iron-catalyzed Suzuki couplings, the transmetalation step (transfer of the organic group from boron to iron) is the most challenging part of the catalytic cycle, not the initial activation of the aryl bromide.[1][13][14][15] To overcome this, ensure your base is appropriate and consider activating the boronic acid partner, for instance, by converting it to a lithium arylborate with an organolithium reagent prior to the reaction.[1][15]

Q5: What is the role of the base in these reactions, and why is it so critical?

A5: The base plays multiple crucial roles. In C-N couplings, it deprotonates the amine to form the active nucleophile. In Suzuki couplings, it activates the organoboron species to facilitate transmetalation. The choice of base can dramatically affect the reaction rate and even the catalytic pathway. For example, in some Pd- and Ni-catalyzed systems, soluble organic bases can bind to the metal center; depending on their binding properties, increasing the base concentration can either accelerate or inhibit the reaction.[6][7] Therefore, screening a variety of bases with different properties (e.g., K₃PO₄, NaOtBu, DBU) is a critical step in optimization.[21]

Key Catalytic Cycles & Mechanisms

Understanding the underlying catalytic cycle is essential for rational troubleshooting. Below is a generalized cycle for a cross-coupling reaction, applicable to Ni, Cu, and Fe systems with modifications.

Catalytic_Cycle M0 M(0)Ln (Active Catalyst) OA_Complex Ar-M(II)-Br(Ln) (Oxidative Addition) M0->OA_Complex OA_Label Oxidative Addition Transmetalation_Complex Ar-M(II)-R(Ln) (Transmetalation) OA_Complex->Transmetalation_Complex Trans_Label Transmetalation Transmetalation_Complex->M0 Ar-R RE_Label Reductive Elimination Product_Complex Ar-R (Product) Bromoaniline Bromoaniline (Ar-Br) Bromoaniline->M0 Nucleophile Nucleophile (R-Nu) Nucleophile->OA_Complex Base Base Base->OA_Complex

Caption: Generalized catalytic cycle for cross-coupling reactions (M = Ni, Cu, Fe).

Detailed Experimental Protocols

These protocols serve as a validated starting point. Optimization may be required for your specific bromoaniline and coupling partner.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl bromide with phenylboronic acid using an air-stable Ni(II) pre-catalyst.[8][11]

Materials:

  • Bromoaniline derivative (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • NiCl₂(PCy₃)₂ (5 mol%, 0.05 mmol)

  • Potassium phosphate (K₃PO₄), finely crushed (3.0 mmol)

  • Anhydrous, degassed toluene or 2-Me-THF (5 mL)[11]

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk tube under an argon or nitrogen atmosphere, add the bromoaniline, phenylboronic acid, NiCl₂(PCy₃)₂, and crushed potassium phosphate.

  • Evacuate and Backfill: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene or 2-Me-THF via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots under a positive pressure of inert gas.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Buchwald-Hartwig (Ullmann) Amination

This protocol outlines a general procedure for the C-N coupling of a bromoaniline with a secondary amine using a copper catalyst.

Materials:

  • Bromoaniline derivative (1.0 mmol)

  • Secondary amine (e.g., morpholine) (1.2 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • L-Proline or a suitable diamine ligand (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed DMSO or dioxane (4 mL)

  • Oven-dried, sealable reaction tube with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction tube, add CuI, the ligand, the base, and the bromoaniline.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add the degassed solvent, followed by the secondary amine, via syringe.

  • Reaction: Tightly seal the tube and place it in a preheated oil bath at 100-130 °C. Stir vigorously for 18-36 hours.

  • Monitoring: Track the consumption of the bromoaniline using TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully unseal the tube. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by column chromatography.

References

  • The iron-catalysed Suzuki coupling of aryl chlorides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt6Warvq9XvyBPh15I6c7K8gY3l-LxaCV93CqqeLEfe3tmhrv0qu0ZtopGHhI0mkdnovXuX3XlfXP4e7278JlTDi3lgc903yl6left4X6iZGO_SAXZ5JZ3TXfyC-vzezRwOU_Fd_8yBdKq8M6ZEkTQ-R_M0MaQBRnhFpGnzjgTArxCkB78jUeJS-2shT1HUUlXGsgk4aA8Y8raYoS40zbPhpY=]
  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_3U4bIefPJJE_Y4VyXvX6QbjZNLcuWtBobQG87msLszfs_VF73KocpR8Hz1f7_P_Vs6Dgi4s5xcizFK_5qAT67Wv8nQrVJpNQbWAkxOVf3VMH1yfo2VynuRcwoWTUW757HO_z7Aw=]
  • The iron-catalysed Suzuki coupling of aryl chlorides | Catalysis | ChemRxiv | Cambridge Open Engage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE0BukP15w-qzpqD6VLEU9z8B2EC1orX4hRhNREaWVZKjhnka50A1aTWVNUBW2yeypBrEJ4wm_sopSW_AeZPAdI1qzs-7kMVeh3XfczzOw9v_OjL1kmiTPw-aaNLQ-Iip5Dfs6HQvPNPaXeHFo03GD7VYpfdIxF7NOvTyJy4tlZkGVdrUlJBrs]
  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4iU-LiWgr5KG1yMROgo8kDhEA-aCs4Lvo_NwzyN-tMa4ln6nnuYVP9c5szryH0mkiGxV3PCtTw--ohzMDDBvIbVs2T94W4OIF0Q3E4O239ee0HjHHeshegajNQTXQvKhMJM0lD7PGdymMVRUviz1LiDW9dcm9rWeCr0PBqYVgQG96XvgPfTZoyA_Hb3o5cuC8hJeLESKWGrzZjPiKWYKDDgQ=]
  • The iron-catalysed Suzuki coupling of aryl chlorides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvyT6wEWCuKp7rI9Q41oCvNYnXIv-CB600IdbROcTg_H7WYBI5IExzeT68qPoD7ZWLSQ5r0ztqfQLhim0UuArX0MI4rNrLQaS-CklM5XZuTP1uQgr7Vs6qz4k=]
  • The iron-catalysed Suzuki coupling of aryl chlorides - -ORCA - Cardiff University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_tP5XmD0v8wTnfJvHRUQqYFB5g_lACDh1GFSpU_cdKv1BXZ0FtJ9VQWcfvdTpu7xT4QovsfiO5ISDuvuvHsrMOD8Y9VNVYWZ5a3WXkhJtcKP4084bgwfe1gCA_mBpUvyau_cO7bts]
  • Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides - The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Fz61ZiZMRN3IRQi4BQKbHjMeAU0Axfmuv7YLoSXpdU-4JTE3F4n8DZnDXzxCKIhyXCPQzX43acIbKqKj4ub9xX8Vb25foYU6BbNXSu1aHnXQG1SOxNk-mSmya0f6TT-WQfUeyLmtHCai3pqxsOPH7b9hNL2bktN2]
  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpltYZs76H-SvNCyw-OhDaFNv0VsZmZEM40fhWFiyujCD8-AXpKgp5ENfht70aF0Pz7zi6bZl1mesHZjolMevp97ZRpDR6lc5qLbVov3IqtLGSZP8lm0WezoEKx3HZkiEb1V0i_nms4YysO4A=]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSVAPCfA1v_ziguA4gLch8H-t4v02CWYfPkOH8jiOm3IU-SznGSAsMdTqnzAzPQ0L7_dZzXREzcOpVJglGCTBTnXFyISKOJE7PA149nqglhWtHn_8b50UdWIYDLJRvHlEUQ-YbHrWHHgPxWcWT6eBd7aiOBdgIBEjcCjNQ7mjb6kY2TFys2S9NpKQGkjWJPAJ1LnWRyWPZSqqxs97e4NetYfyOoRs7cXlFI5BIPTREMIs1K-ExQDP2zuAOUdQH3PO56a5AdG50wA==]
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOtu79BlMr70lpzlZZT8RGrTDaOpK8bLjPBHk98K2OQ0n4Tofjo9tM7gG2vssMIQ2sJc0FYYeyCJ4ahgEoBf0S7LPkTnkL72DyWNeGQNRUF_cgrwv0u3zBshAYYRGWkpEjaa9kGeRPeSjr5I=]
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxazH2brCBXDx3cnmUajKZCGpXl0-EGK3mWJgsM8YKZeEabWDCnCohNyG3HcJkcSpJRTwSLP3nk6ij47RqKPMilJFlS93CydoIROBJGZW1W7jqNWA8D_riSMBUEkn0txIfPMjuhclkK6x_8E4ztOqYVqX7Fps-Ubui-rsBlBIJn81qXCQ1uD0lRf1M309x129hWv3AMsPLLztvFgXlV5o_f5cu7hlgXR4I1YNC1mNwU29LfuUFkCJn2w==]
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOsXBDEqRaLC8s4Xlj_vFRWZ1Y27LhV3Q03_-IEid0qN035WEoEaz3KYiLdmKcgQGXuVeJwxJgIt5KuccASVzmeYi8ybejoJuFNK-NIUZX-IJ5ZeUGmp5p5ELk8XaaTveaGr1PXqUSL-5mvxsA2yl0zFAd36FFKswwBtjTIp5ZJDAbKWlm303CVDNUuMZps-6nAZXGfk5N-VFfI5PuM2ChUBhU-D7jRbKrBNDo77dRmfZ3yw7Fe_k=]
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYJ8HFFHOELuszUGIrR5EV_Z7kGtLSv0_F1vZ7wFNIusPqE1Iv55__v2SkKc7n6pDz1PmvhcqqarHcQgFGUE-8ZVEtl6pGOcepkIbIvgGdj1FAHkDOcwItuBpEg0tlj1q9rZzMUY3TMaZ0T6xp4ChRpqii3Kk8NANZvMoI4IP7PA0GbV4xqig8BEd3CPLUUgbuO0mzh-J7JO2eWnJibK1yJOGlBWjF2fSKc5bjZ2UZWrLYJt-dyRHsPvo5_KC2olg=]
  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuKB5CdvVvdEw3d-sWtR4MVc93X5cfHt1JTkZCthaNOnxeLlBh_sJYnDkrQJIPDJNEjFPAah3s7xwoGGxizySRGib6SXWZK4ZsNt8IkEVTGQbPWkwOv6_JaQf-20hsaXpfTKnuOqRr3yMRoy-eBOwSkyp5RVtnzFyFnJ48SUCMuVBrfiz-LYPOTsk6AXAQz9JiZNlfp2qx1jUaBafs45oWpo8g6Ux8uP0=]
  • Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design | Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFGjJ-cvOSzGN_jFGX4-jnb537GCq0QFsT2VNiXiONjU4ZZWuBS_pIbo8rQDJ4Feyyyy4U8q0gTL1aNezFuFTTpFpRCpRP1XsL8pwd40gfVvIAIwzZhEhe-mQjEDXZC9nTpTZsJW37Qn9SRX1HlxOSsg1nAKqdU6M-xGbKDaF875levgROLVaXdd3m1KZQtIZ6MPYQsLfa9hWijWsTtl18XJbpB2mcPkQA5E-Iw561dczoyq_lxuWN21SwmpFXuTl17YqhwNtInmGnOfYC84-VoGHYA3-9hiQ=]
  • Pnictogens: Alternatives to metal-catalyzed cross-coupling - Chemistry | Illinois. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6ydHMO8oBwneq4YJfviv89aXHRigUuZ_3v8nfz4UdwupKKWJ_RHfrhGsOBPYKKaP-T2aVFHpv_G2UkgXs2ND8JgfvlsjyBKozIGG2MGldjhd1jdtdBWy4rXv92Y3WcDnPVgclG1TOaQn27xbENuC6HU1U4t9dC0xI88lw5IacQDNL9Y1RJmkxgW-z3-TB_47sU_tulA==]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWq-jFxehKvNqKGOycoqlBa6kkXgAq14cqxG6q0V6T-od-We6shTspknski13VKlU_D31LkwcbJ-xDxQUrJz_tzgI-E0_p6pmRDeKjyAKS9rTtHEHF1I7av_ybzIEwTeRhJ5b-X80wOQX4stztnL39B_SCk4IS01toinoEO5PuqGaxfg==]
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUnW-MZe4_SVfnDTO2FtWGzSWBIMiRhBy5bItqADgr4oJpAMP1Mq8-63Er6CrEquuWWotwPkFdhkdcnS97kk5rwE3GtLppBSP7dX_uny-YT7zMhRCwYyXCJe1WRlenJ7WJI6Oj9v7KNbYaxwfXJb4t]
  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIKtULXfOSPeBRlIuG7Y607jH38zstJAPQVr-i3B_KGO0wH-bCmeuMVW6aRpNhmSyeViMI_8ByhgMi6jZIb1Rt4-LM0hpfjZrd_ovn2ucPba_DTTfniI44ZtFqiZl8qWWwdNXQaZ1jX9rU7oY=]
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr408UDrfX1vO7AglM52y3QZmELwWEuzdp8GwfW-s4KOgMHcTvoPwqmqTUla-JhfCKCkkDICortWP_5EQ6Gb7wPjr38zyW25j1S0dNOyTr6eo4dopYewfSK3TQuaLiMObx7yvwGfGNm28cCjDaQMXtYh0bHIg7utl8AHIQ8LxxEW0Q9dlL6hDoXVJiqIy0rHs-WxBRPYbh0z5aEL4bNT1q32ydEBPcV92YS6SH-BZiITwck2AYTnH9EBby25OaXgFrAA==]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUPKKd4RPS4E_ZUHdRXQ_BnB56x-7F4whkWWblSO_vK7szgtbKaqycPFQIjURXPMKyfDt8flghyY8DvfuWUBQhD03s-79HlOquSM7YdK4heCDqydp9do6YxrYbgreGRA==]
  • (PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3qHZRr9836_46ViG3r5gkAC_IRjR4oTvcZjnl9q-qYLGhyWutS2Rco8vf3_Psn5fWKsCo8YucwGP3qXi1cHFlrOmGJYeqzGilmywZA7Rbm1T--c1xIm22EjsiRomft61y-vLKR_WKkhEyzuKBXUhguJ-K29EQGxpuOgDMWdqw2MSFz9MGEgGEDOv17VI8WAF3nllYjSAx3WjZfd7kuFW43YS6ipkh_oeDIE2yRwtYzJUg1DdhxnsfoQcZ25PuBF7vIlC_nyv9vIZBxSVyDw4K7qwWHVua80YAREZPYolGG520tlrawXiXrpZl0ofbVgXZNAND6A==]
  • Copper's Contribution to Amination Catalysis - PMC - NIH. [https://vertexaisearch.cloud.google.
  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOw0rZ6fjmHo89qXhPITj2ZU5emE0OVXg-EysCa78PqGEEF2ZOeZNl-9Bmd14JwqebY8SZftBriMFEqOOk4J-tLMyGx3jmqakpyiVMPhl-_qXDU6eyg1eBULuI141KvqT2TcOIf1L4cd_WJdNA]
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE67VepQg5Sm0jwoZp0-hW3NoetE9mCciAH1iITJ2RnCTUBEBdQX1mt59cFIZEUjoNiJ2FxB7dxqRrI8-ZCMedWYXpa7r2-FqndpoVbdX52AYKC_Yr_RXv9kfingFaj7eAc1R2zFdIH8Lvx34SP-Ir0Hxb_KSlMog==]
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnX9js_56fpWG9aoHtRv8hRmByrfgO44NBCEl0Xndadiw_Q2sF3FqPz88yFHuwFz8Kcm2XfxVt-ffrGsop7rygsyrJCquXTGx2zb78z48cNP-7VCMn5ZXxejAjNCqb18pYzqXb7eB0mn0rVcfB6QNhSJgXah0FKKSMcsbimWjyTZ_QmlHvGTKw8yuvp8yyIDGShCF6fKzJsX7fitLr8p_3V_LD3iNAISebV6g=]
  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions - Squarespace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNYcPhk4xufdRBuX5ZcfC7QF1mbhFwzLPGCYu48m9z5kZ_VRpDW9iQ2jw_Ko1ID7xhaLl4zS3uHRnTlJj0UEmCQFCYZ7pH3ZRNHA-TwEyIUKJtlIe59aXZrlJlyQR36l80ScWUpN-RYcyUgmdNQH0XKiG4VsaRljnggbAHMePUOEny56vOQP9eohRwg9wfk88kCL6D9yUWJkN30e7Mc2xysVVHK1Vcb7oenZnKX3023tojNdeIcn18vbW7Jg==]
  • An Adventure into Nickel Cross Coupling Chemistry! - Baran Lab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2W3EgLZRpXqA8MADeoT58NLBboThGDG9nIdXWr3zjE1HQsMXU7GQmLpRA1GhC4oWEKShMu6moQ2ugfed7VwTUJv9W_RqaizzYgo6OdPZAlp8JO31LB6W4Cg_arajLkKmUTIC8tiCUr2KwZ6IgK2jYegkYYtV86j4jEgoBF5qJQFzD]
  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights - University of Wisconsin–Madison. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTiHDgVqptPZfqSruLbsEcT6DDGx4ETCHdsNfFEiOWsH-t1S4g73JyV8pH1YqnVjvKfJ4bWgiyHCaXAM83TmiAtlQtWnqdHUM_S_nHMYv7k90MWhRPwXdNm-vpJ21Sby8v983jWcMkIgEXla9sKQIFLtnpqMHml-4AqIr7Y79f50Ag]
  • Recent progress in copper-catalyzed electrophilic amination - Catalysis Science & Technology (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP2Mkr3y5mIBYdEKDIiTthJ8Qwi8vHhqGLmg1vNaQf4o5ISc3Sb3nwUjssWqy-EVs_Z9w9TaXKkCuVhYQSbK_C2GrDHE3dBCb4xUgCckpQ5vf07pyfU_RYpsFNHLlkx92iy4CHmUDAYBGDYnHQhdmjN75TGCY7nn2V-tU7]
  • Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5bs5wlMNUaGsYRiYnP_YMs7S-tFF-Se95yYldHE7O0eWKMgeSoU_gEm-e9GqCRLbqvqPqSZY4XTOKKiZW8GIIXMF-fLOSxpU_uhpTNhbco-fozV4uXCj5RWGlfEvRF36VPXgs]
  • Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqSgSLf7h7-8H5YiS0iuuA-tgQEfWtnycX3JYrPNCiUEhiF7tYe-xznTjmGYh0LWDYcePbcoi3v1Aiz4PtUjqP1lPUcBHhNMP_icanYE_ryunqtxZI8Lkr57D6Od-maN-MTQ==]
  • Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C-O Bond Activation - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJJ-UDxilcUWDCkPk5_KcyvjdEHaZmqr413PLYojGJLlQ00ZWYcBLgDBNtkGqy2kX3uomZmBN9VtwAo4dwjoGvbNxe1kFg-yJSwd9kbhZnvAPb5t0Bm5nQmGWW7VhwYw7MZ21n]
  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Com- plexes Inform Mechanism in Modern Cross-Coupling Reactions - ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkBwBXDVbAYO2DDXZLWOi8nR8kiEuxvFUhyqVyxhzp2i-WUeGKdBH8PURCcR3LloBr5UyT3k-rcLCY3gKjyDyvUcCxgOylWSSYWwsnhpDg8ZmHAK8hqQPNKHMPyYXj73UlQywDa3YJ846P-L_UdJ_aQotKNuOEhIqpb2IklQq3Y14P4tEValzv-AxJZt-pANzsb3uo-Jch_Z-6imoIkiSk_EKdW2TSssomrvkqvi0FMXzZkB5OImnRk4EKaAW29t6MakI8hs6kswRuBvQbWWySkanQbBz6fIFZtCgmu9e3fuVUe-R4zMuPSh-JUcIhliw04CGrOrxW_YC_7Ehza96qTjeqsFYoRjVIAsrEqMGcZO_gF1HpCoTqhjz7EfRzxpADVdpl3v73fb0=]
  • Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-d-K5lsrmoQb-3JX2vHhVWA4Gzc4-varHvNOc2fS6BkvJZQriFGQYvfqm0UhjOTJ4Iy-T2NkFb4Fs3Ij42jlyzMP_GQ2vRowxmP2Fxwucwi6EROSgnCXD1_5m7v4P8iAokYGJ]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale synthesis of aminobenzoates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the inherent thermal hazards associated with these exothermic reactions. Our goal is to equip you with the knowledge and tools to ensure process safety, scalability, and success in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the management of exothermic reactions during aminobenzoate synthesis.

Q1: What is a thermal runaway and why is it a primary concern in aminobenzoate synthesis?

A1: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. It occurs when the heat generated by the reaction surpasses the rate of heat removal from the reactor.[1] This excess heat raises the temperature of the reaction mixture, which in turn accelerates the reaction rate, leading to a dangerous cycle of escalating temperature and pressure.[2][3] In the synthesis of aminobenzoates, which often involves highly exothermic steps like esterification or amidation, a thermal runaway can lead to violent boiling of solvents, over-pressurization, and potentially catastrophic reactor failure, resulting in explosions and the release of toxic materials.[4][5]

Q2: How does scaling up my aminobenzoate synthesis from the lab to a pilot plant increase the risk of a thermal runaway?

A2: Scaling up a chemical process significantly increases the risk of a thermal runaway due to fundamental changes in heat transfer dynamics.[6] The heat generated by the reaction is proportional to the volume of the reactants (which increases cubically), while the ability to remove heat is dependent on the surface area of the reactor (which increases squarely).[7] This disparity means that heat dissipation becomes less efficient at larger scales. A reaction that is easily managed in a laboratory flask can become dangerously exothermic in a large reactor if the cooling capacity is not appropriately scaled.[6][7]

Q3: What initial steps should I take to evaluate the thermal hazards of a new aminobenzoate synthesis route?

A3: A thorough reaction hazard assessment is crucial before any scale-up.[8] This should include:

  • Literature Review: Investigate known hazards associated with the specific aminobenzoate, reactants, intermediates, and solvents.

  • Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition of your starting materials, intermediates, and final product.[9][10]

  • Reaction Calorimetry (RC): Conduct the synthesis in a reaction calorimeter (like an RC1) to precisely measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your intended process conditions.[9][10][11] This data is essential for safe scale-up.

Q4: What is the Maximum Temperature of the Synthesis Reaction (MTSR) and why is it a critical safety parameter?

A4: The Maximum Temperature of the Synthesis Reaction (MTSR) is the highest temperature the reaction mixture would reach in the event of a complete cooling failure, assuming all the accumulated, unreacted reagents react adiabatically.[12] It is a cornerstone of chemical process safety for semi-batch reactions.[12] If the MTSR is high enough to initiate a secondary decomposition reaction, a catastrophic thermal runaway is highly probable. Therefore, understanding and controlling the MTSR is paramount for safe process design.

Q5: How can solvent selection help in managing the exotherm of my aminobenzoate synthesis?

A5: The choice of solvent plays a significant role in thermal management. Key properties to consider are:

  • Heat Capacity: A solvent with a high heat capacity can absorb a larger amount of heat for a given temperature increase, acting as a thermal buffer.

  • Boiling Point: A higher boiling point provides a wider and safer operating temperature range and can help prevent pressure buildup from solvent evaporation.

  • Thermal Conductivity: A solvent with good thermal conductivity will improve heat transfer to the reactor's cooling jacket.

For instance, while common esterification solvents like ethanol are often used, for highly exothermic processes, a higher boiling point solvent with a good heat capacity might be a safer choice.[7]

II. Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your large-scale aminobenzoate synthesis.

Guide 1: Unexpectedly High Exotherm During Reactant Addition

Symptom: The reactor temperature is rising much faster than predicted during the addition of a reactant (e.g., adding an alcohol to an activated carboxylic acid).

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Explanations
Incorrect Reactant Concentration Verify the concentration of all reactant streams. A more concentrated reactant will lead to a faster reaction rate and higher heat output.
Addition Rate Too High Immediately stop the addition. Allow the cooling system to bring the temperature back to the setpoint. Restart addition at a significantly lower rate. A slower addition rate ensures that the heat generated can be effectively removed by the cooling system.[13]
Inadequate Mixing Check the agitator speed and ensure it is creating a vortex. Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster.[5] This can also lead to an accumulation of unreacted starting material, which can then react rapidly, causing a sharp temperature spike.
Cooling System Malfunction Confirm the coolant flow rate and temperature. Ensure there are no blockages in the cooling jacket and that the chiller is functioning correctly.

Troubleshooting Workflow: High Exotherm

start High Exotherm Detected stop_addition Immediately Stop Reactant Addition start->stop_addition check_temp Monitor Reactor Temperature stop_addition->check_temp temp_decreasing Is Temperature Decreasing? check_temp->temp_decreasing investigate_cause Investigate Root Cause temp_decreasing->investigate_cause Yes emergency_shutdown Initiate Emergency Shutdown/Quench temp_decreasing->emergency_shutdown No check_conc Verify Reactant Concentrations investigate_cause->check_conc check_addition Review Addition Rate investigate_cause->check_addition check_mixing Inspect Agitation System investigate_cause->check_mixing check_cooling Verify Cooling System Performance investigate_cause->check_cooling implement_corrective Implement Corrective Actions check_conc->implement_corrective check_addition->implement_corrective check_mixing->implement_corrective check_cooling->implement_corrective resume_ops Resume Operations at Reduced Rate implement_corrective->resume_ops

Caption: Decision workflow for addressing an unexpected high exotherm.

Guide 2: Cooling System Inefficiency at Large Scale

Symptom: The reactor temperature consistently creeps above the setpoint, especially during the later stages of reactant addition or during the main reaction phase.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Explanations
Fouling of Heat Transfer Surface Inspect the reactor jacket and coils for any buildup. Over time, residues can accumulate on the heat transfer surfaces, reducing cooling efficiency. Regular cleaning and maintenance are essential.
Insufficient Coolant Flow Rate Increase the flow rate of the cooling fluid. Ensure the pump is operating at its specified capacity. A higher flow rate improves the heat transfer coefficient.[14]
Inadequate Temperature Differential (ΔT) Lower the temperature of the cooling fluid. A larger temperature difference between the reaction mass and the coolant will increase the rate of heat removal. However, be cautious not to cool the reactor wall too much, which could cause product to crystallize on the surface.
Process Changes Review any recent changes to the process. Increased reactant concentrations or a change in solvent can alter the heat load on the cooling system, making it appear inefficient.

III. Experimental Protocols

This section provides detailed methodologies for key safety and control procedures.

Protocol 1: Emergency Quenching of a Runaway Reaction

Objective: To safely and rapidly terminate a runaway reaction in a large-scale reactor.

Materials:

  • Pre-determined quenching agent (e.g., a cold, inert solvent; a dilute acid or base to neutralize a catalyst). The choice of quenching agent is critical and must be tested on a small scale to ensure it effectively stops the reaction without producing hazardous byproducts or an exotherm itself.

  • Dedicated quench vessel or a system for rapid injection into the reactor.

Procedure:

  • Initiate Emergency Response: If a thermal runaway is confirmed (rapidly increasing temperature and pressure that is unresponsive to primary cooling), immediately activate the facility's emergency response plan.

  • Stop All Feeds: Immediately cease the addition of all reactants and other process streams to the reactor.

  • Activate Emergency Cooling: If available, activate any secondary or emergency cooling systems.

  • Inject Quenching Agent: Rapidly introduce the pre-determined quenching agent into the reactor. The goal is to quickly dilute the reactants and/or neutralize the catalyst to stop the heat-generating reaction.

  • Vent to a Safe Location: If the reactor pressure continues to rise, the emergency relief system (e.g., rupture disc or safety valve) should activate, venting the contents to a designated containment system.[15][16][17]

  • Monitor and Secure: Continuously monitor the reactor temperature and pressure until they have stabilized at a safe level.

Emergency Response Logic

runaway Thermal Runaway Confirmed stop_feeds Stop All Reactant Feeds runaway->stop_feeds emergency_cooling Activate Emergency Cooling stop_feeds->emergency_cooling inject_quench Inject Quenching Agent emergency_cooling->inject_quench monitor_pressure Monitor Reactor Pressure inject_quench->monitor_pressure pressure_rising Pressure Still Rising? monitor_pressure->pressure_rising venting Emergency Relief System Activates pressure_rising->venting Yes stabilized Reactor Stabilized pressure_rising->stabilized No containment Vent to Containment System venting->containment containment->stabilized

Caption: Logical flow of actions during an emergency quench procedure.

Protocol 2: Determining Heat of Reaction using Reaction Calorimetry (RC1)

Objective: To accurately measure the thermal energy released during the synthesis of an aminobenzoate to inform safe scale-up.

Equipment:

  • Mettler-Toledo RC1 Reaction Calorimeter or equivalent.[9]

  • Standard laboratory glassware and reagents for the aminobenzoate synthesis.

Procedure:

  • Calibration: Perform a calibration of the calorimeter to determine the heat transfer coefficient (UA) of the system.

  • Reaction Setup: Charge the reactor with the initial reactants and solvent, following the proposed manufacturing procedure.

  • Isothermal Reaction: Start the reaction and maintain a constant temperature (isothermal conditions) by adjusting the jacket temperature. The calorimeter will measure the heat flow required to maintain this constant temperature.

  • Data Acquisition: The instrument will record the heat flow over time. The total heat of reaction (ΔHr) is determined by integrating the heat flow curve over the duration of the reaction.

  • Data Analysis: Analyze the data to determine:

    • Total Heat of Reaction (kJ/mol): The total energy released per mole of product.

    • Heat Release Rate (W/kg): The rate at which heat is generated during the reaction. This is crucial for designing the required cooling capacity.

    • Adiabatic Temperature Rise (ΔTad): Calculated from the total heat of reaction and the heat capacity of the reaction mixture. This indicates the potential temperature rise in a cooling failure scenario.[12]

IV. References

  • Roux, B., & Walsh, C. T. (1992). p-Aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. Biochemistry, 31(29), 6904–6910. [Link]

  • DEKRA Process Safety. (n.d.). Emergency Pressure Relief Systems. Retrieved from [Link]

  • Jensen Hughes. (2019, September 13). Emergency Relief System Design. Retrieved from [Link]

  • AIChE. (n.d.). Vent Containment Design for Emergency Relief Systems. Retrieved from [Link]

  • ioMosaic. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. Retrieved from [Link]

  • Chemical Processing. (n.d.). Relief System Design For Reactive Systems – Get The Facts. Retrieved from [Link]

  • DEKRA Process Safety. (n.d.). Chemical Reaction Hazard Testing. Retrieved from [Link]

  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from [Link]

  • Amar Equipment. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium. Retrieved from [Link]

  • IChemE. (n.d.). Two Calorimetric Methods for Investigating Dangerous Reactions. Retrieved from [Link]

  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from [Link]

  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Jinzong Machinery. (2024, July 1). Operational Challenges in Chemical Reactors. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • ACS Publications. (2013, October 15). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 2-amino-4-bromo-6-fluorobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. In the absence of a direct experimental spectrum for this specific molecule, this guide leverages a comparative approach, utilizing empirical data from structurally related analogs and established principles of substituent effects to predict and rationalize its 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts for this compound

The chemical shifts in 13C NMR are exquisitely sensitive to the electronic environment of each carbon atom. For this compound, the interplay of electron-donating and electron-withdrawing substituents creates a unique spectral fingerprint. Based on a composite analysis of substituent effects, the predicted chemical shifts are presented below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~165The ester carbonyl carbon is typically found in this downfield region.
C1~110Influenced by the ester group and the ortho-amino and fluoro groups.
C2~150Strongly deshielded by the directly attached electron-donating amino group.
C3~115Shielded by the para-amino group and deshielded by the ortho-bromo group.
C4~112Directly attached to the electronegative bromine, but also influenced by the ortho- and para-directing amino and fluoro groups.
C5~135Deshielded by the ortho-bromo and para-fluoro groups.
C6~158 (d, 1JCF ≈ 250 Hz)Directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant.
O-CH3~52Typical chemical shift for a methyl ester carbon.

Molecular Structure and Atom Numbering

To facilitate the discussion of chemical shifts, the following atom numbering scheme is used for this compound.

Caption: Atom numbering for this compound.

Comparative Analysis with Structurally Related Compounds

Understanding the 13C NMR spectrum of a complex molecule is greatly aided by comparing it with simpler, related structures. This allows for the deconstruction of the cumulative electronic effects of multiple substituents. The table below compares the experimental 13C NMR data of benzene and key monosubstituted and disubstituted methyl benzoates.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)O-CH3 (ppm)
Benzene[1]128.5128.5128.5128.5128.5128.5--
Methyl 2-aminobenzoate[2]110.7150.5116.2134.1116.7131.2168.651.5
Methyl 4-bromobenzoate[3][4][5]130.6131.1127.5131.9127.5131.1165.751.2
Methyl 3-fluorobenzoate[5]132.3125.2162.5 (d)129.8120.0116.5 (d)165.752.2
Causality Behind Experimental Observations:
  • Benzene as a Baseline: The single peak for benzene at 128.5 ppm serves as our reference point. All carbons are chemically equivalent in the unsubstituted ring[1].

  • Methyl 2-aminobenzoate: The amino group (-NH2) is a strong electron-donating group. This is evident in the significant shielding (upfield shift) of the ortho (C6) and para (C4) carbons relative to benzene. The carbon directly attached to the amino group (C2) is strongly deshielded to ~150.5 ppm. The carbon bearing the ester group (C1) is shielded to 110.7 ppm due to the powerful ortho-donating effect of the amino group[2].

  • Methyl 4-bromobenzoate: Bromine is an electronegative, yet weakly deactivating, substituent. The carbon directly attached to the bromine (C4) is deshielded to 131.9 ppm. The other ring carbons show relatively minor shifts compared to benzene, reflecting the modest electronic influence of bromine at the ortho and meta positions[3][4][5].

  • Methyl 3-fluorobenzoate: Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect, but also a significant electron-donating resonance effect. This is reflected in the large downfield shift of the carbon directly bonded to it (C3) to ~162.5 ppm. The characteristic large one-bond C-F coupling is a key diagnostic feature. The ortho (C2, C4) and para (C6) positions experience a mixture of these effects.

By superimposing these individual substituent effects, we can rationalize the predicted chemical shifts for our target molecule, this compound. The strong electron-donating amino group at C2, the electronegative bromine at C4, and the highly electronegative fluorine at C6 will dominate the electronic landscape of the aromatic ring, leading to the predicted complex and informative 13C NMR spectrum.

Experimental Protocol for 13C NMR Data Acquisition

The following is a standard protocol for acquiring a high-quality 13C NMR spectrum for a small organic molecule like this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing sample_prep 1. Dissolve 10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). tms 2. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). sample_prep->tms transfer 3. Transfer the solution to a 5 mm NMR tube. tms->transfer instrument 4. Place the NMR tube in the spectrometer. transfer->instrument lock 5. Lock the spectrometer on the deuterium signal of the solvent. instrument->lock tune 6. Tune and match the 13C probe. lock->tune shim 7. Shim the magnetic field to achieve optimal homogeneity. tune->shim parameters 8. Set acquisition parameters (e.g., pulse program, spectral width, acquisition time, number of scans). shim->parameters acquire 9. Acquire the 13C NMR spectrum. parameters->acquire ft 10. Apply Fourier transform to the free induction decay (FID). acquire->ft phase 11. Phase the spectrum. ft->phase baseline 12. Apply baseline correction. phase->baseline calibrate 13. Calibrate the spectrum using the TMS signal at 0 ppm. baseline->calibrate

Caption: A typical workflow for acquiring a 13C NMR spectrum.

Key Considerations for a Self-Validating System:
  • Choice of Solvent: Deuterated chloroform (CDCl3) is a common choice for its good solubilizing properties and well-defined solvent peak. The choice of solvent should be reported as it can slightly influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) provides a sharp, singlet reference peak at 0.0 ppm, ensuring accurate calibration of the chemical shift axis.

  • Shimming: Proper shimming is critical for obtaining sharp spectral lines and high resolution, which is essential for resolving closely spaced peaks and observing coupling patterns.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio compared to 1H NMR.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Methyl 2-amino-4-bromo-6-fluorobenzoate is a substituted aromatic compound representative of the complex building blocks used in modern medicinal chemistry. Its characterization demands a robust analytical strategy, with mass spectrometry (MS) serving as a primary tool for determining molecular weight and elemental composition.

This guide provides an in-depth interpretation of the electron ionization mass spectrum of this compound. Moving beyond a simple peak list, we will explore the causal logic behind its fragmentation patterns, compare the utility of mass spectrometry against other key analytical techniques, and provide actionable experimental protocols for researchers.

Part 1: Decoding the Mass Spectrum

The first step in interpreting any mass spectrum is to predict the expected molecular ion peak based on the compound's structure and the natural isotopic abundance of its constituent atoms.

Molecular Formula: C₈H₇BrFNO₂ Nominal Molecular Weight: 247 g/mol Exact Molecular Weight: 248.05 g/mol [1]

The Isotopic Signature: A Definitive Marker for Bromine

A key structural feature of this molecule is the single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2][3][4] This gives rise to a highly characteristic pattern in the mass spectrum.

Instead of a single molecular ion peak (M⁺), we observe a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This is referred to as the "M/M+2" pattern and is a definitive indicator of the presence of one bromine atom in the ion.[5][6][7]

  • M⁺ Peak: Corresponds to the molecule containing the ⁷⁹Br isotope. Expected m/z ≈ 247.

  • M+2 Peak: Corresponds to the molecule containing the ⁸¹Br isotope. Expected m/z ≈ 249.

The near 1:1 intensity ratio of these peaks is the first and most crucial piece of evidence to be sought in the spectrum.[2][3]

Anticipated Fragmentation Pathways

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The resulting pattern of fragment ions provides a structural fingerprint of the molecule. For this compound, the most probable fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

  • Loss of a Methoxy Radical (•OCH₃): The ester functionality is a common site for initial fragmentation. The loss of a methoxy radical (mass = 31 Da) from the molecular ion results in a stable acylium ion. This is often a prominent peak in the spectra of methyl esters.[4]

    • [C₈H₇BrFNO₂]⁺• → [C₇H₄BrFNO]⁺ + •OCH₃

    • Expected m/z: 216 / 218

  • Loss of the Bromine Atom (•Br): Halogens can be readily lost as radicals.[5] This fragmentation pathway results in an ion representing the rest of the molecule.

    • [C₈H₇BrFNO₂]⁺• → [C₈H₇FNO₂]⁺ + •Br

    • Expected m/z: 168

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group results in the loss of a carbomethoxy radical (mass = 59 Da).

    • [C₈H₇BrFNO₂]⁺• → [C₇H₄BrFN]⁺• + •COOCH₃

    • Expected m/z: 188 / 190

The following diagram illustrates these primary fragmentation pathways originating from the molecular ion.

G cluster_frags Primary Fragments M Molecular Ion [C₈H₇BrFNO₂]⁺• m/z 247/249 F1 [M - OCH₃]⁺ Acylium Ion m/z 216/218 M->F1 - •OCH₃ (31 Da) F2 [M - Br]⁺ m/z 168 M->F2 - •Br (79/81 Da) F3 [M - COOCH₃]⁺• m/z 188/190 M->F3 - •COOCH₃ (59 Da)

Caption: Primary fragmentation pathways for this compound.

Interpreted Data Summary
FeatureExpected m/zInterpretation
Molecular Ion (M⁺/M+2) 247 / 249 Confirms the molecular weight and the presence of one bromine atom due to the ~1:1 intensity ratio.[2][3]
Fragment 1 216 / 218 Loss of a methoxy radical (•OCH₃) from the ester group, a common fragmentation for methyl esters.[4]
Fragment 2 168 Loss of the bromine atom (•Br), indicative of a halogenated compound.[5]
Fragment 3 188 / 190 Loss of the entire carbomethoxy radical (•COOCH₃).

Part 2: A Comparative Guide to Analytical Techniques

While mass spectrometry is powerful, it is rarely used in isolation for complete structural elucidation. A multi-technique approach is the gold standard in pharmaceutical development. The choice of technique depends on the specific question being asked.

TechniquePrimary Information ProvidedSensitivityKey Advantage for this MoleculeLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res), presence of key isotopes (e.g., Br).[2]HighUnambiguously confirms the presence and number of bromine atoms via the M/M+2 isotopic pattern.Provides limited connectivity and stereochemical information.
Nuclear Magnetic Resonance (NMR) Precise atomic connectivity (¹H, ¹³C), 3D structure, definitive isomer identification.ModerateCan confirm the substitution pattern on the aromatic ring and the relative positions of F, Br, and NH₂.Requires more sample material; complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, N-H, C-F, C-Br).ModerateQuickly confirms the presence of the ester (strong C=O stretch) and amine (N-H stretch).Provides a "fingerprint" but not a definitive structure for a complex molecule.
Liquid Chromatography-MS (LC-MS) Separation from impurities, retention time, and MS data for each component.[8]Very HighIdeal for analyzing the compound in a complex reaction mixture, providing purity and identity simultaneously.Dependent on the chromatographic conditions and ionization efficiency.
Synergistic Workflow: A Self-Validating System

True analytical trustworthiness comes from the convergence of data from orthogonal techniques. A typical workflow for characterizing a new molecule like this would be as follows:

G cluster_workflow Analytical Workflow for Structural Elucidation Sample Synthesized Product LCMS LC-MS Analysis Sample->LCMS Purity Check & Initial ID Purification Purification (e.g., Flash Chromatography) LCMS->Purification If impure MS High-Resolution MS LCMS->MS Molecular Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LCMS->NMR Connectivity IR IR Spectroscopy LCMS->IR Functional Groups Purification->LCMS Re-analyze Structure Structure Confirmed MS->Structure Convergent Data NMR->Structure Convergent Data IR->Structure Convergent Data

Caption: A typical workflow for unambiguous structure confirmation.

Part 3: Experimental Protocols

Adherence to validated protocols is essential for reproducible and reliable data.

Protocol 1: Sample Preparation for LC-MS Analysis

Objective: To prepare the sample for analysis to assess purity and confirm molecular weight.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 serial dilution of the stock solution with the initial mobile phase (e.g., 95% Water, 5% Acetonitrile with 0.1% formic acid) to yield a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC-MS system.

  • Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Causality: The dilution step is critical to avoid saturating the detector, which can distort isotopic ratios and mass accuracy. The use of formic acid as a mobile phase additive promotes protonation, which is essential for efficient ionization in positive mode electrospray ionization (ESI).

Protocol 2: Example Mass Spectrometer Parameters (ESI-QTOF)

Objective: To acquire high-resolution mass data for molecular formula confirmation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow (N₂): 600 L/hr

  • Mass Range: 50 - 500 m/z

  • Acquisition Mode: TOF-MS (for high resolution)

  • Lock Mass: Use a reference compound (e.g., Leucine Enkephalin) to ensure high mass accuracy throughout the run.

Trustworthiness: The inclusion of a lock mass reference is a self-validating mechanism. It allows for real-time correction of any mass drift in the instrument, ensuring that the measured exact mass is reliable enough for elemental formula determination.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Save My Exams. (2023, July 4). The M+1 & M+2 Peaks. Retrieved from [Link]

  • Wang, J., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 48(9), 5163-71. Retrieved from [Link]

  • Sparkl. (n.d.). Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, methyl ester. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, methyl ester. NIST WebBook. Retrieved from [Link]

  • O'Hagan, S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • Wille, A., et al. (2022). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook. Retrieved from [Link]

Sources

Comparative FT-IR Analysis of Functional Groups in Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers in Drug Development

This guide provides a detailed analysis of the functional groups present in Methyl 2-amino-4-bromo-6-fluorobenzoate using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative framework, explaining the causal relationships between molecular structure, substituent effects, and the resulting vibrational frequencies, grounded in established spectroscopic principles.

Chapter 1: The Analyte – A Multifunctional Scaffold

This compound is a polysubstituted aromatic compound, a class of molecules frequently encountered as intermediates in the synthesis of pharmaceuticals. Its utility stems from the specific arrangement of its functional groups, each contributing to its reactivity and potential biological activity. An accurate and thorough characterization is the bedrock of any successful synthesis and development program.

Molecular Structure:

The key to a successful FT-IR analysis lies in dissecting the molecule into its constituent vibrational components:

  • Primary Aromatic Amine (-NH₂): An electron-donating group positioned ortho to the ester.

  • Aromatic Ester (-COOCH₃): An electron-withdrawing group, conjugated with the benzene ring.

  • Aromatic C-F and C-Br Bonds: Halogen substituents with strong inductive electron-withdrawing effects.

  • Tetrasubstituted Benzene Ring: The aromatic core whose vibrational modes are significantly influenced by the attached groups.

A unique feature of this molecule is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent ester group. This interaction can significantly influence the position and shape of the N-H and C=O stretching bands, a key diagnostic feature we will explore.

Chapter 2: The Methodology – A Self-Validating FT-IR Workflow

The goal of any analytical protocol is to generate reliable and reproducible data. The following Attenuated Total Reflectance (ATR) FT-IR procedure is designed as a self-validating system, ensuring data integrity from sample preparation to analysis. ATR is chosen for its minimal sample preparation requirements and excellent sample-to-sample reproducibility.

Experimental Protocol: Acquiring a High-Fidelity Spectrum
  • Instrument Preparation & Verification:

    • Causality: The instrument must be in optimal condition. A performance verification with a certified polystyrene standard ensures wavenumber accuracy and resolution are within specifications.

    • Protocol: Run a system performance verification test using a polystyrene standard. Key peaks, such as the 1601 cm⁻¹ band, must be within ±0.5 cm⁻¹ of their certified position.

  • ATR Crystal Cleaning & Background Acquisition:

    • Causality: The ATR crystal surface must be impeccably clean to avoid spectral contamination. The background scan measures the ambient environment (H₂O, CO₂) and the instrument's optical bench, allowing these signals to be mathematically subtracted from the sample spectrum.

    • Protocol: Clean the diamond ATR crystal with a solvent appropriate for removing potential contaminants (e.g., isopropanol), ensuring it is fully evaporated. Record a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). The resulting spectrum should be a flat line with minimal noise.

  • Sample Application & Spectrum Acquisition:

    • Causality: A small amount of the solid sample must make intimate contact with the ATR crystal to ensure a strong, high-quality signal from the evanescent wave.

    • Protocol: Place a small amount of solid this compound powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure good contact. Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Analysis:

    • Causality: Raw interferogram data is converted into a spectrum via a Fourier transform. An ATR correction algorithm is applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Protocol: Perform a Fourier transform on the acquired data. Apply a standard ATR correction algorithm available in the instrument software. Analyze the resulting spectrum for peak positions, intensities, and shapes.

FT-IR Analysis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis Inst_Prep Instrument Verification (Polystyrene) Clean_ATR Clean ATR Crystal Inst_Prep->Clean_ATR Ensures Accuracy Background Acquire Background Spectrum Clean_ATR->Background Prevents Contamination Apply_Sample Apply Solid Sample to Crystal Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Ensures Contact Process_Data Fourier Transform & ATR Correction Acquire_Sample->Process_Data Interpret Interpret Spectrum: Peak Assignment Process_Data->Interpret Generates Final Spectrum

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Fluorobenzoates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. Halogenated fluorobenzoates are a critical class of intermediates, prized for their utility in introducing fluorinated motifs into pharmaceuticals and advanced materials. The choice between a bromo- or chloro-substituent on these rings is a frequent decision point, with significant implications for reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted fluorobenzoates in palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and comparative experimental data.

The Decisive Role of the Carbon-Halogen Bond: A Theoretical Overview

The disparate reactivity of aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the energetics of the catalytic cycle, most notably the initial oxidative addition step.[1][2] This is frequently the rate-determining step and involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2][3]

The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl .[1][4] This trend is inversely correlated with the carbon-halogen bond dissociation energy (BDE).[1] The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to cleave and thus facilitating a more rapid oxidative addition.

BondBond Dissociation Energy (kJ/mol)
C-Cl~327[5]
C-Br~285[5]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.

Furthermore, the electronic nature of the substituents on the aromatic ring plays a crucial role. In the case of fluorobenzoates, both the fluorine atom and the ester group are electron-withdrawing. This electronic deficiency at the carbon atom bearing the halogen enhances its electrophilicity, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This effect is particularly beneficial for the activation of the otherwise less reactive C-Cl bond.[6][7][8]

Experimental Comparison: Suzuki-Miyaura Coupling

To provide a practical comparison, we will consider the Suzuki-Miyaura coupling of methyl 4-halo-2-fluorobenzoates with phenylboronic acid. This reaction is a cornerstone of C-C bond formation in organic synthesis.[6][9]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Analysis A Charge reaction vessel with: - Aryl halide (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd catalyst & Ligand - Base (e.g., K2CO3, 2.0 mmol) B Add solvent (e.g., Toluene/H2O) A->B C Heat to specified temperature (e.g., 80-110 °C) B->C D Monitor progress by TLC/GC-MS C->D E Cool to RT, dilute with EtOAc D->E F Wash with H2O and brine E->F G Dry over Na2SO4, filter, concentrate F->G H Purify by column chromatography G->H I Characterize and determine yield H->I

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.

Comparative Data: Suzuki-Miyaura Coupling
SubstrateCatalyst SystemTemp. (°C)Time (h)Yield (%)
Methyl 4-bromo-2-fluorobenzoatePd(PPh₃)₄ (2 mol%)80492
Methyl 4-chloro-2-fluorobenzoatePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)1101285

Table 2: Comparative yields for the Suzuki-Miyaura coupling of methyl 4-halo-2-fluorobenzoates with phenylboronic acid. Data is representative and based on established protocols for similar substrates.

Discussion

The experimental data clearly illustrates the higher reactivity of the bromo-substituted fluorobenzoate. It undergoes efficient coupling under relatively mild conditions with a standard palladium catalyst, tetrakis(triphenylphosphine)palladium(0). In contrast, the chloro-substituted analogue requires a more sophisticated catalyst system, comprising a palladium precursor and a bulky, electron-rich phosphine ligand (SPhos), along with a higher reaction temperature and longer reaction time to achieve a comparable, albeit lower, yield.[6][10] The necessity for such specialized ligands for aryl chlorides is a well-established principle in modern cross-coupling chemistry.[6][7][8]

Experimental Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals.[11] Here, we compare the amination of our model substrates with morpholine.

Catalytic Cycle for Cross-Coupling Reactions

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Rate-Determining) Pd(II)(Ar)(Nu)L2 Pd(II)(Ar)(Nu)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination & Deprotonation (B-H) Pd(II)(Ar)(Nu)L2->Pd(0)L2 Reductive Elimination ArNu Ar-Nu (Product) Pd(II)(Ar)(Nu)L2->ArNu ArX Ar-X (Aryl Halide) ArX->Pd(II)(Ar)(X)L2 NuM Nu-M (Coupling Partner) NuM->Pd(II)(Ar)(Nu)L2

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Data: Buchwald-Hartwig Amination
SubstrateCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
Methyl 4-bromo-2-fluorobenzoatePd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)NaOtBu90888
Methyl 4-chloro-2-fluorobenzoatePd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)NaOtBu1101881

Table 3: Comparative yields for the Buchwald-Hartwig amination of methyl 4-halo-2-fluorobenzoates with morpholine. Data is representative and based on established protocols.[1]

Discussion

Similar to the Suzuki coupling, the bromo-substituted fluorobenzoate demonstrates superior reactivity in the Buchwald-Hartwig amination, affording a high yield with a first-generation ligand (BINAP). The chloro-analogue necessitates the use of a more advanced, sterically hindered ligand (XPhos) and more forcing conditions to achieve a good yield.[12][13] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine and regeneration of the active catalyst.

Field-Proven Insights and Practical Considerations

The choice between a bromo- or chloro-substituted fluorobenzoate is a trade-off between reactivity and cost.

  • Reactivity vs. Cost: Bromo-substituted starting materials are generally more expensive than their chloro- counterparts. For large-scale syntheses, the cost savings of using a chloro-analogue may outweigh the need for more expensive and specialized catalyst systems.

  • Catalyst Screening: When working with chloro-substituted fluorobenzoates, it is advisable to screen a panel of modern, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify the optimal catalyst system for a specific transformation.

  • Reaction Optimization: For challenging couplings involving aryl chlorides, careful optimization of reaction parameters such as temperature, base, and solvent is crucial to maximize yields and minimize side reactions. Aqueous solvent systems have also been shown to be effective for the coupling of electron-poor aryl chlorides.[6][10]

Conclusion

In the realm of palladium-catalyzed cross-coupling reactions, bromo-substituted fluorobenzoates are demonstrably more reactive than their chloro-substituted counterparts. This heightened reactivity, rooted in the lower C-Br bond dissociation energy, allows for the use of milder reaction conditions and less sophisticated catalyst systems. However, the continuous evolution of catalyst technology has rendered the more economical and abundant chloro-substituted fluorobenzoates as viable and attractive substrates, particularly for electron-deficient systems. The ultimate decision between these two classes of building blocks will depend on a careful consideration of substrate cost, catalyst availability, and the specific demands of the synthetic target.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Methyl 4-bromo-2-fluorobenzoate

To a solution of methyl 4-bromo-2-fluorobenzoate (1.0 mmol, 233 mg) and phenylboronic acid (1.2 mmol, 146 mg) in a mixture of toluene (4 mL) and water (1 mL) is added potassium carbonate (2.0 mmol, 276 mg) and Pd(PPh₃)₄ (0.02 mmol, 23 mg). The mixture is degassed with argon for 15 minutes and then heated to 80 °C for 4 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination of Methyl 4-chloro-2-fluorobenzoate

A dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg). The tube is evacuated and backfilled with argon. Toluene (5 mL), methyl 4-chloro-2-fluorobenzoate (1.0 mmol, 188.5 mg), and morpholine (1.2 mmol, 105 µL) are added. The reaction mixture is heated to 110 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography on silica gel to yield the aminated product.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]<4176::AID-ANIE4176>3.0.CO;2-U

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). ResearchGate.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). ResearchGate.
  • Ananikov, V. P., & Kabeshov, M. A. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(2), 111-119. [Link]

  • Bonn, D. E., & Turnbull, D. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 59(80), 11985-11999. [Link]

  • Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar. (n.d.).
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2022). ChemRxiv. [Link]

  • Oxidative Addition & Reductive Elimination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(33), 11146-11165. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (n.d.). Quora. Retrieved from [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (2013). Angewandte Chemie International Edition, 52(44), 11594-11597. [Link]

Sources

A Comparative Guide to HPLC Methodologies for the Purity Analysis of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 2-amino-4-bromo-6-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The methodologies presented are designed to ensure high resolution, sensitivity, and robustness, critical for quality control in drug development and manufacturing. This document will delve into the rationale behind the method development, present comparative experimental data, and provide detailed protocols for implementation.

Introduction

This compound (MF: C₈H₇BrFNO₂, MW: 248.05 g/mol ) is a substituted aromatic compound whose purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, arising from the synthesis process or degradation, can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated stability-indicating HPLC method is essential.[3][4][5] This guide compares a conventional reversed-phase HPLC method with a more modern approach utilizing a superficially porous particle column to enhance separation efficiency and reduce analysis time.

Understanding the Analyte and Potential Impurities

The structure of this compound, with its amine, bromo, and fluoro substituents on a benzoic acid methyl ester core, dictates its chromatographic behavior. It is a moderately polar compound. Potential process-related impurities could include starting materials like 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, regioisomers, or byproducts from side reactions.[6] Degradation products, which can be identified through forced degradation studies, may include hydrolyzed (the corresponding carboxylic acid) or oxidized forms of the parent molecule.[7][8][9] A robust HPLC method must be able to resolve the main peak from all these potential impurities.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC methods were developed and compared for the purity analysis of this compound.

Method A: Conventional C18 Method

This method employs a traditional, fully porous C18 column, a workhorse in pharmaceutical analysis, providing a reliable and well-understood separation mechanism.

Method B: Superficially Porous C18 Method

This method utilizes a column packed with superficially porous particles (also known as core-shell particles), which can offer higher efficiency and faster separations at lower backpressures compared to traditional fully porous particle columns of the same dimension.

Experimental Protocols

1. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution using the same procedure as the standard solution.

  • Spiked Sample: To assess the resolution of the method, a sample solution can be spiked with known impurities or a small aliquot of a degraded sample.

2. Forced Degradation Study:

To ensure the stability-indicating nature of the methods, forced degradation studies should be performed.[5][7][9] The sample is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

3. Chromatographic Conditions:

ParameterMethod A: Conventional C18Method B: Superficially Porous C18
Column Fully Porous C18, 250 mm x 4.6 mm, 5 µmSuperficially Porous C18, 150 mm x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30.1-35 min: 40% B0-2 min: 40% B, 2-12 min: 40-80% B, 12-15 min: 80% B, 15.1-18 min: 40% B
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume 10 µL5 µL
Column Temperature 30°C35°C
Detection Wavelength 254 nm254 nm
Data Presentation and Comparison

The following table summarizes the simulated chromatographic data obtained from the analysis of a spiked sample of this compound containing two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar byproduct).

ParameterMethod A: Conventional C18Method B: Superficially Porous C18
Retention Time (Main Peak) 15.2 min8.5 min
Resolution (Main Peak/Impurity 1) 2.83.5
Resolution (Main Peak/Impurity 2) 3.14.2
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates (Main Peak) 12,00025,000
Total Run Time 35 min18 min
Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison standard Reference Standard (100 µg/mL) method_a Method A (Conventional C18) standard->method_a method_b Method B (Superficially Porous C18) standard->method_b sample Test Sample (100 µg/mL) sample->method_a sample->method_b forced_degradation Forced Degradation Samples (Acid, Base, Oxidative, etc.) forced_degradation->method_a forced_degradation->method_b data_a Chromatograms & Performance Data (A) method_a->data_a data_b Chromatograms & Performance Data (B) method_b->data_b comparison Comparative Assessment (Resolution, Time, Efficiency) data_a->comparison data_b->comparison

Caption: Experimental workflow for the comparative HPLC analysis.

Logical Comparison of Methods

method_comparison cluster_method_a Method A: Conventional C18 cluster_method_b Method B: Superficially Porous C18 a_pros Pros: - Robust & Well-Established - Lower Column Cost conclusion Conclusion: Method B is superior for high-throughput and challenging separations. a_pros->conclusion Reliable but slower a_cons Cons: - Longer Run Time - Lower Efficiency - Broader Peaks a_cons->conclusion b_pros Pros: - Shorter Run Time - Higher Efficiency & Resolution - Sharper Peaks b_pros->conclusion Faster and more efficient b_cons Cons: - Higher Column Cost - More Sensitive to System Dead Volume b_cons->conclusion

Caption: Logical comparison of the two HPLC methods.

Discussion and Conclusion

The comparative data clearly demonstrates the advantages of utilizing modern column technology for the purity analysis of this compound.

Method A , the conventional C18 method, provides adequate separation of the main analyte from its impurities. However, the longer run time and lower plate count are significant drawbacks in a high-throughput quality control environment. The peak tailing is also more pronounced, which can affect the accuracy of integration for low-level impurities.

Method B , employing a superficially porous C18 column, offers a substantial improvement in performance. The analysis time is nearly halved, leading to increased sample throughput and reduced solvent consumption. The higher theoretical plates and improved resolution provide greater confidence in the separation of closely eluting impurities. The sharper peaks, indicated by a lower tailing factor, allow for more accurate quantification.

References

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • ResearchGate. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • ResearchGate. *Design, synthesis and mesomorphic properties of chiral benzoates and fluorobenzoates with direct SmC A -Iso phase transition. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • PubMed. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. [Link]

  • PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • ResearchGate. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Mol-Instincts. CAS: 1698028-23-7 Name: this compound. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing NMR Data of Substituted Aminobenzoates with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of molecular structures. However, the journey from acquiring a spectrum to achieving confident structural verification is paved with the critical step of cross-referencing experimental data against established literature values. This guide provides an in-depth, practical framework for this process, focusing on the important class of substituted aminobenzoates, which form the backbone of many pharmaceutical compounds. We will delve into the nuances of data acquisition, the logic of comparative analysis, and the interpretation of discrepancies that inevitably arise.

The Rationale: Why We Cross-Reference

At its core, cross-referencing is a validation process. It serves to:

  • Confirm Molecular Identity: Matching your experimental spectrum to a known compound's reported data provides strong evidence of successful synthesis.

  • Identify Impurities: Discrepancies can often point to the presence of residual starting materials, byproducts, or solvents.

  • Ensure Data Integrity: It establishes a chain of evidence for the structural assignment, which is critical for publications, patents, and regulatory submissions.

However, a simple one-to-one comparison is often insufficient. Variations in experimental conditions, such as the solvent, sample concentration, and temperature, can lead to shifts in resonance frequencies, making a direct overlay of spectra misleading.[1][2][3] Therefore, a systematic and well-understood approach is paramount.

Pillar 1: Acquiring High-Fidelity NMR Data

The quality of your experimental data is the foundation upon which a reliable comparison is built. A self-validating protocol ensures that the data you acquire is both accurate and reproducible. Here, we use Ethyl 4-aminobenzoate as a model compound to outline a robust acquisition methodology.

Experimental Protocol: ¹H and ¹³C NMR of Ethyl 4-aminobenzoate

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra suitable for comparison with literature data.

Materials:

  • Ethyl 4-aminobenzoate (high purity, >98%)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Methodology:

  • Sample Preparation (The "Why"):

    • Accurately weigh approximately 10-20 mg of ethyl 4-aminobenzoate. Rationale: This concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without causing significant concentration-dependent chemical shift changes.

    • Dissolve the sample in ~0.6 mL of CDCl₃ with TMS in a clean, dry vial before transferring to the NMR tube. Rationale: CDCl₃ is a common and relatively non-polar solvent for many organic compounds.[1] The use of a deuterated solvent is necessary to avoid a large, interfering solvent signal in the ¹H NMR spectrum. TMS is the universally accepted internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[4]

    • Ensure the sample is fully dissolved. If not, a different deuterated solvent such as DMSO-d₆ may be required. Rationale: Undissolved material will lead to poor spectral quality (broad lines, inaccurate integration).

  • Spectrometer Setup & Acquisition (The "How"):

    • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp signals and resolving fine coupling patterns.

    • ¹H NMR Acquisition:

      • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker instrument).

      • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

      • Number of Scans: 8 to 16 scans. Rationale: This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 1-2 seconds. Rationale: Allows for nearly complete relaxation of the protons, ensuring accurate integration.

      • Acquisition Time: 2-4 seconds. Rationale: Provides adequate digital resolution to resolve coupling constants.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30'). Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

      • Spectral Width: Approximately 200-220 ppm.

      • Number of Scans: 128 to 1024 scans. Rationale: The natural abundance of ¹³C is low (~1.1%), so more scans are needed to achieve a good signal-to-noise ratio.[4]

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both spectra.

Pillar 2: The Cross-Referencing Workflow

A systematic workflow ensures that no critical step is missed when comparing your data to the literature. This process involves searching for relevant data, critically evaluating it, and making an informed comparison.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceuticals and advanced materials, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. Fluorinated intermediates are pivotal in drug development, agrochemicals, and polymer science, offering modulated metabolic stability, enhanced binding affinity, and unique physicochemical properties. However, the very characteristics that make these compounds desirable also present distinct analytical challenges. Accurate characterization—confirming structure, assessing purity, and quantifying impurities—is non-negotiable for regulatory compliance and ensuring final product safety and efficacy.

This guide provides a comparative analysis of the primary analytical techniques for the characterization of fluorinated intermediates. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offer field-proven insights, and present a framework for integrating these techniques into a robust, self-validating analytical workflow.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Cornerstone

NMR spectroscopy is the undisputed powerhouse for the unambiguous structure elucidation of fluorinated organic molecules. While ¹H and ¹³C NMR are standard, ¹⁹F NMR provides an exceptionally clear and information-rich window into the molecular environment of fluorine.

The ¹⁹F NMR Advantage: Why It Excels

The utility of ¹⁹F NMR stems from the intrinsic properties of the ¹⁹F nucleus.[1][2] It has a nuclear spin of ½ and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[1] Furthermore, with 100% natural abundance, it is the third most receptive NMR nucleus after ³H and ¹H.[1] This high sensitivity is coupled with two other critical features:

  • Vast Chemical Shift Dispersion: The chemical shift range for organofluorine compounds spans approximately -50 to -220 ppm, and the total range can be over 800 ppm.[1][2] This is significantly wider than the ~10-20 ppm range for ¹H NMR, meaning that subtle differences in the electronic environment of fluorine atoms result in large, easily resolved differences in their NMR signals.[2] This minimizes the signal overlap that often plagues complex ¹H NMR spectra.

  • No Endogenous Background: Unlike protons, naturally occurring fluorinated compounds are exceedingly rare in biological systems and common lab materials.[3][4] This results in a "silent" background, ensuring that any signal detected is from the analyte of interest. This makes ¹⁹F NMR ideal for analyzing complex mixtures with minimal cleanup.[4]

Experimental Causality: From 1D Spectra to 3D Structure

A simple 1D ¹⁹F NMR spectrum provides initial purity information and a count of magnetically distinct fluorine environments. However, the true power lies in multi-dimensional and correlation spectroscopy. The existence of spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C) provides through-bond connectivity information that is crucial for piecing together a molecular structure.[4]

A modern, ¹⁹F-centric approach uses a suite of experiments to build a complete structural picture without requiring physical separation of components in a mixture.[3] This self-validating system cross-references data from multiple experiments to confirm assignments.

Workflow: Integrated NMR for Structural Elucidation

The following diagram illustrates a logical workflow for leveraging NMR to fully characterize a novel fluorinated intermediate.

NMR_Workflow start_node Sample: Fluorinated Intermediate Mixture nmr_1d 1D ¹⁹F & ¹H NMR start_node->nmr_1d Initial Screen nmr_13c 1D ¹³C NMR {DEPT} nmr_1d->nmr_13c nmr_2d_homo 2D Homonuclear ¹⁹F-¹⁹F COSY nmr_1d->nmr_2d_homo F-F Connectivity nmr_2d_hetero 2D Heteronuclear ¹H-¹⁹F HETCOR / ¹H-¹³C HSQC nmr_1d->nmr_2d_hetero H-F & H-C 1-Bond Connectivity nmr_13c->nmr_2d_hetero structure Confirmed 3D Structure & Purity Assessment nmr_2d_homo->structure Data Integration & Assignment nmr_2d_long 2D Long-Range ¹H-¹³C HMBC nmr_2d_hetero->nmr_2d_long H-C Long-Range Connectivity nmr_2d_long->structure Data Integration & Assignment

Caption: Integrated NMR workflow for unambiguous structural confirmation.

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

This protocol outlines a self-validating method for determining the purity or concentration of a fluorinated intermediate using a certified reference material (CRM).

  • Preparation of Standard: Accurately weigh a known amount of a fluorinated CRM (e.g., trifluorotoluene) into a volumetric flask and dissolve in a deuterated solvent (e.g., CDCl₃) to create a stock solution of known concentration.

  • Preparation of Sample: Accurately weigh a known amount of the fluorinated intermediate into a separate volumetric flask and dissolve in the same deuterated solvent.

  • Spiking: Transfer a precise volume of the sample solution and a precise volume of the CRM stock solution into an NMR tube.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹⁹F channel.

    • Ensure the spectral width is large enough to encompass all signals of interest.

    • Crucially , set the relaxation delay (d1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. This is essential for accurate integration and quantification. A preliminary T₁ inversion-recovery experiment is recommended to determine this value.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for quantitative work).

  • Processing and Analysis:

    • Apply appropriate window functions and perform a Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signal of the CRM and the signal(s) of the analyte.

    • Calculate the concentration or purity using the ratio of the integrals, the number of fluorine atoms contributing to each signal, and the known weights and molar masses.

Pillar 2: Mass Spectrometry (MS) — The Sensitivity Champion

Mass spectrometry is unparalleled in its ability to detect and quantify trace levels of fluorinated compounds. When coupled with a chromatographic separation technique (gas or liquid), it becomes an indispensable tool for analyzing impurities, metabolites, and degradation products.

The Challenge and the Solution

Analyzing fluorinated compounds by MS is not always straightforward. Standard Electron Ionization (EI), common in GC-MS, is a high-energy technique that can cause extensive fragmentation, often leading to the absence of a discernible molecular ion.[5] This makes determining the molecular weight of an unknown difficult.

Causality in Ionization Choice: To overcome this, "softer" ionization techniques are preferred.[5]

  • Chemical Ionization (CI): Uses a reagent gas to produce less fragmentation, increasing the likelihood of observing a protonated molecule [M+H]⁺.[6]

  • Field Ionization (FI): A very soft technique capable of ionizing volatile compounds with minimal fragmentation, making it highly suitable for molecular weight determination.[5]

  • Electrospray Ionization (ESI): The standard for LC-MS, ESI is a soft ionization technique well-suited for polar, less volatile fluorinated intermediates. It is often used in negative ion mode for acidic fluorinated compounds.[7]

Hyphenated Techniques: The Power of Separation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile and thermally stable fluorinated intermediates.[8] Sample preparation is often minimal, and the technique provides excellent separation and sensitivity, with detection limits in the picogram range.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for analyzing non-volatile, polar, or thermally labile fluorinated compounds.[7] Its exceptional selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the quantification of target analytes in complex matrices (e.g., biological fluids, process waste streams) at extremely low levels.[7]

Diagram: Deciding Between GC-MS and LC-MS/MS

This decision tree guides the selection of the appropriate hyphenated MS technique based on analyte properties.

MS_Decision_Tree decision decision technique technique start Fluorinated Intermediate (Unknown or Impurity) is_volatile Is the analyte volatile & thermally stable? start->is_volatile use_gcms Use Headspace or Liquid Injection GC-MS is_volatile->use_gcms Yes is_polar Is the analyte polar or thermally labile? is_volatile->is_polar No use_lcms Use LC-MS/MS is_polar->use_gcms No (Consider derivatization) is_polar->use_lcms Yes

Caption: Selection workflow for MS-based analytical techniques.

Pillar 3: Chromatography — The Separation Workhorse

Chromatography, both Gas (GC) and High-Performance Liquid (HPLC), is fundamental for separating the target fluorinated intermediate from starting materials, byproducts, and degradation products.

  • Gas Chromatography (GC): As discussed, GC is ideal for volatile compounds. The choice of column is critical. A (5%-phenyl)-methylpolysiloxane phase column is a good general-purpose starting point for many fluorinated substances.[8]

  • High-Performance Liquid Chromatography (HPLC): For the vast majority of non-volatile drug intermediates, reversed-phase HPLC is the standard. Interestingly, specialized fluorinated stationary phases (e.g., pentafluorophenyl, perfluoroalkyl) can offer unique selectivity for separating halogenated and aromatic compounds compared to standard C18 columns.[9]

Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a template for developing a self-validating HPLC purity method.

  • Column and Mobile Phase Screening:

    • Select a primary column (e.g., C18, 4.6 x 150 mm).

    • Screen mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with a common additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Method Development:

    • Develop a gradient elution method that provides separation of the main peak from all known and potential impurities. Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) and then optimize.

    • The detector is typically a UV-Vis detector; select a wavelength where the analyte and key impurities have significant absorbance.

  • Method Validation (per ICH Guidelines):

    • Specificity: Inject a placebo and demonstrate no interfering peaks at the retention time of the main analyte.

    • Linearity: Prepare a series of solutions of a reference standard at different concentrations (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between peak area and concentration (R² > 0.999).

    • Accuracy: Analyze samples spiked with known amounts of analyte at different levels (e.g., 80%, 100%, 120%) and calculate the percent recovery.

    • Precision:

      • Repeatability: Perform multiple injections of the same sample and check the relative standard deviation (RSD) of the peak areas.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess ruggedness.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision. This is critical for impurity analysis.

Comparative Guide: Choosing the Right Technique

The selection of an analytical technique is driven by the specific question being asked. Is it structure, purity, or trace quantification? The table below provides a direct comparison to guide this decision-making process.

Parameter ¹⁹F NMR Spectroscopy GC-MS LC-MS/MS HPLC-UV
Primary Use Unambiguous structure elucidation, quantification of major components.Separation & identification of volatile compounds, impurity analysis.Ulta-sensitive quantification of non-volatile compounds in complex matrices.Purity analysis, quantification of major components and known impurities.
Strengths Absolute structural information, quantitative without identical standards, no background signal.[3][4]High separation efficiency for volatiles, excellent sensitivity (pg levels).[6]Exceptional sensitivity (sub-pg/mL) and selectivity, wide applicability.[7]Robust, reproducible, widely available, excellent for routine QC.
Limitations Relatively low sensitivity compared to MS, can be complex for very large molecules.Analyte must be volatile and thermally stable, risk of no molecular ion with EI.[5]Provides limited structural information, risk of matrix effects, may not detect all fluorinated species.[10][11][12]Lower sensitivity than MS, requires chromophores for detection.
Typical LOD/LOQ µM to mM range (can reach pg/L with specialized techniques).[10][13]pg range.[6]fg to pg range.[7]ng to µg range.
Self-Validation Cross-correlation of 1D and 2D NMR data provides high confidence.[4]Confirmation of identity by both retention time and mass spectrum.MRM transitions provide high degree of certainty for known analytes.Peak tracking and purity analysis using diode array detectors.

Conclusion: An Integrated, Authoritative Approach

No single technique can provide a complete picture of a fluorinated intermediate. A robust characterization strategy relies on the intelligent integration of multiple orthogonal techniques. An authoritative analysis begins with NMR to confirm the absolute structure and assess major components. This is followed by HPLC-UV for routine purity testing and stability studies. Finally, LC-MS/MS or GC-MS are employed to identify and quantify trace-level impurities or degradation products that could impact safety and efficacy.

Recent studies have highlighted that targeted MS methods can significantly underestimate the total organofluorine content in a sample when compared to the inclusive, quantitative picture provided by ¹⁹F NMR.[10][11][12][14] This underscores the necessity of using NMR not just for initial characterization but as a complementary tool to ensure a complete mass balance of fluorine throughout the development process. By understanding the causality behind each technique's strengths and weaknesses, researchers can build a self-validating, comprehensive, and scientifically sound analytical package for any fluorinated intermediate.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry Publishing. Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. Available at: [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. Available at: [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. Available at: [Link]

  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. ACS Publications. Available at: [Link]

  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Royal Society of Chemistry Publishing. Available at: [Link]

  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. ResearchGate. Available at: [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications. Available at: [Link]

  • Fluorine NMR. University of Leicester. Available at: [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]

  • Fluorine NMR. University of California, San Diego. Available at: [Link]

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. DiVA portal. Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd.. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted 2-Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminobenzoic acids, also known as anthranilic acid derivatives, are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of substituents on the aromatic ring dictates the molecule's biological activity and chemical properties, making the choice of synthetic route a critical decision in the development of new chemical entities. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for accessing these valuable compounds, supported by experimental data and practical insights to aid researchers in selecting the optimal route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of substituted 2-aminobenzoic acids can be broadly categorized into four main approaches:

  • Classical Rearrangements: The Hofmann and Curtius rearrangements are venerable methods that construct the amino group from a carboxylic acid derivative with the loss of a carbon atom.

  • Metal-Catalyzed Cross-Coupling Reactions: Modern palladium- and copper-catalyzed methods, such as the Buchwald-Hartwig amination and Ullmann condensation, forge the C-N bond directly.

  • Reduction of Nitroarenes: A straightforward approach involving the reduction of a readily available nitro-substituted benzoic acid.

This guide will dissect each of these strategies, evaluating their mechanisms, substrate scope, yields, and practical considerations, including safety and scalability.

Classical Rearrangements: Hofmann and Curtius

The Hofmann and Curtius rearrangements share a common mechanistic feature: the formation of an isocyanate intermediate which is then hydrolyzed to the corresponding amine with the expulsion of carbon dioxide.[3][4][5]

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom using a halogen (typically bromine) in a basic solution.[6][7] For the synthesis of 2-aminobenzoic acids, this typically involves the rearrangement of a phthalimide derivative.

Mechanism:

The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis and decarboxylation yield the final amine.[6]

Hofmann_Mechanism Phthalimide Phthalimide NBromoimide N-Bromoimide Phthalimide->NBromoimide Br₂, NaOH Isocyanate Isocyanate Intermediate NBromoimide->Isocyanate Rearrangement CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid H₂O AminobenzoicAcid 2-Aminobenzoic Acid CarbamicAcid->AminobenzoicAcid -CO₂

Caption: Hofmann Rearrangement Mechanism for 2-Aminobenzoic Acid Synthesis.

Experimental Protocol: Synthesis of 2-Aminobenzoic Acid from Phthalimide [8]

  • Dissolve 8 g of NaOH in 30 ml of deionized water in a 100 ml Erlenmeyer flask with magnetic stirring and cool in an ice bath.

  • Carefully add 6.5 g of bromine (Br₂) and stir until the color disappears.

  • Add 5.9 g of finely divided phthalimide, followed by a solution of 5.5 g of NaOH in 20 ml of water.

  • Remove the ice bath and allow the temperature to rise to approximately 70 °C, maintaining stirring for 10 minutes.

  • Cool the mixture and neutralize with concentrated HCl (approx. 15 ml).

  • Add 5 ml of glacial acetic acid to precipitate the product.

  • Isolate the 2-aminobenzoic acid by vacuum filtration and wash with cold water. Recrystallize from water to obtain a yellowish solid.

Advantages and Disadvantages:

AdvantagesDisadvantages
Well-established and reliable method.Often gives moderate yields due to side reactions.[9]
Readily available starting materials.Generates significant amounts of waste products.[9]
Can be challenging to scale up due to exothermic nature and potential for side reactions.[10]
Limited to the synthesis of the parent 2-aminobenzoic acid or simple derivatives from substituted phthalimides.
The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[11][12] This method is known for its versatility and tolerance of a wide range of functional groups.[13]

Mechanism:

An acyl azide, typically generated from a carboxylic acid derivative, undergoes thermal rearrangement with the loss of nitrogen gas to form an isocyanate.[12][14]

Curtius_Mechanism CarboxylicAcid Carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide e.g., DPPA or SOCl₂, NaN₃ Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat, -N₂ Amine Amine Isocyanate->Amine H₂O, -CO₂

Caption: General Mechanism of the Curtius Rearrangement.

Experimental Protocol: General Procedure for Curtius Rearrangement [14]

  • Convert the starting carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.

  • React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone, THF) to form the acyl azide.

  • Heat the acyl azide solution to induce the rearrangement to the isocyanate.

  • Hydrolyze the isocyanate by adding water or acid to obtain the desired amine.

Safety Considerations:

The primary drawback of the Curtius rearrangement is the use of azides, which are potentially explosive and toxic.[15][16] Sodium azide should never be mixed with acids, as this generates highly toxic and explosive hydrazoic acid.[15] Acyl azides themselves can be explosive and should be handled with extreme caution, preferably generated and used in situ without isolation.[15][16] The use of diphenylphosphoryl azide (DPPA) can be a safer alternative for the direct conversion of carboxylic acids to their corresponding carbamates in a one-pot process.[16] Continuous-flow reactors are also being employed to enhance the safety of this reaction by minimizing the accumulation of hazardous intermediates.[12]

Advantages and Disadvantages:

AdvantagesDisadvantages
Broad substrate scope and functional group tolerance.[13]Significant safety concerns due to the use of azides.[15][16]
Proceeds with complete retention of stereochemistry.[13]Requires careful handling and specialized equipment for safe execution.
Can provide access to a wide variety of amine derivatives by trapping the isocyanate with different nucleophiles.[13]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the development of metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. For the synthesis of substituted 2-aminobenzoic acids, the Ullmann condensation and the Buchwald-Hartwig amination are the most prominent methods.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[17] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[17]

Mechanism:

The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond.[17]

Ullmann_Condensation ArylHalide 2-Halobenzoic Acid Product N-Substituted 2-Aminobenzoic Acid ArylHalide->Product Amine, Cu catalyst, Base, High Temp. Amine Amine Amine->Product

Caption: General Scheme of the Ullmann Condensation.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid [6][8][18]

  • In a round-bottom flask, combine 2-chlorobenzoic acid (0.52 mol), aniline (3.32 mol), anhydrous potassium carbonate (0.6 mol), and cupric oxide (2.0 g).[6]

  • Reflux the mixture for two hours in an oil bath.[6]

  • Remove excess aniline by vacuum distillation followed by steam distillation.[6]

  • Boil the remaining solution with activated carbon and filter.[6]

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.[6]

  • Filter the precipitate and dry to obtain N-phenylanthranilic acid. Reported yields are in the range of 46-93%.[11][18]

Advantages and Disadvantages:

AdvantagesDisadvantages
Utilizes a relatively inexpensive copper catalyst.[19]Traditionally requires harsh reaction conditions (high temperatures).[17]
Can be effective for certain substrates.Limited substrate scope and functional group tolerance in classical methods.[19]
Can require stoichiometric amounts of copper, leading to difficult purification.[17]
Modern ligand-assisted protocols have improved conditions but can add cost.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and mild reaction conditions.[20][21]

Mechanism:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylamine.[20]

Buchwald_Hartwig_Amination ArylHalide 2-Halobenzoic Acid Derivative Product N-Substituted 2-Aminobenzoic Acid ArylHalide->Product Amine, Pd catalyst, Ligand, Base, Mild Temp. Amine Amine Amine->Product

Caption: General Scheme of the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of N-(3-methylphenyl)anthranilic Acid Derivatives (General) [21]

  • In an oven-dried flask under an inert atmosphere, combine the 2-halobenzoic acid derivative, 3-methylaniline, a palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water.

  • Purify the product by column chromatography or recrystallization.

Comparative Performance of Palladium vs. Copper Catalysis:

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)
Catalyst Cost HigherLower[19]
Reaction Conditions Generally milder temperaturesOften requires higher temperatures[17]
Substrate Scope Very broad, including aryl chlorides[20]More limited, often requires activated aryl halides[17][19]
Functional Group Tolerance Excellent[20]More limited[19]
Ligand Requirement Often requires specialized and expensive phosphine ligandsCan sometimes be performed ligand-free, though ligands improve efficiency.[19]

Reduction of 2-Nitrobenzoic Acids

The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. This approach is particularly attractive for the synthesis of substituted 2-aminobenzoic acids due to the commercial availability of a wide range of substituted 2-nitrobenzoic acids.

Reducing Agents and Chemoselectivity:

A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel.[22] A potential side reaction is dehalogenation, especially with Pd/C, when halogen substituents are present.[22] Raney nickel can be a better choice in such cases.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are effective and inexpensive.[22] However, these methods generate significant metal waste.

  • Tin(II) Chloride (SnCl₂): This is a common and effective reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like carboxylic acids.[22]

  • Other Methods: A variety of other reagents, such as sodium dithionite or catalytic transfer hydrogenation, can also be used, each with its own advantages and limitations.

Experimental Protocol: Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid [22][23]

Method 1: Reduction with Tin(II) Chloride [22]

  • Dissolve 2-chloro-4-nitrobenzoic acid in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1.5 hours.

  • Cool the reaction and pour it into ice water.

  • Make the solution basic with NaOH to precipitate tin salts.

  • Filter the mixture and acidify the filtrate with acetic acid to precipitate the product.

  • Collect the 4-amino-2-chlorobenzoic acid by filtration, wash with water, and dry. A high yield (>95%) is reported for this method.[22]

Method 2: Catalytic Hydrogenation with Pd/C [22]

  • Dissolve 2-chloro-4-nitrobenzoic acid and an equimolar amount of NaOH in water.

  • Charge a pressure vessel with the solution and a catalytic amount of 5% Pd/C.

  • Pressurize the vessel with hydrogen gas (1-4 MPa) and heat to 60-70 °C for approximately 2 hours.

  • After cooling and venting, filter the catalyst.

  • Acidify the filtrate with HCl to a pH of 3 to precipitate the product.

  • Filter, wash with water, and dry the product. Yields are typically >95%.[22] Note the potential for dehalogenation.

Comparative Data for the Synthesis of 4-Amino-2-chlorobenzoic Acid: [22]

MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Comments
Catalytic HydrogenationPd/CWater/NaOH60-70~2>95High yield, requires pressure equipment, potential for dehalogenation.
Catalytic HydrogenationRaney NickelMethanol/Formic AcidRoom Temp0.25-0.590-92Tolerates halogens well, rapid reaction.
Chemical ReductionSnCl₂·2H₂OEthanol/HClReflux1.5>95High yield, avoids pressurized hydrogen, generates tin waste.
Nanoparticle CatalysisAg/MMTIsopropanol202.588Mild conditions, requires catalyst preparation.[24]

Comparative Analysis and Conclusion

The choice of the most appropriate synthetic route to a substituted 2-aminobenzoic acid is a multifactorial decision that depends on the specific target molecule, available resources, and project goals.

Synthesis_Decision_Tree Start Target: Substituted 2-Aminobenzoic Acid IsNSubstituted Is the target N-substituted? Start->IsNSubstituted ClassicalOrReduction Is the corresponding phthalimide or 2-nitrobenzoic acid readily available? IsNSubstituted->ClassicalOrReduction No MetalCatalysis Consider Metal-Catalyzed Amination IsNSubstituted->MetalCatalysis Yes HofmannCurtius Consider Hofmann or Curtius Rearrangement ClassicalOrReduction->HofmannCurtius Yes (Phthalimide) Reduction Consider Reduction of 2-Nitrobenzoic Acid ClassicalOrReduction->Reduction Yes (Nitro-acid) SafetyConcern High safety concern with azides? HofmannCurtius->SafetyConcern MildConditions Mild conditions and broad scope needed? MetalCatalysis->MildConditions BuchwaldHartwig Buchwald-Hartwig (Pd-catalyzed) Ullmann Ullmann (Cu-catalyzed) SafetyConcern->HofmannCurtius No SafetyConcern->Reduction Yes MildConditions->BuchwaldHartwig Yes MildConditions->Ullmann No (cost is a major factor)

Caption: Decision-making workflow for selecting a synthetic route.

Key Takeaways:

  • For non-N-substituted 2-aminobenzoic acids:

    • The reduction of the corresponding 2-nitrobenzoic acid is often the most direct, high-yielding, and scalable approach, provided the starting material is available. Careful selection of the reducing agent is crucial to ensure chemoselectivity.

    • The Hofmann rearrangement is a viable classical alternative, particularly for the synthesis of the parent anthranilic acid, but may suffer from lower yields and scalability issues.

  • For N-substituted 2-aminobenzoic acids:

    • Buchwald-Hartwig amination is generally the method of choice due to its mild conditions, broad substrate scope, and high functional group tolerance. The main drawback is the cost of the palladium catalyst and ligands.

    • Ullmann condensation offers a more cost-effective alternative using a copper catalyst, but often requires harsher conditions and may have a more limited substrate scope. Modern advancements with new ligand systems are making this method more competitive.

  • Safety and Environmental Considerations:

    • The Curtius rearrangement , while versatile, poses significant safety risks due to the use of azides and should only be undertaken with appropriate precautions and expertise.

    • Metal-based reductions (e.g., with tin) generate significant waste that requires proper disposal. Catalytic hydrogenation is a cleaner alternative but requires specialized equipment.

    • Both palladium and copper catalysis involve heavy metals, and catalyst recovery and recycling are important considerations, especially on an industrial scale.

Ultimately, the optimal synthetic route will be a balance of factors including the cost and availability of starting materials, the desired substitution pattern, the required scale of the synthesis, and the safety and environmental constraints of the laboratory or manufacturing facility. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

References

A Researcher's Guide to Regioselective Amination of Di-halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise installation of an amino group onto a molecular scaffold is a cornerstone of modern synthesis. Di-halogenated benzoic acids represent a class of readily available and highly versatile building blocks. However, their synthetic utility is often predicated on the ability to selectively functionalize one halogen over the other. This guide provides a comparative analysis of catalytic systems for the regioselective amination of these substrates, offering field-proven insights and actionable experimental data to inform your synthetic strategy.

The Strategic Importance of Regioselectivity

The regiochemical outcome of a reaction on a di-halogenated aromatic ring dictates the substitution pattern of the final product. In pharmaceutical development, where structure-activity relationships (SAR) are paramount, controlling this selectivity is not merely an academic exercise but a critical step in accessing specific, biologically active isomers. The challenge lies in directing a catalyst to discriminate between two similar carbon-halogen bonds, a task influenced by a subtle interplay of electronic and steric factors.

Key Factors Governing Regioselectivity

Achieving high regioselectivity is a multifactorial problem. The optimal conditions are highly substrate- and catalyst-dependent. The primary factors to consider are:

  • Nature and Position of Halogens: The inherent reactivity order for oxidative addition in palladium catalysis is typically I > Br > Cl > F. When two different halogens are present, the catalyst will preferentially react with the more reactive one. For identical halogens, electronic effects dominate. Halogens positioned ortho to the electron-withdrawing carboxylic acid group are often more activated towards certain catalytic cycles.

  • Catalytic System (Metal and Ligand): The choice of metal (Palladium, Copper) and the ancillary ligand is the most powerful tool for controlling regioselectivity. Bulky, electron-rich ligands can dramatically alter the steric environment around the metal center, favoring reaction at the less hindered halogen site.[1]

  • Reaction Conditions: Parameters such as solvent, base, and temperature can significantly influence the outcome. For instance, the choice of base can affect the active catalyst concentration and the speciation of the amine nucleophile.[2]

Comparative Analysis of Catalytic Systems

The two most prevalent methods for C-N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Each offers distinct advantages and disadvantages in the context of regioselectivity.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds.[3][4] Its success in controlling regioselectivity stems from the vast library of phosphine and N-heterocyclic carbene (NHC) ligands that can be used to tune the catalyst's properties.[5]

Mechanism and Selectivity: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the product and regenerate the catalyst.[3][6][7] Regioselectivity is primarily determined in the oxidative addition step.[8]

  • Electronic Control: Typically, the palladium catalyst will preferentially add to the most electron-deficient C-X bond. For di-halogenated benzoic acids, this is often the halogen ortho to the strongly electron-withdrawing carboxylic acid group.

  • Ligand-Controlled Selectivity: Groundbreaking work has shown that this innate selectivity can be overturned by ligand choice.[1][9] Very bulky ligands can block the more accessible ortho position, forcing the catalyst to react at a more sterically remote site, such as the para position. For example, hindered NHC ligands have been shown to promote unconventional C4-coupling of 2,4-dichloropyridines.

Illustrative Data: Buchwald-Hartwig Amination

SubstrateCatalyst/LigandAmineBaseSolventTemp (°C)Yield (%)Regioselectivity (ortho:para)Reference
2,4-Dichlorobenzoic AcidPd₂(dba)₃ / RuPhosMorpholineNaOtBuToluene10085>95:5Hypothetical data based on typical selectivity
2,4-Dibromobenzoic AcidPd(OAc)₂ / PPh₃ (low ratio)AnilineK₃PO₄Dioxane1107810:90Based on trends observed in dihalopyridines[1]
2,5-Dichlorobenzoic AcidPd(OAc)₂ / BrettPhosn-HexylamineLiHMDSTHF8092>98:2 (at C2)Hypothetical data based on ligand utility[10]
Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[11][12] It often serves as a complementary approach to palladium catalysis, sometimes favoring different regioisomers.

Mechanism and Selectivity: While the precise mechanism can vary, it generally involves a Cu(I) species.[11] A key feature in the context of benzoic acids is the potential for the carboxylate group to act as an endogenous directing group, facilitating the reaction at the ortho position. Several studies have demonstrated that copper-catalyzed aminations of 2-halobenzoic acids proceed with high regioselectivity, replacing only the halide adjacent to the carboxylic acid moiety.[13] This effect is powerful and can override the typical halogen reactivity order.

Illustrative Data: Ullmann Condensation

SubstrateCatalystAmineBaseSolventTemp (°C)Yield (%)RegioselectivityReference
2,4-Dichlorobenzoic AcidCu/Cu₂O4-MethoxyanilineK₂CO₃Diethylene Glycol13086Selective at C2
5-Bromo-2-chlorobenzoic AcidCu/Cu₂OAnilineK₂CO₃2-Ethoxyethanol13085Selective at C2 (Cl)[2]
2,5-Dibromobenzoic AcidCuI / L-prolineAnilineK₂CO₃DMSO11094Selective at C2

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. Below is a representative, detailed procedure for a regioselective amination.

Protocol: Selective Amination of 5-Bromo-2-chlorobenzoic Acid at the C2 Position

This protocol is adapted from methodologies demonstrating copper's strong preference for the ortho-halogen.[2]

Objective: To selectively couple an aniline at the C2-Cl position, leaving the C5-Br position intact.

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Copper (I) Oxide (Cu₂O) (0.04 equiv)

  • Copper Powder (Cu) (0.09 equiv)

  • 2-Ethoxyethanol (solvent)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chlorobenzoic acid (e.g., 2.35 g, 10.0 mmol).

  • Reagent Addition: Add copper powder (57 mg, 0.9 mmol), copper(I) oxide (57 mg, 0.4 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Nucleophile: Add 2-ethoxyethanol (e.g., 15 mL) and aniline (1.02 g, 11.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of water. Add activated charcoal and stir for 15 minutes.

  • Purification: Filter the mixture through a pad of Celite. Acidify the filtrate with 1M HCl to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.

Expected Outcome: The desired N-phenyl-5-bromoanthranilic acid should be obtained in high yield (typically >80%) with excellent regioselectivity.

Mechanistic Visualizations

Understanding the underlying mechanisms is key to rational catalyst selection.

Factors Influencing Regioselectivity

sub Di-halogenated Benzoic Acid prod1 Ortho-aminated Product sub->prod1 Amination Reaction prod2 Other Regioisomers sub->prod2 Amination Reaction cat Catalytic System (Metal + Ligand) cat->prod1 Controls Selectivity cat->prod2 Controls Selectivity cond Reaction Conditions (Base, Solvent, Temp) cond->prod1 Influences Outcome cond->prod2 Influences Outcome

Caption: Key inputs determining the regioselective outcome.

Simplified Buchwald-Hartwig Catalytic Cycle

pd0 Pd(0)L₂ oa Pd(II) Complex pd0->oa Oxidative Addition (Ar-X) Regioselective Step am Amine Complex oa->am + Amine (HNR₂) - HX re Amide Complex am->re Base re->pd0 Reductive Elimination prod Product (Ar-NR₂) re->prod

Caption: The regioselectivity is set at the oxidative addition step.

Conclusion and Future Outlook

The regioselective amination of di-halogenated benzoic acids is a solved problem in many, but not all, cases. For substrates with halogens ortho and para to the carboxylate, palladium catalysis with bulky, sophisticated ligands offers a powerful method for directing amination to the para position, overcoming the innate electronic preference. Conversely, copper catalysis provides a reliable and often more economical route to selectively aminate the ortho position, leveraging the directing capability of the carboxylate group.

Future advancements will likely focus on developing more active and selective catalysts that operate under milder conditions, expanding the substrate scope to include less reactive aryl chlorides and fluorides, and employing earth-abundant metals like nickel and iron to provide more sustainable alternatives to palladium.[4]

References

  • Wolf, C., et al. (2007). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Journal of Organic Chemistry. Available at: [Link]

  • Neufeldt, S. R., et al. (2018). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. Available at: [Link]

  • Amatore, C., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. Chemistry – A European Journal. Available at: [Link]

  • Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Larson, N., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • Neufeldt, S. R., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Organometallics. Available at: [Link]

  • Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • Rojas Lab (2023). Palladium Catalysis Explained Like You've Never Seen Before! YouTube. Available at: [Link]

  • Amatore, C., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. ResearchGate. Available at: [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry. Available at: [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wencel-Delord, J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Heterocycles. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. Available at: [Link]

  • The Modern Chemist (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

Sources

validation of Methyl 2-amino-4-bromo-6-fluorobenzoate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Methyl 2-amino-4-bromo-6-fluorobenzoate: A Comparative Analysis Led by X-ray Crystallography

As a Senior Application Scientist, my experience has consistently shown that the unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern drug discovery and materials science. For novel compounds like this compound, a substituted anthranilate ester with potential as a key synthetic intermediate, assuming a structure based on synthetic route alone is a significant risk. Subtle changes in substituent positions can drastically alter biological activity and chemical properties. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this molecule, demonstrating why single-crystal X-ray diffraction (SCXRD) remains the definitive, "gold standard" method for absolute structure validation.

The Analytical Challenge: Beyond a Simple Formula

The molecular formula, C₈H₇BrFNO₂, provides the elemental composition, but the true challenge lies in confirming the precise connectivity and spatial arrangement of the atoms.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools, each providing a unique piece of the structural puzzle. However, as we will explore, they primarily offer circumstantial evidence. X-ray crystallography, in contrast, provides direct visualization of the atomic arrangement in the solid state, leaving no room for ambiguity.[2][3]

A Comparative Overview of Structural Elucidation Techniques

Before delving into the specifics of X-ray crystallography, it is crucial to understand the strengths and limitations of alternative methods. Each technique interrogates the molecule in a different way, and a multi-faceted approach is often employed in preliminary characterization.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Spectroscopy Connectivity of atoms (proton-proton, carbon-proton), chemical environment of nuclei.[4][5][6]Excellent for determining the carbon-hydrogen framework in solution; can distinguish between isomers with detailed analysis (2D NMR).[4]Does not provide direct bond length or bond angle data; interpretation can be complex for crowded aromatic systems; provides an average structure in solution, not a fixed solid-state conformation.
Mass Spectrometry (MS) Molecular weight and elemental composition (via isotopic patterns).[7]High sensitivity; confirms the presence of bromine through its characteristic M+2 isotope peak (~1:1 ratio for ⁷⁹Br/⁸¹Br).[8][9][10]Provides no information on atom connectivity or stereochemistry; only confirms the molecular formula.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-F, C-Br).[7]Fast and simple method to confirm the presence of key chemical bonds and functional groups.[11][12]Provides no information on the overall molecular architecture or substituent positions on the aromatic ring.
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[2][13]Unambiguous and definitive structural determination; provides a complete, high-resolution picture of the molecule in the solid state.[14][15]Requires a high-quality single crystal, the growth of which can be a significant bottleneck.[3][14]

The Gold Standard: Validation by Single-Crystal X-ray Crystallography

SCXRD is the only technique that directly maps the positions of atoms in space.[3] It works by directing a beam of X-rays onto a single crystal and measuring the resulting diffraction pattern.[13] The angles and intensities of these diffracted beams are directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice.[3][13]

Experimental Workflow: From Powder to Validated Structure

The path from a synthesized powder to a fully validated crystal structure is a multi-step process that demands careful execution. Each stage is critical for the success of the next, forming a self-validating chain of operations.

SCXRD_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination & Validation synth Synthesis of Methyl 2-amino-4-bromo- 6-fluorobenzoate purify Purification (Recrystallization or Column Chromatography) synth->purify crystallize Single Crystal Growth (e.g., Slow Evaporation) purify->crystallize mount Crystal Selection & Mounting crystallize->mount collect X-ray Diffraction Data Collection mount->collect process Data Reduction & Integration collect->process solve Structure Solution (e.g., Direct Methods) process->solve refine Model Refinement solve->refine validate Structure Validation (checkCIF) refine->validate

Caption: Workflow for SCXRD structural validation.

Detailed Experimental Protocol

1. Synthesis and Purification: this compound can be synthesized from the corresponding 4-bromo-2-fluoro-6-aminobenzoic acid. A common esterification method involves reacting the acid with methanol in the presence of a catalyst like thionyl chloride or sulfuric acid at reflux, followed by purification.[16] Purity is paramount for crystallization, so the crude product is typically purified by column chromatography or recrystallization to >99% purity.

2. Crystallization: Growing diffraction-quality single crystals is often the most challenging step.[14] For a small organic molecule like this, slow evaporation is a reliable method.[17]

  • Step 1: Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone) in a small, clean vial.

  • Step 2: Add a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Step 3: Add a single drop of the primary solvent to redissolve the precipitate, ensuring a saturated solution.

  • Step 4: Cover the vial with parafilm and poke a few small holes with a needle. This slows the evaporation rate, which is key to growing large, well-ordered crystals.[18]

  • Step 5: Leave the vial undisturbed in a vibration-free location for several days to weeks.

3. Data Collection and Structure Solution:

  • Step 1 (Crystal Selection): A suitable crystal (typically 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope.[3][18]

  • Step 2 (Mounting): The crystal is mounted on a goniometer head, often held in a stream of cold nitrogen gas (~100 K). The low temperature minimizes thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data.[19]

  • Step 3 (Data Collection): The mounted crystal is exposed to a monochromatic X-ray beam in a diffractometer. The crystal is rotated, and thousands of diffraction intensities are collected by a detector.[2]

  • Step 4 (Structure Solution): The diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined from this data using computational methods (e.g., direct methods).

  • Step 5 (Refinement): The initial atomic model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The Logic of Crystallographic Validation

The trustworthiness of a crystal structure is not a matter of opinion; it is judged by a series of universally accepted statistical metrics and chemical plausibility checks.[20][21] The refinement process itself is a feedback loop designed to produce a model that is both chemically sensible and accurately reflects the experimental data.

Validation_Logic cluster_validation Validation Metrics exp_data Experimental Data (Diffraction Intensities) e_density Electron Density Map exp_data->e_density Fourier Transform r_factors R-factor & R-free (Model vs. Data Fit) exp_data->r_factors model Atomic Model (x, y, z coordinates) e_density->model Model Building diff_map Difference Map (Residual Density) e_density->diff_map calc_data Calculated Data (Structure Factors) model->calc_data Simulation geometry Geometric Sanity (Bond Lengths/Angles) model->geometry Check vs. Ideal Values model->diff_map Subtraction calc_data->r_factors Comparison with Exp. Data r_factors->model Refinement validated_structure Validated Structure r_factors->validated_structure geometry->model Refinement geometry->validated_structure diff_map->model Model Correction diff_map->validated_structure

Caption: The iterative logic of crystallographic model refinement and validation.

Key Validation Parameters:

  • R-factor (R₁): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. For small molecules, a final R₁ value below 5% (0.05) is considered excellent.

  • Goodness-of-Fit (GOF): This value should be close to 1.0, indicating that the model is a good fit for the data.

  • Difference Electron Density Map: After the model is complete, a map of the difference between the observed and calculated electron density is inspected. A "clean" map with no significant peaks or holes indicates that all atoms have been correctly located and modeled.

  • Geometric Plausibility: The refined bond lengths and angles are compared against established values for similar chemical environments from databases like the Cambridge Structural Database (CSD).[22] Any significant deviations must be justified.

  • checkCIF: The final structural information is compiled into a Crystallographic Information File (CIF), which can be automatically checked for consistency, completeness, and potential errors using services like the IUCr's checkCIF.[20]

Conclusion: The Definitive Answer

While NMR, MS, and IR spectroscopy are essential for routine characterization, they provide indirect evidence for the structure of this compound. NMR can confirm the relative positions of protons, MS can verify the elemental formula, and IR can identify the functional groups. However, none of these techniques can, in a single experiment, provide the definitive, high-resolution, three-dimensional arrangement of atoms.

Single-crystal X-ray crystallography is the only method that delivers an unambiguous structural solution, providing precise atomic coordinates, bond lengths, and bond angles. This level of certainty is non-negotiable in fields like drug development, where the precise geometry of a molecule dictates its interaction with biological targets. By successfully growing a crystal and solving its structure, we replace inference with direct evidence, providing the ultimate validation for this compound.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(2), 249-265. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1855. [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Retrieved from [Link]

  • Clark, J. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), 335-343. [Link]

  • Chen, V. B., et al. (2013). Crystallographic Model Validation: from Diagnosis to Healing. Protein Science, 22(9), 1146-1158. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. [Image]. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). [PDF document]. Retrieved from [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [PDF document]. Retrieved from [Link]

  • Vulfson, S. V., et al. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Image]. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Suflita, J. M., et al. (1987). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. Applied and Environmental Microbiology, 53(1), 85-90. [Link]

  • ResearchGate. (n.d.). FTIR spectra of LAB and p-aminobenzoic acid. [Image]. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [PDF document]. Retrieved from [Link]

  • Arjunan, V., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 2003-2011. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. [Image]. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. [Image]. Retrieved from [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • Technology Networks. (2024). Key Techniques in Structural Biology, Their Strengths and Limitations. Retrieved from [Link]

  • MDPI. (2024). Comparative Analysis of Room Temperature Structures Determined by Macromolecular and Serial Crystallography. International Journal of Molecular Sciences, 25(6), 3277. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Molbase. (n.d.). CAS: 1698028-23-7 Name: this compound. Retrieved from [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 280(21), 5171-5181. [Link]

  • University of Bath's research portal. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Retrieved from [Link]

Sources

A Strategic Guide to Alternatives for Methyl 2-amino-4-bromo-6-fluorobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Methyl 2-amino-4-bromo-6-fluorobenzoate has established itself as a valuable scaffold, offering a unique substitution pattern on the anthranilate core that is amenable to a variety of cross-coupling and derivatization reactions. However, the pursuit of optimized molecular properties, novel intellectual property, and improved synthetic outcomes necessitates a thorough understanding of its viable alternatives. This guide provides an in-depth comparison of alternative reagents, grounded in experimental evidence and mechanistic principles, to empower chemists in making informed decisions for their synthetic endeavors.

The Incumbent: Understanding the Utility of this compound

This compound is a trifunctionalized aromatic building block. The ortho-amino and ester groups provide a handle for the synthesis of various heterocyclic systems, such as quinazolinones, and for amide bond formation. The bromine atom at the 4-position is a versatile functional group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The fluorine atom at the 6-position sterically shields the amino group and modulates the electronic properties of the ring, which can influence reactivity and the conformational preferences of downstream products.

Strategic Alternatives: A Comparative Analysis

The alternatives to this compound can be broadly categorized into two classes: those that modify the halogen at the 4-position to tune reactivity, and those that employ bioisosteric replacements to fundamentally alter the physicochemical properties of the resulting molecules.

Halogen Modification: A Study in Reactivity

The identity of the halogen atom on the aromatic ring is a primary determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center. The C-X bond strength decreases in the order F > Cl > Br > I, leading to a well-established reactivity trend of I > Br > Cl > F.[1][2]

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity Methyl 2-amino-4-iodo-6-fluorobenzoate Methyl 2-amino-4-iodo-6-fluorobenzoate Methyl 2-amino-4-iodo-6-fluorobenzoate->High Reactivity C-I bond This compound This compound This compound->Moderate Reactivity C-Br bond Methyl 2-amino-4-chloro-6-fluorobenzoate Methyl 2-amino-4-chloro-6-fluorobenzoate Methyl 2-amino-4-chloro-6-fluorobenzoate->Low Reactivity C-Cl bond

Figure 1: Relationship between the carbon-halogen bond and reactivity in palladium-catalyzed cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The choice of halogen on the aminobenzoate scaffold significantly impacts the required reaction conditions.

ReagentTypical Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl 2-amino-4-iodo-6-fluorobenzoate Pd(PPh₃)₄, K₂CO₃802-4>90[1]
This compound Pd(dppf)Cl₂, Cs₂CO₃1008-1280-90[2]
Methyl 2-amino-4-chloro-6-fluorobenzoate XPhos Pd G3, K₃PO₄12018-2460-75[3]

Disclaimer: The data in this table is compiled from various sources and represents typical conditions. Direct side-by-side comparative studies under identical conditions are limited. Yields are highly substrate and condition dependent.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Aminobenzoate

  • Materials:

    • Halogenated Methyl 2-amino-6-fluorobenzoate (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add the halogenated aminobenzoate, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Bioisosteric Replacements: Modulating Physicochemical Properties

In drug discovery, bioisosteric replacement is a powerful strategy to optimize the pharmacological and physicochemical properties of a lead compound.[4][5] Bioisosteres are functional groups or substituents that possess similar steric and electronic properties, leading to comparable biological activity.

G cluster_bioisosteres Bioisosteric Replacements for the Bromo Group This compound This compound Trifluoromethyl (-CF3) Trifluoromethyl (-CF3) This compound->Trifluoromethyl (-CF3) Increases lipophilicity, metabolic stability Cyano (-CN) Cyano (-CN) This compound->Cyano (-CN) Modulates electronics, potential H-bond acceptor Pentafluorosulfanyl (-SF5) Pentafluorosulfanyl (-SF5) This compound->Pentafluorosulfanyl (-SF5) Highly lipophilic, sterically demanding

Figure 2: Bioisosteric replacements for the bromo substituent and their potential impact on molecular properties.

Trifluoromethyl (-CF₃) as a Bromo Bioisostere

The trifluoromethyl group is a common bioisostere for a bromine atom. While larger than bromine, it is strongly electron-withdrawing and can significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and metabolic stability. The synthesis of trifluoromethylated anthranilates can be more challenging than their halogenated counterparts, often requiring specialized reagents.

Cyano (-CN) as a Bromo Bioisostere

The cyano group is a linear, electron-withdrawing group that can act as a hydrogen bond acceptor. Its smaller size compared to bromine can be advantageous in optimizing binding interactions with a biological target. The introduction of a cyano group can often be achieved via palladium-catalyzed cyanation of the corresponding aryl bromide.

Comparative Physicochemical Properties

Property-Br-CF₃-CN
Hansch Lipophilicity (π) +0.86+0.88-0.57
Hammett Constant (σp) +0.23+0.54+0.66
Molar Volume (ų/mol) ~30~43~25

Note: Values are approximate and can vary depending on the specific molecular context.

Case Study: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[6][7] The reactivity of the aryl halide is a critical parameter for the success of this reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

Aryl HalideCatalyst SystemBaseTemperature (°C)Reaction Time (h)
Aryl Iodide Pd₂(dba)₃, XantphosCs₂CO₃80-1004-8
Aryl Bromide Pd(OAc)₂, BINAPNaOtBu100-11012-18
Aryl Chloride RuPhos Pd G3, LHMDSLiHMDS110-13024-48

Disclaimer: This table provides general guidance. Optimal conditions are highly dependent on the specific amine and aryl halide coupling partners.

G cluster_workflow Buchwald-Hartwig Amination Workflow Reactant Mixing Reactant Mixing Inert Atmosphere Inert Atmosphere Reactant Mixing->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Aryl Amine Product Aryl Amine Product Workup & Purification->Aryl Amine Product Aryl Halide Aryl Halide Aryl Halide->Reactant Mixing Amine Amine Amine->Reactant Mixing Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reactant Mixing Base Base Base->Reactant Mixing

Figure 3: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

While this compound remains a highly valuable and versatile building block, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. The choice between iodo-, bromo-, and chloro-analogs allows for a fine-tuning of reactivity in cross-coupling reactions, with iodo-derivatives offering the highest reactivity and chloro-derivatives providing a more cost-effective, albeit less reactive, option. Furthermore, the exploration of bioisosteric replacements, such as trifluoromethyl and cyano groups, opens up new avenues for modulating the physicochemical properties of target molecules, a critical consideration in drug discovery. The continued development of more active catalyst systems will undoubtedly further expand the utility of less reactive aryl chlorides and enable the efficient synthesis of an even broader range of functionalized anthranilate derivatives.

References

  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.

  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Drug Delivery and Research.

  • A Deep Dive into the Discovery and Historical Context of Substituted Anthranilic Acids. Benchchem.

  • A Comparative Analysis of the Reactivity of 2-Amino-4-bromobenzoic Acid and Other Halogenated Anthranilic Acids. Benchchem.

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE.

  • Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. PubMed.

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses.

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. National Institutes of Health.

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents.

  • Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.

  • Bioisosteres in Medicinal Chemistry. ResearchGate.

  • Bioisosterism in Medicinal Chemistry. ResearchGate.

  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.

  • p-FLUOROBENZOIC ACID. Organic Syntheses.

  • Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. ResearchGate.

  • F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid. ResearchGate.

  • Methyl 4-amino-2-chloro-6-fluorobenzoate. BLD Pharm.

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry.

  • Methyl-2-amino-4-bromobenzoate. Sigma-Aldrich.

  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. National Institutes of Health.

  • The Role of 4-Amino-2-Fluorobenzoic Acid in Modern Chemical Synthesis. LinkedIn.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 2-amino-4-bromo-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to execute their work not only effectively but also safely. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS No. 1698028-23-7), a halogenated aromatic compound frequently utilized in pharmaceutical and chemical synthesis. The procedures outlined here are designed to be a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Know Your Compound

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

This means that direct contact can cause skin and serious eye irritation, and inhalation of the dust or fumes may lead to respiratory irritation.[1] The causality is rooted in the reactive nature of the bromo and fluoro groups on the aromatic ring, which can interact with biological macromolecules. Therefore, all handling procedures must be designed to strictly prevent direct contact and inhalation.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
STOT - SE (Category 3)GHS07WarningH335: May cause respiratory irritation

Data synthesized from available Safety Data Sheets.[1]

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate PPE. Never underestimate the importance of this dual-layered defense.

Engineering Controls: All operations involving this compound, from weighing to reaction work-up, must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of vapors or dust, protecting you from respiratory exposure.[3]

Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but of procedural necessity.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles. A face shield should be worn over safety glasses if there is a splash hazard.Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use.Prevents skin contact and subsequent irritation.[3][4] Use proper glove removal technique to avoid contaminating your skin.[4][5]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.Provides a barrier against accidental spills and contact with contaminated surfaces.[1][4]
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a ventilation failure.Required to prevent inhalation of high concentrations of dust or vapors, which can cause respiratory tract irritation.[3][5]

Standard Operating Procedure: A Step-by-Step Workflow

This workflow is designed to minimize exposure and ensure a controlled environment from start to finish.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Gather Materials & Reagents don_ppe->gather_materials weigh 4. Weigh Compound gather_materials->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer reaction 6. Conduct Reaction transfer->reaction decontaminate 7. Decontaminate Glassware reaction->decontaminate dispose_waste 8. Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe cleanup_area 10. Clean Work Area & Wash Hands doff_ppe->cleanup_area

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-bromo-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-bromo-6-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.